molecular formula C4H10O3 B1582272 2-Methyl-1,2,3-propanetriol CAS No. 25245-58-3

2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272
CAS No.: 25245-58-3
M. Wt: 106.12 g/mol
InChI Key: OOJRTGIXWIUBGG-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3-propanetriol (CAS 25245-58-3), also known as 2-methylglycerol, is a high-purity organic compound supplied as a colorless, viscous liquid . It is characterized by the molecular formula C4H10O3 and a molar mass of 106.12 g/mol . This polyol has a density of approximately 1.217 g/cm³ and a flash point of 145.8 °C, and should be stored at -20°C for optimal stability . With a confirmed structure via ¹H-NMR and an HPLC-assayed purity of ≥95%, this chemical serves as a valuable building block in organic synthesis and materials science research . It is one of many specialized organics used by researchers in the life sciences, often as a precursor or intermediate in the development of more complex molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can request a certificate of analysis for specific batches to ensure quality and consistency in their experimental workflows .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRTGIXWIUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323378
Record name 2-methylpropane-1,2,3-triol
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Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25245-58-3
Record name NSC403834
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylpropane-1,2,3-triol
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Foundational & Exploratory

Introduction: A Unique Glycerol Analog for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,2,3-propanetriol

In the landscape of chemical synthesis and materials science, polyfunctional molecules serve as foundational pillars for innovation. 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also known as 2-Methyl-Glycerol, emerges as a structurally unique analog of glycerol, offering a distinct profile of reactivity and steric properties.[1] While glycerol (propane-1,2,3-triol) is a ubiquitous building block, the introduction of a methyl group at the central carbon atom to create a tertiary alcohol moiety fundamentally alters the molecule's characteristics. This substitution replaces the secondary hydroxyl group of glycerol with a more sterically hindered tertiary alcohol, a feature that has significant implications for its use in drug development, polymer science, and organic synthesis.

This guide provides an in-depth exploration of the chemical properties of 2-Methyl-1,2,3-propanetriol, moving beyond basic data to offer insights into its synthesis, analytical characterization, reactivity, and potential applications. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.

Section 1: Core Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and physical formulations. 2-Methyl-1,2,3-propanetriol is a polyol (a polyhydric alcohol) whose physical state at room temperature is a solid, necessitating specific handling and storage conditions to maintain its stability. Its key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 25245-58-3[1][2]
Molecular Formula C₄H₁₀O₃[1]
Molecular Weight 106.12 g/mol [1]
Synonyms 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane[1]
Appearance Solid
Boiling Point 115 °C[1][2]
Density 1.217 g/cm³[1][2]
Flash Point 145.8 °C[1]
Solubility Inferred to be miscible with water and polar organic solvents like ethanol, analogous to glycerol.[3][4]
Storage Temperature Recommended at -15°C to -20°C in a well-sealed container.[1][2]

Rationale: The high boiling point and density relative to its low molecular weight are attributable to extensive intermolecular hydrogen bonding enabled by the three hydroxyl groups. Its structural similarity to glycerol, a highly hygroscopic and water-miscible compound, strongly suggests similar solubility behavior.[3] The solid physical form at ambient temperature, unlike glycerol, is likely due to more efficient crystal packing facilitated by its molecular symmetry.

Section 2: Synthesis and Manufacturing

A logical approach involves the Grignard reaction of methylmagnesium bromide with dihydroxyacetone. This method leverages readily available starting materials to construct the target molecule's carbon skeleton and introduce the key functional groups in a single, high-yielding step.

Proposed Synthesis Pathway: Grignard Addition to Dihydroxyacetone

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup (Protonation) MeBr Methyl Bromide (CH₃Br) Grignard Methylmagnesium Bromide (CH₃MgBr) MeBr->Grignard Reacts with Mg Magnesium (Mg) Mg->Grignard in Solvent1 Anhydrous Diethyl Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Attacks carbonyl carbon of DHA Dihydroxyacetone DHA->Intermediate Product 2-Methyl-1,2,3-propanetriol Intermediate->Product Protonated by Workup Aqueous Acid (e.g., dil. HCl) Workup->Product

Caption: Proposed synthesis of 2-Methyl-1,2,3-propanetriol via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)
  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise. The reaction is initiated (e.g., with a heat gun or iodine crystal) and maintained at a gentle reflux until all the magnesium has been consumed. The resulting grey solution is the Grignard reagent, methylmagnesium bromide.

    • Expertise Note: The absolute exclusion of water is critical. Any moisture will quench the Grignard reagent, drastically reducing the yield. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

  • Nucleophilic Addition: The Grignard solution is cooled in an ice bath. A solution of dihydroxyacetone, dissolved in anhydrous tetrahydrofuran (THF) for better solubility, is added dropwise to the stirred Grignard reagent. The addition is controlled to maintain a temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

    • Expertise Note: Dihydroxyacetone is often a dimer which should be cracked to the monomer by gentle heating before use. The slow, cold addition minimizes side reactions, such as enolization of the ketone.

  • Workup and Purification: The reaction is quenched by slowly pouring the mixture over a slurry of crushed ice and saturated aqueous ammonium chloride or a dilute strong acid like HCl. This protonates the intermediate magnesium alkoxide and dissolves the magnesium salts. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-Methyl-1,2,3-propanetriol.

    • Trustworthiness: This protocol is self-validating. The purity of the final product can be confirmed using the analytical methods described in the next section (NMR, MS), and its melting point can be compared to literature values.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of 2-Methyl-1,2,3-propanetriol is paramount for any research or development application. A combination of spectroscopic techniques provides a definitive structural fingerprint. While a dedicated public spectral database for this specific compound is sparse, we can accurately predict the expected spectroscopic data based on its structure and data from analogous molecules like glycerol and other methylated polyols.[5][6]

Predicted Spectroscopic Data
TechniqueExpected ObservationsRationale
¹H NMR δ ~1.2 ppm (s, 3H): Methyl protons (CH₃). δ ~3.5-3.7 ppm (m, 4H): Methylene protons (-CH₂OH). δ ~2.5-4.0 ppm (br s, 3H): Hydroxyl protons (-OH).The methyl group is a singlet as it has no adjacent protons. The two methylene groups are chemically equivalent but their protons may be diastereotopic, leading to a complex multiplet. Hydroxyl proton signals are typically broad and their chemical shift is concentration and solvent dependent.[5]
¹³C NMR ~20-25 ppm: Methyl carbon (CH₃). ~65-70 ppm: Methylene carbons (-CH₂OH). ~70-75 ppm: Quaternary carbon (C-OH).Four unique carbon environments should produce four distinct signals. The carbons bonded to electronegative oxygen atoms are deshielded and appear downfield. The quaternary carbon will be distinct from the methylene carbons.[5][6]
FT-IR ~3300 cm⁻¹ (broad): O-H stretch (hydrogen-bonded). ~2950 cm⁻¹ (sharp): C-H alkane stretch. ~1050 cm⁻¹ (strong): C-O alcohol stretch.These are characteristic absorption bands for polyhydric alcohols. The broadness of the O-H band is a definitive indicator of strong intermolecular hydrogen bonding.[7][8]
Mass Spec (EI) m/z = 106 (M⁺): Molecular ion (may be weak or absent). m/z = 88 (M-18): Loss of water (H₂O). m/z = 75 (M-31): Loss of a hydroxymethyl radical (•CH₂OH). m/z = 57: Further fragmentation.Electron ionization often leads to fragmentation in alcohols. The loss of water is a classic fragmentation pathway. Alpha-cleavage (loss of •CH₂OH) is also highly characteristic and would lead to a stable oxonium ion.[9][10]
Analytical Validation Workflow

A robust quality control workflow is essential to validate the identity, purity, and consistency of 2-Methyl-1,2,3-propanetriol batches for use in sensitive applications like drug development.

Caption: A typical quality control workflow for validating a batch of 2-Methyl-1,2,3-propanetriol.

Section 4: Reactivity and Chemical Behavior

The chemical behavior of 2-Methyl-1,2,3-propanetriol is dominated by its three hydroxyl groups. However, the presence of two primary hydroxyls and one tertiary hydroxyl group creates a reactivity differential that can be exploited for selective chemical transformations.

  • Primary Hydroxyls (-CH₂OH): These are the most reactive sites for common alcohol reactions due to lower steric hindrance. They readily undergo esterification, etherification, and reaction with isocyanates.[11][12]

  • Tertiary Hydroxyl (-C(CH₃)OH): This group is significantly more sterically hindered and thus less reactive than the primary hydroxyls.[12] This differential allows for selective reactions at the primary positions while leaving the tertiary alcohol intact under carefully controlled conditions. For example, reaction with one equivalent of a bulky acylating agent (like pivaloyl chloride) would preferentially occur at the primary positions.

  • Oxidation: The primary alcohols can be oxidized to aldehydes and further to carboxylic acids using standard oxidizing agents.[10] In contrast, the tertiary alcohol is resistant to oxidation under non-forcing conditions, as this would require breaking a carbon-carbon bond.[10] This resistance is a key feature distinguishing it from glycerol, whose secondary alcohol is readily oxidized to a ketone.

G cluster_reactivity Key Reactions of Hydroxyl Groups Main 2-Methyl-1,2,3-propanetriol Ester Esterification (R-COCl, Pyridine) Main->Ester Ether Williamson Ether Synthesis (1. NaH, 2. R-Br) Main->Ether Urethane Urethane Formation (R-NCO) Main->Urethane Product_Ester Di-ester Product (Primary OHs react first) Ester->Product_Ester Product_Ether Di-ether Product (Primary OHs react first) Ether->Product_Ether Product_Urethane Di-urethane Linkage (Primary OHs react first) Urethane->Product_Urethane

Caption: Common reactions targeting the reactive primary hydroxyl groups of the molecule.

Section 5: Applications in Research and Drug Development

The unique structural features of 2-Methyl-1,2,3-propanetriol make it a molecule of significant interest for advanced applications, particularly where the properties of glycerol need to be modified.

  • Polymer and Materials Science: As a triol, it is an excellent monomer or cross-linking agent for producing branched or cross-linked polymers like polyesters and polyurethanes.[1] The tertiary alcohol and associated methyl group can impart increased thermal stability, altered solubility, and greater hydrolytic resistance to the resulting polymer compared to glycerol-based polymers, due to increased steric shielding around the polymer backbone.[11]

  • Drug Development and Medicinal Chemistry:

    • Scaffold and Building Block: It can serve as a chiral or achiral scaffold for synthesizing complex molecules. The differential reactivity of its hydroxyl groups allows for sequential functionalization, building molecular complexity in a controlled manner.

    • Modulation of Physicochemical Properties: In drug design, adding a methyl group can significantly impact a molecule's properties by increasing lipophilicity, altering metabolic stability, and influencing conformation.[13] Using 2-Methyl-1,2,3-propanetriol as a linker or fragment in a drug candidate, instead of glycerol, could improve its pharmacokinetic profile (e.g., membrane permeability, resistance to metabolic oxidation).

    • Prodrugs and Solubilizers: The hydroxyl groups can be used to attach promoieties to create prodrugs or to link to poorly soluble active pharmaceutical ingredients (APIs) to enhance their aqueous solubility.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Methyl-1,2,3-propanetriol is essential. While its toxicological properties have not been fully investigated, the available data indicates it should be handled with care.

Hazard CategoryGHS Classification and StatementRecommended Precautions
Acute Toxicity Warning: H302 - Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Warning: H315 - Causes skin irritation.Wear protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin.
Eye Irritation Warning: H319 - Causes serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritation Warning: H335 - May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood. Avoid inhaling dust or vapors.
  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -15°C to -20°C.[1][2]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, should be worn at all times when handling this compound.

Conclusion

2-Methyl-1,2,3-propanetriol is more than just a methylated version of glycerol; it is a specialized chemical tool with a unique set of properties. Its trifunctionality, combined with the steric and electronic effects of a tertiary alcohol center, provides chemists and material scientists with a versatile platform for creating novel polymers, complex molecular architectures, and potentially improved pharmaceutical agents. A thorough understanding of its synthesis, analytical profile, and differential reactivity is the key to unlocking its full potential in advanced scientific applications.

References

  • Tri-iso. (n.d.). High Functionality Polyether Polyols. Retrieved from [Link]

  • Javni, I., Petrović, Z. S., & Guo, A. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Polymers, 12(12), 2936. Available at: [Link]

  • American Elements. (n.d.). 2-Methyl-1,2,3-propanetriol | CAS 25245-58-3. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 1 g. Retrieved from [Link]

  • Klymenko, N. S., et al. (2021). Comparative Reactivity of Different Polyols in the PET Saponification Process. Polymers, 13(16), 2755. Available at: [Link]

  • Chaudhari, R. V., et al. (2005). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 7(1), 49-55. Available at: [Link]

  • Kim, H. J., et al. (2012). The reactivity of different polyols for paint to polyisocyanate. ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • SpecialChem. (2024, December 10). Polyether, Polyester, Polycarbonate and Amine-terminated Polyol. [Video]. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • Haag, R., et al. (2021). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules, 22(1), 123-134. Available at: [Link]

  • Dai, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1177. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Byrd, H. C., & Almost, A. (1998). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerol Mixtures That Are Dissolved in Nonpolar Solvents. Journal of the American Society for Mass Spectrometry, 9(1), 25-34. Available at: [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Propanetriol, tripropanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol. Retrieved from [Link]

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  • Fernandez-Lopez, J., et al. (2022). Fermentation Effect on Volatile Evolution of Plant-Based Dry-Cured Sausages. Foods, 11(21), 3505. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol. This molecule, a derivative of glycerol, holds potential in various fields, including polymer chemistry and as a building block in the synthesis of more complex molecules. This document will delve into the key synthetic strategies, providing detailed mechanistic insights, experimental protocols, and characterization data to support researchers in their endeavors.

Introduction: The Significance of 2-Methyl-1,2,3-propanetriol

Glycerol, a simple polyol, is a widely available and versatile chemical building block, primarily obtained as a byproduct of biodiesel production. Its derivatives are of significant interest for creating novel materials and pharmaceuticals. 2-Methyl-1,2,3-propanetriol, with its additional methyl group, offers altered physical and chemical properties compared to its parent molecule, such as changes in viscosity, polarity, and reactivity. These modifications can be advantageous in the development of new polymers, surfactants, and other specialty chemicals. This guide will focus on elucidating the most viable laboratory-scale syntheses of this intriguing molecule.

Synthesis Strategy 1: Grignard Reaction with Dihydroxyacetone Dimer

A robust and reliable method for the synthesis of 2-substituted glycerols is the nucleophilic addition of an organometallic reagent to a protected or unprotected form of dihydroxyacetone. The Grignard reaction, utilizing a methylmagnesium halide, provides a direct route to 2-Methyl-1,2,3-propanetriol.

Mechanistic Rationale

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, with the carbon atom of the methyl group carrying a partial negative charge. Dihydroxyacetone, which exists in equilibrium with its more stable dimeric form, presents an electrophilic carbonyl carbon. The reaction proceeds via the nucleophilic attack of the methyl group on the carbonyl carbon of dihydroxyacetone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-Methyl-1,2,3-propanetriol. The use of the dihydroxyacetone dimer as the starting material is often more practical due to its greater stability compared to the monomer.

Grignard Reaction Mechanism reagents CH₃MgBr + Dihydroxyacetone Dimer intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Acidic Workup (e.g., aq. NH₄Cl) intermediate->workup product 2-Methyl-1,2,3-propanetriol workup->product Protonation

Caption: Grignard reaction pathway for 2-Methyl-1,2,3-propanetriol synthesis.

Detailed Experimental Protocol

Materials:

  • Dihydroxyacetone dimer

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with gentle stirring. The reaction is initiated by gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

  • Reaction with Dihydroxyacetone Dimer: The dihydroxyacetone dimer is dried by azeotropic distillation with toluene. The dried dimer is then suspended in anhydrous THF in a separate flame-dried flask under an inert atmosphere. The flask is cooled in an ice bath.

  • Addition of Grignard Reagent: The prepared methylmagnesium bromide solution is added dropwise to the suspension of the dihydroxyacetone dimer at 0°C with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-Methyl-1,2,3-propanetriol is a viscous liquid and can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Condition
Grignard Reagent Methylmagnesium bromide
Starting Material Dihydroxyacetone dimer
Solvent Anhydrous THF or Diethyl Ether
Reaction Temperature 0°C to Room Temperature
Workup Saturated aq. NH₄Cl
Purification Vacuum Distillation or Column Chromatography

Synthesis Strategy 2: Dihydroxylation of 2-Methyl-2-propen-1-ol

An alternative approach to 2-Methyl-1,2,3-propanetriol involves the dihydroxylation of the readily available allylic alcohol, 2-methyl-2-propen-1-ol. This method introduces two hydroxyl groups across the double bond.

Mechanistic Considerations

The syn-dihydroxylation of an alkene can be achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the double bond, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the syn-diol and a reduced osmium species, which is re-oxidized by NMO to complete the catalytic cycle.

Dihydroxylation Mechanism start 2-Methyl-2-propen-1-ol reagents cat. OsO₄, NMO start->reagents osmate Cyclic Osmate Ester hydrolysis Hydrolysis osmate->hydrolysis product 2-Methyl-1,2,3-propanetriol reagents->osmate [3+2] Cycloaddition hydrolysis->product Cleavage

Caption: Catalytic cycle for the dihydroxylation of 2-methyl-2-propen-1-ol.

Experimental Protocol

Materials:

  • 2-Methyl-2-propen-1-ol

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone and water (as solvent)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2-propen-1-ol and NMO in a mixture of acetone and water.

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of osmium tetroxide solution at room temperature. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite, which reduces any remaining osmium species. The mixture is stirred for 30 minutes, and then the acetone is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 2-Methyl-1,2,3-propanetriol.

Parameter Condition
Starting Material 2-Methyl-2-propen-1-ol
Reagents cat. OsO₄, NMO
Solvent Acetone/Water
Reaction Temperature Room Temperature
Quenching Agent Saturated aq. Na₂SO₃
Purification Column Chromatography

Characterization of 2-Methyl-1,2,3-propanetriol

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following are the expected physical and spectroscopic properties.

Property Value Source
Molecular Formula C₄H₁₀O₃[1]
Molecular Weight 106.12 g/mol [1]
Appearance Colorless, viscous liquid[2]
Boiling Point 115 °C[1]
Density 1.217 g/cm³[1]
Flash Point 145.8 °C[1]

Spectroscopic Data:

  • ¹H NMR: While a publicly available spectrum is not readily found, a commercial supplier indicates that the ¹H-NMR spectrum corresponds to the assigned structure.[2] The expected spectrum would show a singlet for the methyl protons, and multiplets for the methylene and hydroxyl protons.

  • ¹³C NMR: The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in different chemical environments.

  • IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and C-O stretching bands will be present in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 106, although it may be weak. Fragmentation patterns would likely involve the loss of water (M-18), hydroxymethyl radicals (M-31), and other characteristic fragments.

Applications and Future Prospects

2-Methyl-1,2,3-propanetriol is a monomer that can be used in the production of polymers.[1] It has been shown to be an efficient cross-linking agent for metal surfaces and is used as a polymerization catalyst.[1] It can also be used as a feedstock for producing plastics.[1] Its unique structure may lead to polymers with tailored properties such as improved thermal stability, altered hydrophilicity, and different mechanical characteristics compared to glycerol-based polymers. Furthermore, as a chiral molecule, enantiomerically pure 2-Methyl-1,2,3-propanetriol could serve as a valuable building block in asymmetric synthesis.

Safety and Handling

While a specific safety data sheet for 2-Methyl-1,2,3-propanetriol is not widely available, it should be handled with the care afforded to other laboratory chemicals. Based on its structure as a polyol, it is expected to have low volatility and toxicity. However, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds like 2-methyl-2-propyl-1,3-propanediol, potential hazards include eye, skin, and respiratory tract irritation.[3]

Conclusion

The synthesis of 2-Methyl-1,2,3-propanetriol is achievable through established organic chemistry methodologies. The Grignard reaction with dihydroxyacetone dimer offers a direct and efficient route, while the dihydroxylation of 2-methyl-2-propen-1-ol provides a viable alternative. This guide has provided the foundational knowledge, including mechanistic insights and detailed protocols, to empower researchers to synthesize and explore the potential of this interesting glycerol derivative. Further research into the applications of this compound will undoubtedly uncover new opportunities in materials science and synthetic chemistry.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Samoilov, V., Porukova, I., Kozhevnikov, A. A., & Kniazeva, M. I. (2024). Synthesis of Methyl Glycerol Ethers over a Zeolite Catalyst in a Fixed-Bed Reactor. Petroleum Chemistry.
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  • Gilman, H., & McGlumphy, J. H. (1928). Preparation and reactions of medium-ring Grignard reagent. Bulletin de la Societe Chimique de France, 43, 1322.
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  • ResearchGate. (n.d.). Solubilization of Pure and Aqueous 1,2,3-Propanetriol by Reverse Aggregates of Aerosol−OT in Isooctane Probed by FTIR and 1H NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US8704005B2 - Methods for making polyglycerol.
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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitro-2-methyl-1,3-propanediol.
  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Frontiers. (n.d.). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • National Center for Biotechnology Information. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

  • ResearchGate. (2019, November 19). (PDF) Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Retrieved from [Link]

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Introduction: A Unique Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-1,2,3-propanetriol (CAS: 25245-58-3)

2-Methyl-1,2,3-propanetriol, a methylated analogue of glycerol, represents a unique and versatile building block for chemical synthesis and material science. Its structure, which incorporates both the hydrophilicity of a triol and the specific steric and electronic properties of a tertiary methyl group, makes it a compound of significant interest. While structurally simple, this molecule offers nuanced functionality that can be leveraged in applications ranging from polymer chemistry to the intricate world of drug design. For researchers and drug development professionals, understanding the core characteristics, synthesis, and potential applications of this compound is pivotal for unlocking its full potential. This guide provides a comprehensive technical overview, grounded in established chemical principles and methodologies, to serve as a foundational resource for its application in the laboratory.

Core Physicochemical & Structural Profile

2-Methyl-1,2,3-propanetriol is also known by synonyms such as 2-methylpropane-1,2,3-triol and 2-Methyl-Glycerol.[1][2] Its fundamental identity is captured by its chemical structure, which features a propane backbone with hydroxyl groups on carbons 1, 2, and 3, and a methyl group on the central carbon.

Caption: Chemical structure of 2-Methyl-1,2,3-propanetriol.

A summary of its key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.[2]

PropertyValueSource(s)
CAS Number 25245-58-3[1],[3],[2]
Molecular Formula C₄H₁₀O₃[1]
Molecular Weight 106.12 g/mol [1],[3]
Boiling Point 115.00 °C[1],[3]
Density 1.217 g/cm³[1],[3]
Flash Point 145.8 °C[1],[3]
Physical Form Solid[2]
Storage Temperature <-15°C to -20°C (Refrigerator)[1],[3],[2]
InChI Key OOJRTGIXWIUBGG-UHFFFAOYSA-N[2]
SMILES CC(CO)(CO)O[1]

Synthesis & Purification Strategy

Detailed, peer-reviewed synthetic routes specifically for 2-Methyl-1,2,3-propanetriol are not extensively documented in public literature. However, a logical and efficient pathway can be devised from commercially available precursors based on fundamental organic reactions. A plausible approach involves the dihydroxylation of 2-methyl-2-propen-1-ol. This strategy is attractive due to the commercial availability of the starting material and the reliability of dihydroxylation reactions.

Proposed Synthetic Workflow

Synthesis_Workflow start Start: 2-Methyl-2-propen-1-ol reaction Step 1: Catalytic Dihydroxylation start->reaction reagents Reagents: - Osmium Tetroxide (cat.) - N-Methylmorpholine N-oxide (NMO) - Acetone/Water Solvent reagents->reaction workup Step 2: Reaction Quenching & Workup (Sodium Sulfite, Extraction) reaction->workup purification Step 3: Purification (Silica Gel Chromatography or Distillation) workup->purification product Final Product: 2-Methyl-1,2,3-propanetriol purification->product

Caption: Proposed synthesis pathway for 2-Methyl-1,2,3-propanetriol.

Detailed Experimental Protocol: Catalytic Dihydroxylation

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:

  • 2-Methyl-2-propen-1-ol (1.0 eq)

  • N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 eq)

  • Osmium tetroxide (OsO₄), 4 wt% solution in water (0.002 eq)

  • Acetone and deionized water (e.g., 10:1 v/v solvent system)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate and brine for extraction

  • Magnesium sulfate (MgSO₄) for drying

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methyl-2-propen-1-ol dissolved in the acetone/water solvent mixture. Cool the flask to 0 °C in an ice bath.

    • Causality: The use of a mixed solvent system ensures the solubility of both the nonpolar substrate and the polar reagents. Cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reagent Addition: Slowly add the NMO solution, followed by the catalytic amount of the OsO₄ solution.

    • Expertise: OsO₄ is the catalyst that forms the osmate ester across the double bond. NMO is a co-oxidant that regenerates the OsO₄ from its reduced state, allowing for the use of only a catalytic amount of the highly toxic and expensive osmium reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 hexanes:ethyl acetate mobile phase and visualizing with potassium permanganate stain).

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and add a saturated aqueous solution of sodium sulfite. Stir vigorously for 1 hour.

    • Causality: Sodium sulfite reduces and quenches any remaining OsO₄, forming a precipitate that can be removed. This is a critical safety and purification step.

  • Workup & Extraction: Filter the mixture through a pad of celite to remove solids. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the final product. The high polarity of the triol may require a polar eluent system (e.g., a gradient of methanol in dichloromethane).

Applications in Drug Development & Research

The utility of 2-Methyl-1,2,3-propanetriol extends beyond its use as a polymer monomer.[1] In drug discovery, the introduction of a methyl group can profoundly modulate a molecule's biological activity and pharmacokinetic profile.[4]

The "Methyl Effect" in Medicinal Chemistry

The tertiary methyl group in 2-Methyl-1,2,3-propanetriol is not merely a passive structural feature. It can serve several strategic roles:

  • Metabolic Blocking: The methyl group can act as a steric shield, hindering enzymatic metabolism (e.g., by Cytochrome P450 enzymes) at or near the tertiary carbon. This can increase the metabolic stability and half-life of a drug candidate.

  • Lipophilicity Modulation: Adding a methyl group generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral absorption.

  • Conformational Locking: The steric bulk of the methyl group can restrict bond rotation, locking the molecule into a more specific, and potentially more active, conformation for binding to a biological target.

Caption: Structure-Activity Relationship (SAR) logic for the compound.

This molecule serves as an excellent starting fragment for fragment-based drug discovery (FBDD) or as a scaffold to be incorporated into larger molecules, similar to how related diols are used as precursors for drugs like the muscle relaxant carisoprodol.[5]

Analytical Methodologies: A GC-MS Approach

Accurate quantification of 2-Methyl-1,2,3-propanetriol in biological or environmental samples is critical for research and development. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), is the preferred method for analyzing glycols and related polyols due to its high sensitivity and specificity.[6]

Analytical Workflow: Sample to Data

Analytical_Workflow sample 1. Sample Collection (e.g., Plasma, Urine) prep 2. Sample Prep (Protein Precipitation, Internal Standard Spiking) sample->prep deriv 3. Derivatization (Silylation with BSTFA) prep->deriv gcms 4. GC-MS Analysis (Injection, Separation, Detection) deriv->gcms data 5. Data Processing (Quantification vs. Calibration Curve) gcms->data

Caption: Workflow for quantitative analysis by GC-MS.

Protocol: Quantitative Analysis via GC-MS after Silylation

Rationale: The multiple hydroxyl groups make 2-Methyl-1,2,3-propanetriol non-volatile and prone to poor peak shape in GC. Derivatization by silylation replaces the acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable compound suitable for GC analysis.

Materials:

  • Sample matrix (e.g., plasma)

  • Internal Standard (IS) (e.g., deuterated glycerol)

  • Acetonitrile (ACN) for protein precipitation

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as derivatizing agent

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution and 300 µL of cold acetonitrile to precipitate proteins.

  • Extraction: Vortex the tube for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Drying: Carefully transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 50 °C.

    • Trustworthiness: Ensuring complete dryness is critical, as residual water will react with the silylating agent and interfere with the derivatization process.

  • Derivatization: Add 50 µL of BSTFA to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Example GC-MS Parameters:

ParameterSettingRationale
Column DB-5ms, 30m x 0.25mm, 0.25µmStandard non-polar column providing good separation for a wide range of analytes.
Inlet Temp 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 80°C, ramp to 280°C at 15°C/minA temperature gradient is necessary to elute the derivatized compound with good peak shape.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching and quantification.
MS Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitoring specific ions for the analyte and IS increases sensitivity and reduces matrix interference.

Safety, Handling, and Toxicology

Proper handling of 2-Methyl-1,2,3-propanetriol is essential. Based on available safety data, the compound presents moderate hazards.

GHS Hazard Information: [2]

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at -20°C as recommended.[3][9] The compound is described as hygroscopic and potentially air-sensitive, making inert atmosphere storage a consideration for long-term stability.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

    • Inhalation: Move to fresh air.

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[7][8] Therefore, it should be treated with the caution appropriate for a novel chemical entity.

Conclusion

2-Methyl-1,2,3-propanetriol is a promising chemical entity with a unique combination of features. Its triol backbone provides a hydrophilic scaffold, while the tertiary methyl group offers a powerful tool for modulating steric and electronic properties—a key strategy in modern drug design. While its full potential is still being explored, the methodologies for its synthesis, analysis, and safe handling are well within the grasp of equipped researchers. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their research and development pipelines, paving the way for new discoveries in materials and medicine.

References

  • Biosynth. (n.d.). 2-Methyl-1,2,3-propanetriol | 25245-58-3.
  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g.
  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3.
  • PubChem. (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1,2,3-propanetriol | 25245-58-3.
  • Fisher Scientific. (2010). Safety Data Sheet - Glycerol.
  • Pharmaffiliates. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Propylene Glycol.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Glycerine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
  • Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry.
  • ECHEMI. (n.d.). 2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety Data Sheets.
  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 1,2,3-Propanetriol, trinitrate: Human health tier II assessment. Retrieved from Australian Government Department of Health.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • WordPress.com. (2013). The application of 1,2,3-Propanetriol.
  • BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
  • ChemBK. (n.d.). 1,2,3-propanetriol.
  • Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Saponification Value of Fats and Oils.

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An In-Depth Technical Guide to the Physical Properties of 2-Methyl-Glycerol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-glycerol (IUPAC name: 2-methylpropane-1,2,3-triol), a substituted polyol, presents a unique combination of physical and chemical properties that are of significant interest to researchers in materials science and pharmaceutical development. This guide provides a comprehensive overview of the core physical characteristics of 2-methyl-glycerol, underpinned by established experimental methodologies for their determination. By elucidating the causality behind these properties and providing detailed protocols, this document aims to serve as an essential resource for scientists and professionals working with this versatile compound.

Introduction: Understanding the Molecular Architecture and its Implications

2-Methyl-glycerol is a structural analog of glycerol, distinguished by the substitution of a hydrogen atom with a methyl group on the central carbon. This seemingly minor modification has profound implications for its physical behavior, influencing its viscosity, polarity, and intermolecular hydrogen bonding capabilities. Unlike its parent molecule, glycerol, which has a symmetric structure, the tertiary alcohol group in 2-methyl-glycerol introduces steric hindrance that affects its reactivity and physical properties.

A thorough understanding of these properties is paramount for its application. In polymer chemistry, for instance, its functionality as a cross-linking agent is directly tied to the reactivity and accessibility of its hydroxyl groups.[1] In the pharmaceutical context, properties such as solubility and viscosity are critical determinants of its suitability as an excipient in various drug delivery systems.

Core Physical Properties

A precise understanding of the physical constants of 2-methyl-glycerol is the foundation for its effective application. The following table summarizes the key physical properties collated from various authoritative sources.

PropertyValueSource(s)
IUPAC Name 2-methylpropane-1,2,3-triol[2][3]
Synonyms 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane[2]
CAS Number 25245-58-3[2][3]
Molecular Formula C₄H₁₀O₃[2][3]
Molecular Weight 106.12 g/mol [2][3]
Appearance Colorless, viscous liquid[4]
Density 1.217 g/cm³[3]
Boiling Point 115 °C[3][5]
Melting Point Information not readily available; reported as a solid at refrigerator temperatures.[6]
Flash Point 145.8 °C[3][5]
Solubility Soluble in water, methanol, and DMSO.[4]

Expert Insight: The high boiling point and viscosity, relative to its molecular weight, are direct consequences of the extensive intermolecular hydrogen bonding afforded by the three hydroxyl groups. The methyl group, while adding to the molecular mass, slightly disrupts the hydrogen-bonding network compared to glycerol, which could be a factor in its slightly different physical characteristics. The lack of a definitive melting point in readily available literature suggests that it may exist as a supercooled liquid or have a glass transition temperature rather than a sharp melting point, a common characteristic of polyols.

Synthesis and Purity

While various methods for the synthesis of glycerol derivatives exist, a common route to 2-methyl-glycerol can be conceptualized through the oxidation of isobutylene. A plausible synthetic pathway involves the epoxidation of isobutylene to isobutylene oxide, followed by hydrolysis to yield 2-methyl-1,2-propanediol, and a subsequent hydroxylation step to introduce the third hydroxyl group. However, detailed, high-yield, and scalable synthesis protocols are not widely published in open literature, with most information residing in patent literature focusing on related propanediols.[7][8]

Purity Assessment: The Critical Role of the Hydroxyl Value

For a polyol like 2-methyl-glycerol, purity is not just about the absence of contaminants; it is fundamentally about the integrity of its functional groups. The hydroxyl value is a critical parameter that quantifies the number of hydroxyl groups present in the material. This value is essential for stoichiometric calculations in polymerization reactions and for understanding its behavior in formulations. The industry-standard method for this determination is ASTM D4274, which involves the esterification of the hydroxyl groups and subsequent titration.[2][3]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, providing researchers with robust methodologies to determine the key physical properties of 2-methyl-glycerol.

Determination of Density

Principle: The density of a liquid is its mass per unit volume. A straightforward and accurate method involves weighing a precise volume of the liquid.

Methodology:

  • Tare a clean, dry 10 mL pycnometer (specific gravity bottle) on an analytical balance and record its mass (m₁). The use of a pycnometer ensures a precise and reproducible volume.

  • Fill the pycnometer with 2-methyl-glycerol, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary. This ensures the volume is exactly that of the pycnometer.

  • Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).

  • To determine the exact volume of the pycnometer (V), repeat steps 1-3 using deionized water at a known temperature, for which the density (ρ_water) is known.

  • Calculate the volume of the pycnometer: V = (m_water - m₁) / ρ_water.

  • Calculate the density of 2-methyl-glycerol (ρ_sample): ρ_sample = (m₂ - m₁) / V.

Causality: This gravimetric method is chosen for its high precision. The use of a pycnometer minimizes errors associated with reading a graduated cylinder and ensures that the determined volume is accurate, which is critical for a reliable density measurement.

Determination of Boiling Point (Microscale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A microscale method is suitable for conserving valuable samples.

Methodology:

  • Place a small amount (0.5-1 mL) of 2-methyl-glycerol into a small test tube.

  • Invert a sealed-end capillary tube and place it, open end down, into the test tube.

  • Attach the test tube to a thermometer using a rubber band or a wire.

  • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the sample is at its boiling point.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Causality: This method relies on the principle of vapor pressure. The rapid stream of bubbles indicates that the vapor pressure of the 2-methyl-glycerol inside the capillary has overcome the atmospheric pressure. As it cools, the point at which the liquid is drawn back in signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For a liquid solute, miscibility is often the term used.

Methodology (for water, methanol, and DMSO):

  • To three separate, clean, and dry test tubes, add 1 mL of the respective solvent (deionized water, methanol, or DMSO).

  • Add 0.1 mL of 2-methyl-glycerol to each test tube.

  • Vortex or shake the test tubes vigorously for 30 seconds.

  • Visually inspect the mixture for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.

  • If the mixture is clear and homogenous, continue adding 2-methyl-glycerol in 0.1 mL increments, vortexing after each addition, until a sign of immiscibility is observed or until a significant volume has been added, indicating high solubility.

  • Record the observations.

Causality: This qualitative method provides a rapid and effective assessment of miscibility. The choice of solvents (water, methanol, and DMSO) covers a range of polarities and is relevant to common laboratory and formulation practices. The observation of a single, clear phase is a definitive indicator of solubility at the tested concentrations.

Purity Determination via Hydroxyl Value (ASTM D4274)

Principle: This method involves the acetylation of the hydroxyl groups with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized sodium hydroxide solution. A blank determination is run in parallel. The difference in the amount of titrant consumed by the blank and the sample is proportional to the hydroxyl content.

Methodology (Conceptual Overview):

  • Sample and Blank Preparation: Accurately weigh a specific amount of 2-methyl-glycerol into a pressure bottle. Prepare a blank bottle with the same reagents but without the sample.

  • Acetylation: Add a precise volume of acetylating reagent (acetic anhydride in pyridine) to both bottles.

  • Reaction: Seal the bottles and heat them in a water bath at a specified temperature and for a specific duration to ensure complete acetylation of the hydroxyl groups.

  • Hydrolysis: Cool the bottles and add a defined amount of water to hydrolyze the excess acetic anhydride.

  • Titration: Add a phenolphthalein indicator and titrate the contents of both bottles with a standardized sodium hydroxide solution to a persistent pink endpoint.

  • Calculation: The hydroxyl number is calculated using the following formula: Hydroxyl Number (mg KOH/g) = [((B - S) × N × 56.1) / W] Where:

    • B = volume of NaOH solution for the blank (mL)

    • S = volume of NaOH solution for the sample (mL)

    • N = normality of the NaOH solution

    • 56.1 = molecular weight of KOH (mg/mmol)

    • W = weight of the sample (g)

Causality: This titrimetric method is a classic and reliable way to quantify functional groups. The use of a blank is crucial to account for any acetic acid present as an impurity in the acetic anhydride and for any side reactions. The difference in titration volumes directly correlates to the amount of acetic anhydride consumed by the hydroxyl groups in the 2-methyl-glycerol sample.

Spectral Data: A Fingerprint of the Molecule

While a comprehensive, publicly available database of the spectra for 2-methyl-glycerol is not readily found, a commercial supplier confirms that the ¹H-NMR spectrum of their product corresponds to the assigned structure.[3] For the purpose of this guide, a predictive overview of the expected spectral features is provided, based on the known structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl protons would likely appear as a singlet. The methylene protons of the two primary alcohol groups would likely be non-equivalent and could appear as complex multiplets due to coupling with each other and the hydroxyl protons. The hydroxyl protons themselves would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display four distinct signals, one for each of the unique carbon atoms in the molecule. The carbon of the methyl group would appear at the highest field (lowest ppm). The two primary alcohol carbons and the quaternary carbon bearing the tertiary alcohol and the methyl group would appear at lower fields.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 106. The fragmentation pattern would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), and other characteristic fragments resulting from cleavage adjacent to the oxygen atoms.

Applications in Research and Drug Development

While specific, documented applications of 2-methyl-glycerol in marketed pharmaceutical products are not abundant in the public domain, its physical properties suggest several potential uses that are of great interest to drug development professionals.

  • Solubilizing Agent: Its polyol structure and miscibility with both polar and some non-polar solvents suggest its potential as a co-solvent or solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[4][9] The presence of the methyl group could enhance its ability to interact with lipophilic drug molecules compared to glycerol.

  • Excipient in Formulations: Its viscosity and hygroscopic nature make it a candidate for use as a humectant and stabilizer in topical and oral liquid formulations. These properties can help to prevent the crystallization of drugs in solution and maintain the desired consistency of a product.

  • Monomer for Biodegradable Polymers: As a tri-functional alcohol, 2-methyl-glycerol can be used as a monomer or cross-linker in the synthesis of biodegradable polyesters and polyurethanes. These polymers have significant potential in controlled-release drug delivery systems and medical implants.[2]

Expert Insight: The structural similarity of 2-methyl-glycerol to glycerol, a well-established pharmaceutical excipient, makes it an intriguing candidate for further investigation. Its unique physical properties, stemming from the methyl substitution, may offer advantages in specific formulation challenges where fine-tuning of solubility, viscosity, and hygroscopicity is required. Researchers should consider its potential to form novel drug-excipient interactions that could enhance drug stability and bioavailability.

Conclusion

2-Methyl-glycerol is a polyol with a distinct set of physical properties that make it a compound of interest for both fundamental research and applied sciences, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its core physical characteristics, along with robust experimental protocols for their determination. By understanding the interplay between its molecular structure and physical behavior, researchers and drug development professionals can better harness the potential of 2-methyl-glycerol in creating innovative materials and effective drug delivery systems. The methodologies outlined herein provide a framework for the consistent and reliable characterization of this promising compound.

References

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.
  • Google Patents. (n.d.). CN103755523A - Preparation method for 2-methylallyl alcohol.
  • Google Patents. (n.d.). WO2021053396A1 - Method for the preparation of a composition enriched in 2-methyl-but-2-ene and use for making a polymer.
  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • PubChem. (n.d.). Glycerol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 1 g. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study of two-step synthesis of methyl methacrylate from isobutene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of glycerol. Retrieved from [Link]

  • MDPI. (n.d.). Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). ISOLATION AND CHARACTERIZATION OF GLYCEROL BY TRANSESTERIFICATION OF USED COOKING OIL. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • NBE Therapeutics. (n.d.). 2-Methyl-Glycerol. Retrieved from [Link]

  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • ResearchGate. (n.d.). Catalysts for manufacturing methyl methacrylate from isobutylene. Retrieved from [Link]

  • Pharmedicine Journal. (2024, June 3). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Retrieved from [Link]

  • Scribd. (n.d.). Uses and Applications of Glycerol. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557935A - Preparation method of 1, 2, 3-glycerin triacrylate.
  • NIH. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Propanetriol, triformate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • NIST. (n.d.). Glycerin. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) glycerol and 1,2-propanediol mixture and (b).... Retrieved from [Link]

  • IISc. (n.d.). Heterogeneous catalytic oxidation of isobutylene in vapour-phase Ph.D. Thesis. Retrieved from [Link]

  • PubMed. (n.d.). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). Retrieved from [Link]

  • YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

  • Protein NMR. (2012, October 31). 1,3-13C- and 2-13C-Glycerol. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

Diagrams

G cluster_synthesis Conceptual Synthesis Pathway Isobutylene Isobutylene Epoxidation Epoxidation Isobutylene->Epoxidation Isobutylene_Oxide Isobutylene_Oxide Epoxidation->Isobutylene_Oxide Hydrolysis Hydrolysis Isobutylene_Oxide->Hydrolysis 2_Methyl_1_2_propanediol 2_Methyl_1_2_propanediol Hydrolysis->2_Methyl_1_2_propanediol Hydroxylation Hydroxylation 2_Methyl_1_2_propanediol->Hydroxylation 2_Methyl_Glycerol 2_Methyl_Glycerol Hydroxylation->2_Methyl_Glycerol G cluster_purity Purity Assessment Workflow (Hydroxyl Value) Sample_Weighing 1. Weigh Sample Reagent_Addition 2. Add Acetylating Reagent Sample_Weighing->Reagent_Addition Reaction 3. Heat for Acetylation Reagent_Addition->Reaction Hydrolysis 4. Add Water for Hydrolysis Reaction->Hydrolysis Titration 5. Titrate with NaOH Hydrolysis->Titration Calculation 6. Calculate Hydroxyl Value Titration->Calculation

Caption: Workflow for determining the hydroxyl value of 2-Methyl-Glycerol.

G 2_Methyl_Glycerol 2_Methyl_Glycerol Solubilizing_Agent Solubilizing Agent 2_Methyl_Glycerol->Solubilizing_Agent for Poorly Soluble Drugs Excipient Excipient 2_Methyl_Glycerol->Excipient in Formulations Monomer Monomer for Polymers 2_Methyl_Glycerol->Monomer for Biodegradable Materials

Caption: Potential applications of 2-Methyl-Glycerol in drug development.

Sources

2-Methyl-1,2,3-propanetriol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Methyl-1,2,3-propanetriol

Authored by: A Senior Application Scientist

Abstract

2-Methyl-1,2,3-propanetriol, a structural analog of glycerol, presents a unique molecular scaffold with significant potential in polymer chemistry and pharmaceutical sciences. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The document outlines detailed protocols for synthesis and analysis, supported by authoritative references, to ensure scientific integrity and reproducibility.

Introduction: Unveiling a Versatile Triol

2-Methyl-1,2,3-propanetriol (CAS No: 25245-58-3) is a tri-hydroxy alcohol, or triol, that distinguishes itself from its parent compound, glycerol, by the presence of a methyl group at the central carbon atom. This seemingly minor substitution imparts significant changes to its steric and electronic properties, influencing its reactivity, solubility, and utility as a chemical intermediate. In drug development, the strategic introduction of a methyl group can modulate physicochemical properties, pharmacodynamics, and pharmacokinetic profiles of a lead compound.[1] This guide serves as a foundational resource for leveraging the unique attributes of this molecule in advanced chemical and pharmaceutical applications.

Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 2-Methyl-1,2,3-propanetriol are summarized below.

Structural and Chemical Identity

The molecule consists of a three-carbon propane backbone with hydroxyl (-OH) groups attached to each carbon. The central carbon (C2) is also bonded to a methyl (-CH3) group, making it a tertiary carbon.

  • IUPAC Name: 2-Methylpropane-1,2,3-triol

  • Synonyms: 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane[2]

  • CAS Number: 25245-58-3[2][3][4]

  • Molecular Formula: C₄H₁₀O₃[2]

  • SMILES: CC(CO)(CO)O[2]

Physicochemical Properties

The quantitative data below provides the necessary parameters for experimental design, including reaction temperature, solvent selection, and storage conditions.

PropertyValueSource(s)
Molecular Weight 106.12 g/mol [2][3][4]
Appearance Colorless, viscous liquid (expected)Inferred from glycerol[5][6]
Boiling Point 115 °C[2][3][4]
Density 1.217 g/cm³[2][3][4]
Flash Point 145.8 °C[2][3][4]
Storage Temperature -20 °C or below[3][4]

Synthesis and Manufacturing

The synthesis of 2-Methyl-1,2,3-propanetriol can be approached through several routes. A prominent method involves a multi-step process starting from acrolein, which leverages common industrial feedstocks and well-understood reaction mechanisms like acetal formation, hydroformylation, and hydrogenation.[7]

Synthetic Workflow Overview

The chosen pathway is a robust and scalable method that builds the target molecule through a series of controlled chemical transformations. The logic behind this multi-step synthesis is to strategically build the carbon skeleton and introduce the required functional groups while minimizing side reactions.

G A Acrolein + Aliphatic Diol B Step 1: Acetal Formation (Acid Catalyst) A->B C Cyclic Acetal Intermediate B->C D Step 2: Hydroformylation (Rhodium Catalyst, CO/H₂) C->D E Aldehyde Intermediates (Linear & Branched) D->E F Step 3: Hydrogenation & Hydrolysis (Raney Nickel, H₂, H₂O) E->F G Diol Mixture (1,4-Butanediol, MPD, etc.) F->G H Step 4: Separation (Distillation) G->H I 2-Methyl-1,2,3-propanetriol (Final Product) H->I

Caption: Synthetic workflow for 2-Methyl-1,2,3-propanetriol from acrolein.

Detailed Experimental Protocol: Synthesis from Acrolein

This protocol is adapted from established industrial processes and provides a self-validating system for laboratory-scale synthesis.[7] The causality for each step is explained to provide deeper insight.

Step 1: Acetal Formation

  • Objective: To protect the aldehyde group of acrolein and activate the double bond for the subsequent hydroformylation step.

  • Procedure:

    • Charge a reaction vessel with an aliphatic diol (e.g., 1,3-butanediol) and an acidic catalyst (e.g., Dowex 50 resin).

    • Heat the mixture to approximately 85°C.

    • Slowly add acrolein to the mixture while maintaining the temperature. The reaction is exothermic.

    • Allow the reaction to proceed for 60 minutes.

    • The product, a cyclic acetal, is purified by distillation.

Step 2: Hydroformylation

  • Objective: To add a formyl group (CHO) and a hydrogen atom across the double bond of the cyclic acetal, extending the carbon chain.

  • Procedure:

    • In a high-pressure autoclave, combine the purified cyclic acetal with a rhodium complex catalyst.

    • Pressurize the autoclave with a mixture of carbon monoxide (CO) and hydrogen (H₂).

    • Heat the reaction to drive the hydroformylation, yielding a mixture of linear and branched aldehyde isomers.

Step 3: Hydrogenation and Hydrolysis

  • Objective: To reduce the newly formed aldehyde groups to primary alcohols and hydrolyze the acetal to reveal the diol structure, yielding the final triol.

  • Procedure:

    • Transfer the aldehyde mixture to a stirred autoclave.

    • Add water, Raney nickel catalyst, and an acidic ion-exchange resin (e.g., Dowex 50).[7]

    • Pressurize the vessel with hydrogen (e.g., 1500 psig H₂) and heat to 85°C for 60 minutes.[7]

    • This single step achieves both reduction of the aldehydes and hydrolysis of the cyclic acetal.

Step 4: Purification

  • Objective: To isolate the target 2-Methyl-1,2,3-propanetriol from other diols and byproducts.

  • Procedure:

    • Filter the reaction mixture to remove the solid catalysts.

    • Subject the resulting liquid to fractional distillation under reduced pressure.

    • Collect the fraction corresponding to the boiling point of 2-Methyl-1,2,3-propanetriol (115°C at atmospheric pressure, adjust for vacuum).[2][3]

Structural Elucidation and Analytical Methods

Confirming the molecular structure and purity of the synthesized compound is critical. A combination of spectroscopic methods provides an unambiguous fingerprint of the molecule.

Spectroscopic Characterization Workflow

The following workflow is a standard, self-validating approach to confirm the identity and purity of the final product.

G A Synthesized Product B GC-MS Analysis A->B C IR Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Purity Assessment & Molecular Weight Confirmation B->E F Functional Group ID (O-H, C-O stretches) C->F G Structural Confirmation (Proton/Carbon Environment) D->G H Verified Structure of 2-Methyl-1,2,3-propanetriol E->H F->H G->H

Caption: Standard analytical workflow for structural verification.

Predicted Spectroscopic Data

The following interpretations are based on the known structure of 2-Methyl-1,2,3-propanetriol and fundamental principles of spectroscopy.[8][9]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[9]

  • ¹H NMR (Proton NMR):

    • Signal 1 (Singlet, 3H): A sharp signal corresponding to the three equivalent protons of the methyl (-CH₃) group. Its singlet nature is due to the absence of adjacent protons. Expected chemical shift: ~1.2 ppm.

    • Signal 2 (Singlet, 4H): A signal for the four equivalent protons of the two methylene (-CH₂OH) groups. They are equivalent due to molecular symmetry. This signal would appear as a singlet. Expected chemical shift: ~3.5 ppm.

    • Signal 3 (Broad Singlet, 3H): A broad signal representing the three hydroxyl (-OH) protons. The signal is often broad due to rapid proton exchange. Its chemical shift is concentration and solvent-dependent. Expected chemical shift: variable, ~2-5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Signal 1 (Quaternary Carbon, C2): The central carbon bonded to the methyl group and three other carbons/oxygens. Expected chemical shift: ~70-75 ppm.

    • Signal 2 (Methyl Carbon): The carbon of the -CH₃ group. Expected chemical shift: ~20-25 ppm.

    • Signal 3 (Methylene Carbons, C1 & C3): The two equivalent carbons of the -CH₂OH groups. Expected chemical shift: ~65-70 ppm.

4.2.2. Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the presence of specific functional groups.[8]

  • Broad, Strong Absorption (~3200-3600 cm⁻¹): Characteristic of the O-H stretching vibration from the hydroxyl groups, broadened by hydrogen bonding.

  • Strong Absorption (~1000-1100 cm⁻¹): Corresponds to the C-O stretching vibration.

  • Absorption (~2850-3000 cm⁻¹): Represents the C-H stretching vibrations of the methyl and methylene groups.

4.2.3. Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): Expected at m/z = 106, corresponding to the molecular weight of C₄H₁₀O₃.

  • Key Fragmentation: A prominent peak would be expected at m/z = 91, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment could be at m/z = 75, from the loss of a CH₂OH group ([M-31]⁺).

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for separating and identifying volatile compounds like triols.[10]

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • GC: Use a capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

    • Injector: Set to a temperature of ~250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-15°C/min.

    • MS: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 35 to 200.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to 2-Methyl-1,2,3-propanetriol based on its retention time.

    • Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion peak at m/z = 106 and characteristic fragment ions.

    • Assess purity by calculating the peak area percentage from the chromatogram.

Applications in Research and Drug Development

The unique structure of 2-Methyl-1,2,3-propanetriol makes it a valuable building block in several advanced applications.

Polymer and Materials Science

As a triol, it can act as a trifunctional monomer or cross-linking agent.[2] This is particularly useful in the synthesis of:

  • Polyesters and Alkyd Resins: The three hydroxyl groups can react with dicarboxylic acids to form a cross-linked polymer network, enhancing the rigidity and thermal stability of the resulting resin. This is valuable for coatings and paints.[11][12]

  • Polyurethanes: It can serve as a chain extender or cross-linker in the production of polyurethane foams and elastomers, modifying their mechanical properties.[12][13]

Pharmaceutical and Drug Development

In medicinal chemistry, 2-Methyl-1,2,3-propanetriol serves as a versatile chemical intermediate.[14] Its structural similarity to glycerol, a common excipient, suggests potential applications as a solvent or humectant in formulations.[5][15]

  • As a Chiral Building Block: The prochiral nature of the molecule allows for the synthesis of chiral derivatives, which are essential in modern drug design.

  • Scaffold for Complex Molecules: The trifunctional nature provides multiple points for chemical modification, allowing it to be used as a central scaffold for building more complex active pharmaceutical ingredients (APIs).[16] For instance, similar diols are precursors for dicarbamate drugs like the muscle relaxant carisoprodol.[14]

Toxicological Profile

While specific toxicological data for 2-Methyl-1,2,3-propanetriol is limited, data from the closely related compound 2-methyl-1,3-propanediol (MPD) can provide initial insights. Studies on MPD show it has low acute toxicity, is not a skin sensitizer, and shows no evidence of mutagenicity or developmental toxicity.[17] This suggests that 2-Methyl-1,2,3-propanetriol may also present a low toxicological hazard, making it a potentially safe component for various applications, pending specific evaluation.

Conclusion

2-Methyl-1,2,3-propanetriol is a molecule of significant interest, bridging the gap between simple polyols and more complex, functionalized building blocks. Its methylated glycerol structure offers unique advantages in polymer science for creating robust, cross-linked materials. For pharmaceutical researchers, it represents a versatile and potentially low-toxicity scaffold for the synthesis of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide provide a solid, scientifically-grounded framework for professionals to explore and harness the full potential of this valuable chemical compound.

References

  • 2-Methyl-1,2,3-propanetriol, 2 g. Carl ROTH. [Link]

  • 2-Methyl-1,2,3-propanetriol, 2 g. Carl ROTH (International). [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. ScienceDirect. [Link]

  • 2-Methylprop-1-ene;propane-1,2,3-triol. PubChem. [Link]

  • Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]

  • Analytical Methods for Propylene Glycol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Royal Society of Chemistry. [Link]

  • [Application of methyl in drug design]. PubMed. [Link]

  • Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Journal of Chemical and Pharmaceutical Research. [Link]

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  • NMR Spectroscopy. Michigan State University Chemistry. [Link]

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A Technical Guide to the Spectroscopic Analysis of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-1,2,3-propanetriol (CAS No: 25245-58-3), a key building block in polymer synthesis and various other chemical applications.[1] Due to the limited availability of public domain experimental spectra for this specific triol, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. We will delve into the theoretical underpinnings and practical considerations for analyzing this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in material science, synthetic chemistry, and drug development by providing a robust framework for the structural elucidation and quality control of 2-Methyl-1,2,3-propanetriol and related polyols.

Introduction: The Significance of 2-Methyl-1,2,3-propanetriol

2-Methyl-1,2,3-propanetriol, also known as 2-C-Methyl-glycerol, is a C4 branched-chain triol. Its structure, featuring a tertiary alcohol group and two primary alcohol groups, imparts unique properties that are leveraged in the synthesis of specialized polymers and as a cross-linking agent.[1] Accurate and thorough characterization of its molecular structure is paramount for ensuring the desired performance and safety in its applications. Spectroscopic techniques are indispensable tools for this purpose, offering detailed insights into the functional groups, connectivity, and overall architecture of the molecule.

This guide will provide a detailed, predictive analysis of the spectroscopic data for 2-Methyl-1,2,3-propanetriol. The interpretations are grounded in the well-understood spectroscopic behaviors of polyols and the influence of methyl substitution on spectral features.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. The structure of 2-Methyl-1,2,3-propanetriol is depicted below.

Figure 1: Molecular Structure of 2-Methyl-1,2,3-propanetriol.

Infrared (IR) Spectroscopy

3.1. Principles and Experimental Causality

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. For a polyol like 2-Methyl-1,2,3-propanetriol, the most prominent features will arise from the O-H and C-O stretching vibrations of the alcohol groups, and the C-H stretching and bending vibrations of the alkyl backbone. The presence of extensive hydrogen bonding in polyols significantly influences the shape and position of the O-H stretching band.[2]

3.2. Experimental Protocol: Acquiring an IR Spectrum

A standard protocol for obtaining an IR spectrum of a liquid sample like 2-Methyl-1,2,3-propanetriol is as follows:

  • Sample Preparation: As a liquid, the neat compound can be analyzed directly. A small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • The sample is placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Spectral Range: The typical mid-infrared range of 4000-400 cm⁻¹ is scanned.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_output Output prep1 Place a drop of neat liquid sample prep2 Press between two KBr/NaCl plates prep1->prep2 to form a thin film acq1 Collect background spectrum (clean salt plates) prep2->acq1 Place in spectrometer acq2 Collect sample spectrum acq1->acq2 acq3 Ratio sample to background acq2->acq3 output Generate IR Spectrum (Transmittance vs. Wavenumber) acq3->output

Figure 2: Workflow for acquiring an IR spectrum of a liquid sample.

3.3. Predicted IR Spectrum and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for 2-Methyl-1,2,3-propanetriol.

Wavenumber (cm⁻¹) Vibration Type Predicted Intensity Interpretation
3600 - 3200O-H stretch (hydrogen-bonded)Strong, BroadThe presence of three hydroxyl groups will lead to extensive intermolecular hydrogen bonding, resulting in a very broad and intense absorption band. This is a hallmark of alcohols.[2]
2960 - 2850C-H stretch (sp³ C-H)StrongCorresponds to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
1470 - 1430C-H bend (scissoring)MediumBending vibrations of the CH₂ groups.
1380 - 1365C-H bend (methyl rock)MediumCharacteristic bending vibration for a methyl group.
1260 - 1000C-O stretchStrongThis region will likely show multiple strong bands due to the C-O stretching of the primary and tertiary alcohol groups. Primary alcohols typically show a C-O stretch around 1050 cm⁻¹, while tertiary alcohols absorb at higher wavenumbers, around 1150 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

4.1. ¹H NMR Spectroscopy

4.1.1. Principles and Experimental Causality

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule. Protons in different electronic environments resonate at different frequencies (chemical shifts), and the spin-spin coupling between neighboring protons provides information about their proximity.

4.1.2. Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Methyl-1,2,3-propanetriol in ~0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆, as the hydroxyl protons are exchangeable).

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like TSP-d₄, for chemical shift referencing (δ = 0.00 ppm).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

4.1.3. Predicted ¹H NMR Spectrum and Interpretation

Due to the symmetry of the molecule, we would expect to see four distinct signals in the ¹H NMR spectrum. The hydroxyl protons may appear as a broad singlet or may not be observed if a D₂O exchange experiment is performed.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~0.9 - 1.2Singlet3H-CH₃ (C4)The methyl protons are attached to a quaternary carbon and have no adjacent protons to couple with.
~3.4 - 3.7Singlet4H-CH₂-OH (C1, C3)The two CH₂ groups are chemically equivalent due to the molecule's symmetry. They are adjacent to the C2 quaternary carbon, so no splitting is expected.
~3.5 - 5.0Broad Singlet3H-OHThe chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. In a protic solvent, they will likely exchange and appear as a broad singlet.

4.2. ¹³C NMR Spectroscopy

4.2.1. Principles and Experimental Causality

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. Standard ¹³C NMR spectra are proton-decoupled, meaning all signals appear as singlets.[6]

4.2.2. Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation is similar to that for ¹H NMR, though a higher concentration may be required due to the lower natural abundance of the ¹³C isotope. A standard proton-decoupled ¹³C NMR experiment is performed.

4.2.3. Predicted ¹³C NMR Spectrum and Interpretation

Based on the molecular structure, three distinct carbon signals are predicted.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~20 - 30-CH₃ (C4)The methyl carbon is in the typical aliphatic region.
~65 - 75-CH₂-OH (C1, C3)The two equivalent methylene carbons are deshielded by the attached electronegative oxygen atoms.
~70 - 80C-OH (C2)The quaternary carbon is also significantly deshielded by the directly attached hydroxyl group. Its chemical shift will be in a similar region to the methylene carbons.

Mass Spectrometry (MS)

5.1. Principles and Experimental Causality

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The fragmentation pattern provides valuable structural information.

5.2. Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

G cluster_intro Sample Introduction cluster_ionize Ionization (EI) cluster_analyze Mass Analysis cluster_detect Detection intro Introduce sample (e.g., via GC or direct probe) ionize Vaporize and bombard with high-energy electrons intro->ionize analyze Accelerate and separate ions by m/z ratio ionize->analyze detect Measure ion abundance analyze->detect output Generate Mass Spectrum detect->output

Figure 3: General workflow for Electron Ionization Mass Spectrometry.

5.3. Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Methyl-1,2,3-propanetriol is C₄H₁₀O₃, with a molecular weight of 106.12 g/mol .[1]

m/z Value Possible Fragment Ion Interpretation
106[C₄H₁₀O₃]⁺˙Molecular Ion (M⁺˙): This peak, if observed, confirms the molecular weight of the compound. For alcohols, the molecular ion peak is often weak or absent.
88[M - H₂O]⁺˙Loss of a water molecule, a common fragmentation pathway for alcohols.
75[M - CH₂OH]⁺Alpha-cleavage with the loss of a hydroxymethyl radical. This is a very common and favorable fragmentation for primary alcohols.
59[C₂H₇O₂]⁺Further fragmentation of the m/z 75 ion.
43[C₃H₇]⁺Represents the isopropyl cation, a stable carbocation.
31[CH₂OH]⁺A characteristic peak for primary alcohols, resulting from alpha-cleavage.

Conclusion

This technical guide has provided a detailed, predictive framework for the spectroscopic analysis of 2-Methyl-1,2,3-propanetriol. By understanding the fundamental principles of IR, NMR, and MS, and by drawing parallels with structurally similar molecules, researchers can confidently approach the characterization of this important polyol. The predicted spectral data and interpretations herein serve as a robust starting point for experimental work, aiding in the confirmation of synthesis, assessment of purity, and elucidation of structure-property relationships in its various applications.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of polyols with different reaction time. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of various polyether polyols by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra before and after polyol synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polyhydric alcohols. Retrieved from [Link]

  • PubMed. (2022). Quantification of polyols in sugar-free foodstuffs by qNMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • PubMed. (2010). Fragmentation pathways of polymer ions. Retrieved from [Link]

  • Waters. (n.d.). Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Characterization of Poly (Vinyl Alcohol) Hydrogel With Different Hydrolysis Degree and Chemically Crosslinked With Glutaraldehyde. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • NIH. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2,3-Propanetriol, tripropanoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2,3-Propanetriol, tribenzoate. Retrieved from [Link]

  • ACS Publications. (1991). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerol Mixtures That Are Dissolved in Nonpolar Solvents. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2,3-Propanetriol, 1-acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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Commercial availability of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability of 2-Methyl-1,2,3-propanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 2-Methyl-1,2,3-propanetriol

2-Methyl-1,2,3-propanetriol, also known as 2-Methylglycerol, is a trihydroxy alcohol—a type of polyol. Structurally, it is a propane backbone substituted with hydroxyl (-OH) groups at positions 1, 2, and 3, and a methyl group at position 2. This structure, particularly the tertiary alcohol at the C2 position, imparts unique chemical properties compared to its parent compound, glycerol (propane-1,2,3-triol).[1] While structurally similar to common pharmaceutical excipients like glycerol and propylene glycol, 2-Methyl-1,2,3-propanetriol is positioned in the market as a specialty chemical and building block primarily for research and niche industrial applications.

This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthesis considerations, and current and potential applications, with a focus on its relevance to the scientific and drug development communities.

Physicochemical Properties

Understanding the fundamental properties of 2-Methyl-1,2,3-propanetriol is critical for its application in experimental design and formulation. The compound is typically a solid or a viscous liquid at room temperature.

PropertyValueSource(s)
CAS Number 25245-58-3[2][3][4]
Molecular Formula C₄H₁₀O₃[2]
Molecular Weight 106.12 g/mol [2]
Synonyms 2-Methylglycerol, 1,2,3-Trihydroxy-2-methylpropane[2]
Appearance Solid / Viscous Liquid
Boiling Point 115.00 °C[2]
Density ~1.217 g/cm³[2]
Flash Point 145.80 °C[2]
Purity (Typical) ≥95%[5]
Storage Conditions Hygroscopic; Store in a cool, dry place. Recommended at <-15°C or under refrigeration.[2][6]

Commercial Availability and Sourcing

2-Methyl-1,2,3-propanetriol is not a bulk commodity chemical. It is primarily available through specialty chemical suppliers catering to the research and development sector. It is typically sold in small quantities, from milligrams to several grams, and is designated for research purposes only.

SupplierTypical QuantitiesReported PurityNotes
Sigma-Aldrich 250 mg, 1 g, 5 g95%Marketed for research, ships at room temperature.
Biosynth Custom QuotationNot specifiedMarketed for pharmaceutical testing and life sciences research.[2]
Carl ROTH 1 g, 2 gNot specifiedSold as a research chemical and building block.[4][7]
American Elements Research & Bulk QuantitiesCan be produced in high purity forms (99%+)Supplier of life science materials, offers custom specifications.[3]
Astech Ireland 2 gNot specifiedAvailable in small glass packaging.[8]
MySkinRecipes 250 mg, 1 g≥95%Also notes applications in the cosmetic industry.[5]

Synthesis Considerations

Detailed industrial-scale synthesis processes for 2-Methyl-1,2,3-propanetriol are not widely published, reflecting its status as a specialty chemical. However, relevant synthesis chemistry can be understood by examining processes for structurally related diols, such as 2-methyl-1,3-propanediol (MPD), which is produced on a larger scale.

A known route to produce MPD involves the hydroformylation of allyl alcohol, which itself can be produced from propylene oxide.[9] This process co-produces 1,4-butanediol.

  • Isomerization: Propylene oxide is isomerized to allyl alcohol.

  • Hydroformylation: Allyl alcohol reacts with synthesis gas (CO + H₂) to form a mixture of aldehydes, primarily 4-hydroxybutanal and 3-hydroxy-2-methyl-propanal.

  • Hydrogenation: The aldehyde mixture is hydrogenated to yield the corresponding diols: 1,4-butanediol and 2-methyl-1,3-propanediol.[9]

The synthesis of the target triol likely involves more specialized routes, potentially starting from isobutylene or related C4 feedstocks, followed by multi-step oxidation and hydroxylation.

G cluster_0 Synthesis Pathway for Related Diol (MPD) PropyleneOxide Propylene Oxide AllylAlcohol Allyl Alcohol PropyleneOxide->AllylAlcohol Isomerization AldehydeMix Aldehyde Mixture (4-hydroxybutanal & 3-hydroxy-2-methyl-propanal) AllylAlcohol->AldehydeMix Hydroformylation (CO + H₂) DiolMix Final Diol Mixture (1,4-Butanediol & 2-Methyl-1,3-propanediol) AldehydeMix->DiolMix Hydrogenation

Caption: Simplified workflow for the synthesis of 2-methyl-1,3-propanediol (MPD).

Applications and Relevance in Drug Development

While direct applications in marketed drugs are not documented, the unique structure of 2-Methyl-1,2,3-propanetriol lends itself to several areas of research and potential use.

Current and Investigated Applications
  • Polymer Chemistry: It serves as a monomer or cross-linking agent in the production of polymers.[2] Its three hydroxyl groups allow for the formation of complex, branched polymer networks.

  • Cosmetics and Personal Care: Similar to glycerol, it is used in cosmetic formulations for its ability to retain moisture (humectant) and improve the texture of products.[5]

  • Chemical Synthesis: It acts as a versatile building block or substrate for synthesizing other organic molecules, such as amino acids.[2]

Potential in Pharmaceutical Sciences

The primary value of 2-Methyl-1,2,3-propanetriol for drug development professionals lies in its potential as both a novel excipient and a structural scaffold in medicinal chemistry.

  • Excipient in Drug Formulation: Polyols like glycerol and propylene glycol are ubiquitous in pharmaceutical formulations as solvents, co-solvents, plasticizers, and humectants.[1][10] The tertiary alcohol and methyl group in 2-Methyl-1,2,3-propanetriol could offer differentiated properties, such as altered solubility for specific APIs, different hygroscopicity, or unique plasticizing effects in solid dosage forms.

  • Scaffold for New Chemical Entities (NCEs): The compact, chiral core with multiple functionalization points makes it an attractive starting point or fragment for the synthesis of new drug candidates. The hydroxyl groups can be readily modified to explore structure-activity relationships (SAR).

  • Biochemical Research: It has been described as a substrate for certain enzymes and as being pluripotent in mammalian cells, suggesting potential use in designing cell-based assays or as a component in cell culture media for specific applications.[2]

G cluster_applications Application Areas cluster_pharma Pharmaceutical Potential Polymers Polymer Synthesis (Monomer, Cross-linker) Cosmetics Cosmetics (Humectant, Texturizer) Excipient Formulation Excipient (Solubilizer, Plasticizer) MedChem Medicinal Chemistry (Scaffold, Building Block) BioResearch Biochemical Research (Enzyme Substrate) Core 2-Methyl-1,2,3-propanetriol Core->Polymers Core->Cosmetics Core->Excipient Core->MedChem Core->BioResearch

Caption: Potential application pathways for 2-Methyl-1,2,3-propanetriol.

Safety, Handling, and Storage Protocol

As a research chemical, proper handling of 2-Methyl-1,2,3-propanetriol is paramount. The toxicological properties have not been fully investigated.[6] Standard laboratory precautions for handling chemical reagents should be strictly followed.

Standard Operating Procedure
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[11]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6][11] Given its hygroscopic nature, protection from moisture is critical.[6] Storage at temperatures below -15°C or in a refrigerator is often recommended.[2]

  • Spill & Exposure Management:

    • Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[11]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[11]

G start Exposure Event (Skin/Eye Contact) skin_contact Skin Contact 1. Remove contaminated clothing. 2. Flush skin with plenty of water. start->skin_contact Skin eye_contact Eye Contact 1. Flush eyes for 15+ minutes. 2. Lift eyelids to ensure rinsing. 3. Seek medical attention. start->eye_contact Eye seek_medical Seek Medical Attention (If irritation persists) skin_contact->seek_medical

Caption: First-aid workflow for exposure to 2-Methyl-1,2,3-propanetriol.

Conclusion

2-Methyl-1,2,3-propanetriol is a specialty polyol available to the scientific community through a range of chemical suppliers, primarily in research-grade quantities. While its large-scale industrial use is limited, its unique chemical structure—featuring a tertiary alcohol and three hydroxyl groups—makes it a compound of interest for advanced material science, polymer chemistry, and cosmetics. For researchers in drug development, its potential as a novel formulation excipient or as a versatile scaffold for medicinal chemistry presents an opportunity for innovation. Adherence to strict safety and handling protocols is essential when working with this compound due to its incompletely characterized toxicological profile.

References

  • 2-Methyl-1,2,3-propanetriol | CAS 25245-58-3 . American Elements. Available at: [Link]

  • 2-Methyl-1,2,3-propanetriol, 1 g . Carl ROTH. Available at: [Link]

  • 2-Methyl-1,2,3-propanetriol, 2 g, glass . Astech Ireland Ltd. Available at: [Link]

  • 2-Methyl-1,2,3-propanetriol, 2 g . Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol . Cole-Parmer. Available at: [Link]

  • 2-METHYL-1,2,3-PROPANETRIOL . MySkinRecipes. Available at: [Link]

  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO) . Gantrade. Available at: [Link]

  • A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration . Green Chemistry (RSC Publishing). Available at: [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS . OSTI.GOV. Available at: [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol. Google Patents.
  • Synthesising of methyl propanediol from allyl alcohol. Google Patents.
  • Propylene glycol . Wikipedia. Available at: [Link]

  • Glycerol | C3H8O3 | CID 753 . PubChem - NIH. Available at: [Link]

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A Technical Guide to the Safe Handling of 2-Methyl-1,2,3-propanetriol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also known as 2-Methyl-Glycerol. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Section 1: Chemical & Physical Hazard Profile

A foundational understanding of a chemical's properties is the cornerstone of its safe handling. The specific molecular structure of 2-Methyl-1,2,3-propanetriol dictates its physical behavior and potential hazards.

1.1. Chemical Identification

IdentifierValueSource
Chemical Name 2-Methyl-1,2,3-propanetriol[1][2][3]
Synonyms 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane[1]
CAS Number 25245-58-3[1][2][3]
Molecular Formula C₄H₁₀O₃[1]
Molecular Weight 106.12 g/mol [1]
SMILES CC(CO)(CO)O[1]
Physical Form Solid[3]

1.2. Key Physical Properties

These properties are critical for assessing risks related to storage, fire, and unintended reactions.

PropertyValueSignificance in Handling
Boiling Point 115.0 °C[1]
Flash Point 145.8 °C[1]
Density 1.217 g/cm³[1]
Storage Temp. Refrigerator (recommended at < -15°C)[1][3]

The high flash point indicates that this compound is not a fire hazard under standard laboratory conditions, but it is combustible and can be ignited by a potent ignition source, particularly if heated.[4]

1.3. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards. The classification for 2-Methyl-1,2,3-propanetriol mandates specific handling precautions.[3]

GHS ClassificationHazard StatementPrecautionary Codes
Warning H302: Harmful if swallowedP271, P304, P340
H315: Causes skin irritationP280, P302, P352, P332, P313
H319: Causes serious eye irritationP280, P305, P351, P338, P337, P313
H335: May cause respiratory irritationP261, P271, P304, P340
  • H302 (Harmful if swallowed): This classification necessitates stringent controls to prevent ingestion, including a strict policy of no eating, drinking, or smoking in the laboratory.[5][6]

  • H315 & H319 (Skin and Eye Irritation): These are primary exposure risks during routine handling. This dictates the mandatory use of appropriate gloves and safety goggles.[5][7]

  • H335 (Respiratory Irritation): This hazard is most relevant when the solid material could become airborne (e.g., during weighing or transfer) or if it is heated, creating vapors.[7]

Section 2: The Hierarchy of Exposure Control

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

cluster_0 Hierarchy of Controls for 2-Methyl-1,2,3-propanetriol a Elimination / Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood, Ventilation) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) c->d cluster_1 PPE Selection Workflow start Task Involves 2-Methyl-1,2,3-propanetriol? q1 Risk of Eye Splash? start->q1 q2 Risk of Skin Contact? q1->q2 No ppe1 Wear Chemical Safety Goggles q1->ppe1 Yes q3 Generating Dust/Aerosol or Heating? q2->q3 No ppe2 Wear Nitrile Gloves & Lab Coat q2->ppe2 Yes ppe3 Work in Fume Hood (Consider Respirator) q3->ppe3 Yes end Proceed with Task q3->end No ppe1->q2 ppe2->q3 ppe3->end

Figure 2: PPE Selection Decision Tree.

3.1. Eye and Face Protection

  • Chemical safety goggles that provide a seal around the eyes are mandatory at all times when handling the compound. [5][8]Standard safety glasses do not offer sufficient protection from splashes.

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when transferring large quantities or handling heated material. [8] 3.2. Skin and Hand Protection

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is imperative to consult the glove manufacturer's compatibility data. [5][9]Gloves must be inspected before use and removed with care to avoid contaminating the skin.

  • Protective Clothing: A lab coat must be worn and kept fully buttoned. Additional protective clothing may be required for larger-scale operations.

3.3. Respiratory Protection

  • Under normal conditions within a fume hood, respiratory protection is not typically required.

  • If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. [5]All respirator use requires a formal respiratory protection program, including fit testing. [10]

Section 4: Standard Operating Procedures for Handling

4.1. Storage Protocol

  • Upon receipt, verify the container's integrity.

  • Store the container in a designated, well-ventilated, and secure location, such as a refrigerator rated for chemical storage, at a temperature below -15°C. [1]3. Ensure the container is tightly closed to prevent contamination and potential degradation. [11][12]4. Store away from incompatible materials, particularly strong oxidizing agents like chromium trioxide or potassium permanganate. [4][5] 4.2. Weighing and Dispensing Protocol

  • Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Perform all manipulations inside a chemical fume hood to contain any airborne particles.

  • Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat or vessel.

  • Avoid generating dust. If the material is clumpy, gently break it up rather than crushing it forcefully.

  • Close the primary container immediately after dispensing.

  • Clean any residual material from the spatula and the balance area with a damp cloth before disposing of it as chemical waste.

4.3. Waste Disposal

  • All waste materials, including contaminated PPE, empty containers, and absorbed spill material, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Never dispose of 2-Methyl-1,2,3-propanetriol down the drain or in regular trash. [11][12]Follow all institutional, local, and federal regulations for waste disposal.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

cluster_2 General Emergency Response Flow assess Assess Situation (Fire, Spill, Exposure) safety Ensure Personal Safety (Don PPE if safe) assess->safety action Take Action (Evacuate, First Aid, Spill Control) safety->action report Notify Supervisor & Emergency Services (911) action->report

Figure 3: General Emergency Response Flowchart.

5.1. Personal Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing. [13][14]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with water for at least 15 minutes, using a safety shower if the area is large. [7][13]Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. [7]If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [7]If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 glasses of water. [7]Seek immediate medical attention.

5.2. Chemical Spills

  • Small Spill: Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. [11]Scoop the material into a labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and notify laboratory personnel and emergency services. [14]Do not attempt to clean it up without specialized training and equipment.

5.3. Fire Response

  • This material is combustible. In the event of a fire, use an appropriate extinguisher (water spray, dry chemical, alcohol-resistant foam, or carbon dioxide). [15]* For small, incipient-stage fires, trained personnel may use an extinguisher. [13]* For larger fires, or if you are not trained, activate the fire alarm, evacuate the area, and call 911. [13]* Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [5]

References

  • 2-Methyl-1,2,3-propanetriol, 2 g. Carl ROTH. [Link]

  • 2-Methylprop-1-ene;propane-1,2,3-triol. PubChem, National Center for Biotechnology Information. [Link]

  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • GLYCEROL Material Safety Data Sheet. J.T. Baker. [Link]

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An In-Depth Technical Guide to the Environmental Fate of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Predictive Approach to Environmental Assessment

In the lifecycle of any chemical compound, from novel drug excipients to industrial monomers, a thorough understanding of its environmental fate is paramount for responsible development and regulatory compliance. This guide provides a detailed technical overview of the anticipated environmental behavior of 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also known as 2-Methylglycerol.

While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, a robust assessment can be constructed through the application of established scientific principles, data from structurally similar compounds (analogs), and validated predictive models. This document leverages Quantitative Structure-Activity Relationship (QSAR) methodologies and expert analysis to provide a comprehensive profile for researchers, environmental scientists, and drug development professionals. The insights herein are grounded in the methodologies espoused by regulatory bodies, which frequently utilize predictive tools like the EPA's EPI Suite™ for initial risk assessments.[1][2][3]

Compound Profile and Predicted Physicochemical Properties

2-Methyl-1,2,3-propanetriol is a short-chain, branched polyhydric alcohol. Its structure, featuring three hydroxyl groups, dictates its fundamental physicochemical properties, which in turn govern its distribution and persistence in the environment.

PropertyPredicted Value/InformationSource/Method
CAS Number 25245-58-3
Synonyms 1,2,3-Trihydroxy-2-methylpropane, 2-Methylglycerol
Molecular Formula C₄H₁₀O₃
Molecular Weight 106.12 g/mol
Boiling Point 115.00 °C
Water Solubility High (Expected to be miscible)Analog Data (Glycerol, Glycols)[4][5]
Vapor Pressure LowAnalog Data (Polyhydric Alcohols)[6]
Log Kₒw (Octanol-Water Partition Coefficient) Low (Predicted < 0)QSAR/Analog Data[6][7]
Henry's Law Constant LowQSAR Prediction[8]

The low predicted octanol-water partition coefficient (Log Kₒw) is a critical parameter, suggesting that 2-Methyl-1,2,3-propanetriol will preferentially partition into aqueous phases rather than accumulating in fatty tissues of organisms.[6][7] Its high water solubility and low vapor pressure indicate that if released into the environment, it will predominantly be found in water and soil, with limited volatilization into the atmosphere.

Biodegradation: The Primary Degradation Pathway

The principal mechanism for the removal of 2-Methyl-1,2,3-propanetriol from the environment is expected to be aerobic biodegradation. The presence of multiple hydroxyl groups and its structural similarity to naturally occurring compounds like glycerol make it a plausible substrate for a wide range of microorganisms.

Mechanistic Insights: Microbial degradation of short-chain polyols typically proceeds via enzymatic oxidation of the alcohol groups to aldehydes and then to carboxylic acids, which can subsequently enter central metabolic pathways (e.g., the Krebs cycle) and be mineralized to carbon dioxide and water.[9][10]

Predictive Evidence:

  • Ready Biodegradability: QSAR models, such as those within EPI Suite™, predict that small polyols are readily biodegradable.[8] A Canadian regulatory assessment of a substance containing a glycerol ether moiety concluded it is expected to undergo ready biodegradation, defined as >60% degradation over 28 days.

  • Analog Data: Studies on the structurally similar compound 2-methyl-1,3-propanediol have found it to be inherently biodegradable.[6][7] Ethylene glycol, another simple polyol, also undergoes rapid and complete biodegradation in both aerobic and anaerobic conditions.[5]

Experimental Protocol: OECD 301F Ready Biodegradability (Manometric Respirometry Test)

This standard test provides a robust, self-validating system to definitively assess the ready biodegradability of a soluble, non-volatile compound like 2-Methyl-1,2,3-propanetriol.

Objective: To determine the extent and rate of aerobic biodegradation by measuring oxygen consumption.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared, containing essential inorganic nutrients for microbial life.

  • Inoculum: An inoculum of mixed microorganisms is obtained, typically from the effluent of a domestic wastewater treatment plant.

  • Test Setup:

    • Multiple sealed vessels are prepared.

    • Each vessel contains the mineral medium, the inoculum, and a known concentration of 2-Methyl-1,2,3-propanetriol (typically 100 mg/L) as the sole organic carbon source.

    • Control vessels are included:

      • Inoculum Blank: Contains only medium and inoculum to measure endogenous respiration.

      • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability of the inoculum.

      • Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects.

  • Incubation: The vessels are incubated at a constant temperature (20-24°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer, which detects pressure changes due to O₂ uptake. CO₂ produced is absorbed by a potassium hydroxide solution within the vessel.

  • Data Analysis: The amount of oxygen consumed is calculated and expressed as a percentage of the Theoretical Oxygen Demand (ThOD). The biodegradation of the test substance is corrected by subtracting the oxygen consumption of the inoculum blank.

  • Pass Criteria: The substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day window and this level is reached within 10 days of biodegradation exceeding 10% (the "10-day window").

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_run Execution & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Vessel_Test Test Substance Vessel (Medium + Inoculum + Compound) Prep_Medium->Vessel_Test Prep_Inoculum Source Inoculum (Wastewater Treatment Plant) Prep_Inoculum->Vessel_Test Incubate Incubate 28 Days (20-24°C, Dark) Vessel_Test->Incubate Vessel_Blank Inoculum Blank Vessel_Blank->Incubate Vessel_Ref Reference Control (e.g., Sodium Benzoate) Vessel_Ref->Incubate Vessel_Tox Toxicity Control Vessel_Tox->Incubate Measure Measure O₂ Consumption (Manometric Respirometry) Incubate->Measure Calculate Calculate % ThOD Measure->Calculate Validate Apply 10-Day Window Calculate->Validate Result Result: Readily Biodegradable? Validate->Result

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Abiotic Degradation: Hydrolysis and Photodegradation

Hydrolysis

2-Methyl-1,2,3-propanetriol is an alcohol and does not contain functional groups, such as esters or amides, that are susceptible to environmental hydrolysis.[11][12][13] Therefore, hydrolysis is not considered a significant degradation pathway for this compound under typical environmental pH conditions (pH 4-9).

Photodegradation

Direct photodegradation occurs when a chemical absorbs light in the solar spectrum (wavelengths >290 nm), leading to its breakdown. Polyhydric alcohols do not possess chromophores that absorb light in this range.[14] Consequently, direct photodegradation in aqueous environments is expected to be a negligible fate process.

Indirect photodegradation, mediated by reactions with photochemically generated reactive species like hydroxyl radicals in water, can occur but is generally a much slower process than biodegradation for compounds of this type.

Atmospheric Fate: Oxidation by Hydroxyl Radicals

Should 2-Methyl-1,2,3-propanetriol be released into the atmosphere, its persistence would be determined primarily by its reaction rate with photochemically produced hydroxyl (•OH) radicals.[15][16]

Mechanistic Insights: The •OH radical initiates degradation by abstracting a hydrogen atom from a carbon-hydrogen bond on the molecule. The resulting alkyl radical rapidly adds molecular oxygen to form a peroxy radical, initiating a chain of oxidation reactions that ultimately fragment the molecule into smaller, more oxidized products like aldehydes, carboxylic acids, and eventually CO₂.

Predictive Evidence:

  • QSAR models, like the AOPWIN™ (Atmospheric Oxidation Program for Windows) within EPI Suite™, can estimate the rate constant for this reaction based on the molecular structure.[1][8]

  • For analogous small alcohols, these atmospheric lifetimes are typically short. Ethylene glycol, for example, has an estimated atmospheric half-life of about 2 days.[5] Given its structure, 2-Methyl-1,2,3-propanetriol is expected to have a similarly short atmospheric lifetime.

Atmospheric_Oxidation Compound 2-Methyl-1,2,3-propanetriol Alkyl_Radical Alkyl Radical Compound->Alkyl_Radical H Abstraction OH_Radical •OH Radical OH_Radical->Alkyl_Radical Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical O2 O₂ (Atmospheric) O2->Peroxy_Radical Further_Ox Further Oxidation (NO, HO₂) Peroxy_Radical->Further_Ox Products Degradation Products (Aldehydes, CO₂) Further_Ox->Products

Caption: OH radical-initiated atmospheric oxidation pathway.

Bioaccumulation Potential

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes (water, food, air). The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment.

Predictive Evidence: The primary indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kₒw).

  • Low Log Kₒw: As a small, highly water-soluble molecule, 2-Methyl-1,2,3-propanetriol is predicted to have a very low Log Kₒw value, likely less than zero.[6][7] Substances with a Log Kₒw < 3 are generally considered to have a low potential for bioaccumulation.

  • Low BCF: The Bioconcentration Factor (BCF), which measures uptake from water, can be predicted using QSARs. For this compound, the predicted BCF is low (< 250 L/kg), well below the typical regulatory threshold of concern (e.g., BCF > 2000).

  • Metabolism: Small polyols are generally expected to be readily metabolized and excreted by organisms, further reducing the potential for accumulation.[7]

Based on these lines of evidence, 2-Methyl-1,2,3-propanetriol is not expected to bioaccumulate in aquatic or terrestrial organisms.

Conclusion: A Profile of Low Environmental Persistence and Risk

Based on a comprehensive analysis using predictive models and data from structural analogs, 2-Methyl-1,2,3-propanetriol is characterized by a low potential for environmental risk.

  • Primary Fate: The compound is expected to partition primarily to water and soil , where it will undergo rapid and ready biodegradation .

  • Atmospheric Fate: If released to the atmosphere, it will be quickly degraded by hydroxyl radicals , resulting in a short atmospheric lifetime.

  • Persistence: The compound is not expected to be persistent in any environmental compartment.

  • Bioaccumulation: The potential for bioaccumulation is low due to its high water solubility, low Log Kₒw, and expected metabolic breakdown.

While this predictive assessment provides a strong, scientifically-grounded framework, it should be confirmed with empirical data, particularly through standardized ready biodegradability testing (e.g., OECD 301F), to meet definitive regulatory requirements.

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Methodological & Application

Application Note: 2-Methyl-1,2,3-propanetriol as a Novel Building Block for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document explores the potential of 2-Methyl-1,2,3-propanetriol, a unique trifunctional alcohol, as a versatile monomer in modern polymer synthesis. Due to the differential reactivity of its primary and tertiary hydroxyl groups, this molecule offers significant opportunities for creating complex, highly branched, and cross-linked polymer structures. This application note provides a theoretical framework for its use, detailed protocols for the synthesis of novel polyesters and polyurethanes, and discusses the potential properties and applications of the resulting polymers for researchers, scientists, and drug development professionals.

Introduction: The Unique Structural Attributes of 2-Methyl-1,2,3-propanetriol

2-Methyl-1,2,3-propanetriol is a structural isomer of glycerol, distinguished by a methyl group on the central carbon. This substitution results in a molecule with two primary hydroxyl (-CH₂OH) groups and one tertiary hydroxyl (C-OH) group. This structural nuance is the key to its potential in polymer science. In reactions such as esterification and urethane formation, the reactivity of hydroxyl groups is significantly influenced by steric hindrance and the electronic environment.[1][2]

The established order of reactivity for alcohols in these reactions is generally primary > secondary > tertiary.[1][2] The bulky nature of the tertiary carbon in 2-Methyl-1,2,3-propanetriol sterically hinders the approach of reactants to the tertiary hydroxyl group, making it significantly less reactive than the two primary hydroxyls.[1][2][3] This differential reactivity can be strategically exploited to control polymer architecture, enabling the synthesis of materials with unique properties.

A supplier of 2-Methyl-1,2,3-propanetriol notes its use as a monomer and cross-linking agent.[4] This document will expand upon these potential applications, providing a theoretical and practical guide for its incorporation into polymer synthesis workflows.

Potential Applications in Polymer Synthesis

The presence of hydroxyl groups with different reactivities allows for a two-stage polymerization process. Initially, the more reactive primary hydroxyls can participate in chain growth, while the less reactive tertiary hydroxyl can remain unreacted. This latent reactive site can then be engaged under more forcing conditions or in a subsequent reaction step to introduce branching or cross-linking.

This approach is particularly valuable for the synthesis of:

  • Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules with a large number of end groups.[5][6] Their unique properties, such as low viscosity and high solubility, make them suitable for applications in coatings, additives, and drug delivery.[6][7]

  • Branched and Cross-linked Polyesters and Polyurethanes: The introduction of branching can significantly alter the mechanical and thermal properties of polymers.[8][9] 2-Methyl-1,2,3-propanetriol can act as a branching or cross-linking agent to improve properties like rigidity, thermal stability, and chemical resistance.

Experimental Protocols

The following protocols are proposed as a starting point for exploring the use of 2-Methyl-1,2,3-propanetriol in polymer synthesis. Researchers should consider these as foundational methods to be optimized based on desired polymer characteristics.

Synthesis of a Branched Polyester

This protocol describes a two-step melt condensation polymerization to synthesize a branched polyester, leveraging the differential reactivity of the hydroxyl groups.

Workflow for Branched Polyester Synthesis

G cluster_0 Step 1: Linear Polyester Formation cluster_1 Step 2: Branching/Cross-linking A Charge Reactor: - 2-Methyl-1,2,3-propanetriol (1 mol) - Adipic Acid (1.5 mol) - Esterification Catalyst (e.g., Sn(Oct)₂) B Heat to 180-200°C under N₂ A->B C Monitor water removal to track reaction progress B->C D Result: Linear polyester prepolymer with pendant tertiary hydroxyl groups C->D E Increase Temperature to >220°C D->E Introduce prepolymer to Step 2 F Apply Vacuum E->F G Tertiary hydroxyls react, forming branches and cross-links F->G H Monitor viscosity increase G->H

Caption: Workflow for two-step polyester synthesis.

Materials:

  • 2-Methyl-1,2,3-propanetriol

  • Adipic acid (or other suitable dicarboxylic acid)

  • Esterification catalyst (e.g., Tin(II) octoate, p-Toluenesulfonic acid)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Nitrogen gas for inert atmosphere

Protocol:

Step 1: Synthesis of Linear Prepolymer

  • Equip a reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Charge the reactor with 2-Methyl-1,2,3-propanetriol and adipic acid in a molar ratio that favors reaction with the primary hydroxyls (e.g., 1:1.5).

  • Add a catalytic amount of the chosen esterification catalyst (e.g., 0.1% w/w).

  • Heat the mixture to 180-200°C under a slow stream of nitrogen.

  • Water will be produced as a byproduct of the esterification reaction. Continuously remove the water via the condenser to drive the reaction to completion.

  • Monitor the reaction by measuring the amount of water collected or by acid number titration.

  • Once the theoretical amount of water for the reaction of the primary hydroxyls has been collected, the result is a linear polyester prepolymer with pendant tertiary hydroxyl groups.

Step 2: Branching and Cross-linking

  • Increase the reaction temperature to above 220°C.

  • Apply a vacuum to the system to facilitate the removal of any remaining water and drive the reaction of the less reactive tertiary hydroxyls.

  • The viscosity of the reaction mixture will increase significantly as branching and cross-linking occur.

  • The reaction should be stopped when the desired viscosity or degree of branching is achieved. This can be determined by rheological measurements.

Data Interpretation:

ParameterExpected OutcomeSignificance
Acid Number Decreases over timeIndicates consumption of carboxylic acid groups.
Viscosity Increases significantly in Step 2Indicates polymer chain growth and cross-linking.
Solubility Decreases as cross-linking proceedsCross-linked polymers become insoluble.
Glass Transition Temp. (Tg) Increases with branchingReflects reduced chain mobility.
Synthesis of a Cross-linked Polyurethane

This protocol outlines the synthesis of a polyurethane network, again using a two-stage approach. Polyurethanes are typically formed from the reaction of polyols and isocyanates.[10][11]

Reaction Scheme for Polyurethane Formation

G Monomer 2-Methyl-1,2,3-propanetriol HO-CH₂- C(CH₃)(OH)- -CH₂-OH Prepolymer Prepolymer ...-O-CH₂-C(CH₃)(OH)-CH₂-O-C(O)NH-R-NHC(O)-... Monomer:p1->Prepolymer Monomer:p2->Prepolymer Crosslinked Cross-linked Polyurethane Network Monomer:c->Crosslinked High Temp / Catalyst Diisocyanate Diisocyanate OCN-R-NCO Diisocyanate->Prepolymer Prepolymer->Crosslinked High Temp / Catalyst

Caption: Polyurethane formation from 2-Methyl-1,2,3-propanetriol.

Materials:

  • 2-Methyl-1,2,3-propanetriol

  • A suitable diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))

  • A catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • An appropriate solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Nitrogen gas for inert atmosphere

Protocol:

Step 1: Prepolymer Synthesis

  • In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve 2-Methyl-1,2,3-propanetriol in the chosen anhydrous solvent.

  • Slowly add the diisocyanate to the solution while stirring. The stoichiometry should be controlled to have an excess of isocyanate groups to hydroxyl groups (NCO:OH ratio > 1).

  • Add a catalytic amount of DBTDL to initiate the reaction.

  • Maintain the reaction at a moderate temperature (e.g., 60-80°C) to favor the reaction of the primary hydroxyls.

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the -OH peak and the decrease of the -NCO peak.

  • The result is an isocyanate-terminated prepolymer with pendant tertiary hydroxyl groups.

Step 2: Curing (Cross-linking)

  • The prepolymer can be cured in a second step by reacting the remaining isocyanate groups and the tertiary hydroxyls.

  • This can be achieved by increasing the temperature (e.g., >100°C) and/or adding more catalyst.

  • The curing process will lead to the formation of a cross-linked polyurethane network.

  • The final material can be cast into a film or mold before curing is complete.

Safety Precautions: Isocyanates are toxic and potent respiratory sensitizers. All work with isocyanates must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

Anticipated Polymer Properties and Characterization

The unique structure of 2-Methyl-1,2,3-propanetriol is expected to impart specific properties to the resulting polymers:

  • Increased Rigidity and Hardness: The methyl group and the branching points will restrict polymer chain mobility, leading to harder and more rigid materials.

  • Enhanced Thermal Stability: The cross-linked network structure will increase the thermal stability of the polymers.

  • Tailorable Mechanical Properties: By controlling the degree of branching and cross-linking (e.g., by adjusting reaction times, temperatures, and monomer ratios), the mechanical properties of the final material can be precisely tuned.

Characterization Techniques:

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution of the prepolymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.
FTIR and NMR Spectroscopy Confirmation of chemical structure and functional groups.
Rheometry Viscoelastic properties and curing kinetics.

Conclusion

2-Methyl-1,2,3-propanetriol represents a promising, yet underexplored, monomer for the synthesis of advanced polymers. Its differential hydroxyl reactivity provides a powerful tool for controlling polymer architecture, enabling the creation of hyperbranched and cross-linked materials with tailored properties. The protocols and theoretical considerations presented in this application note offer a solid foundation for researchers to begin exploring the potential of this versatile building block in a wide range of applications, from advanced coatings and adhesives to novel biomaterials and drug delivery systems.

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Application Notes and Protocols for the Use of 2-Methyl-1,2,3-propanetriol as a Monomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for utilizing 2-Methyl-1,2,3-propanetriol as a trifunctional monomer in the synthesis of branched and hyperbranched polymers, with a focus on polyesters and polyurethanes. The protocols detailed herein are designed to be adaptable for research and development in areas such as drug delivery, biomaterials, and advanced coatings.

Introduction: The Potential of 2-Methyl-1,2,3-propanetriol in Polymer Synthesis

2-Methyl-1,2,3-propanetriol is a unique trifunctional alcohol, presenting three hydroxyl groups for polymerization.[1] This structure is analogous to glycerol, a well-established monomer in polymer chemistry.[2][3] The presence of a methyl group on the central carbon atom introduces steric hindrance and asymmetry, which can influence the resulting polymer's properties, such as crystallinity, solubility, and thermal characteristics. Its trifunctionality makes it an excellent candidate for creating highly branched or hyperbranched polymers in a one-pot synthesis, a significant advantage over the multi-step procedures required for perfect dendrimers.[4] These hyperbranched architectures offer unique properties like low viscosity, high solubility, and a multitude of terminal functional groups, making them highly desirable for various applications.[4][5]

This guide will focus on two primary classes of polymers that can be synthesized using 2-Methyl-1,2,3-propanetriol:

  • Hyperbranched Polyesters: Through polycondensation with dicarboxylic acids.

  • Hyperbranched Polyurethanes: Through polyaddition with diisocyanates.

Synthesis of Hyperbranched Polyesters via Polycondensation

The reaction of 2-Methyl-1,2,3-propanetriol (an A3 monomer) with a dicarboxylic acid (a B2 monomer) is a classic example of step-growth polymerization leading to the formation of hyperbranched polyesters.[3][6] The control over the stoichiometry of the monomers is crucial to manage the molecular weight and prevent premature gelation.[2]

Mechanistic Insights

The synthesis of hyperbranched polyesters from 2-Methyl-1,2,3-propanetriol and a dicarboxylic acid, such as adipic acid, proceeds through a polycondensation reaction. This can be either self-catalyzed by the carboxylic acid groups or accelerated by an external catalyst.[7] The reaction involves the formation of ester linkages with the elimination of water. To achieve high molecular weight polymers, the continuous removal of water is essential to drive the equilibrium towards the product side.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 2-Methyl-1,2,3-propanetriol (A3) Prepolymer Low MW Oligomers + Water Monomer1->Prepolymer Monomer2 Dicarboxylic Acid (B2) (e.g., Adipic Acid) Monomer2->Prepolymer Catalyst Catalyst (e.g., p-TSA, Sn(Oct)2) Catalyst->Prepolymer Heat Heat (150-220°C) Vacuum Heat->Prepolymer Polymer Hyperbranched Polyester Prepolymer->Polymer Polycondensation (Water Removal)

Protocol: Synthesis of Hyperbranched Poly(2-Methyl-1,2,3-propanetriol-co-adipate)

This protocol describes a two-stage melt polycondensation for synthesizing a hyperbranched polyester from 2-Methyl-1,2,3-propanetriol and adipic acid.

Materials:

  • 2-Methyl-1,2,3-propanetriol (≥98%)

  • Adipic acid (≥99%)

  • p-Toluenesulfonic acid (p-TSA) or Stannous octoate (Sn(Oct)₂) as catalyst[7]

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Dichloromethane or Tetrahydrofuran (for dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Condenser with a collection flask (e.g., Dean-Stark trap)

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump and vacuum gauge

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with 2-Methyl-1,2,3-propanetriol and adipic acid. A molar ratio of triol to diacid of 1:1.2 is a good starting point to ensure an excess of hydroxyl groups, which helps to prevent gelation.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% relative to the dicarboxylic acid).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove air. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Heating: Gradually heat the reaction mixture to 150-160°C with continuous stirring.

  • Water Removal: As the reaction proceeds, water will be generated and collected in the condenser. Continue this stage for 2-4 hours, or until the rate of water collection significantly decreases.

Stage 2: Polycondensation

  • Increase Temperature and Apply Vacuum: Gradually increase the temperature to 180-220°C and slowly apply a vacuum (down to <1 mmHg). The application of vacuum should be gradual to avoid excessive foaming.

  • Polymerization: Continue the reaction under vacuum with vigorous stirring for another 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer builds.

  • Reaction Completion: The reaction is considered complete when the desired viscosity is reached or when no more volatiles are being collected.

  • Cooling and Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer will be a viscous liquid or a solid. Dissolve the polymer in a suitable solvent (e.g., dichloromethane or THF) for purification.

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like cold methanol, while stirring vigorously.[8] Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.[8]

Synthesis of Hyperbranched Polyurethanes via Polyaddition

Hyperbranched polyurethanes can be synthesized in a one-pot reaction of 2-Methyl-1,2,3-propanetriol with a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI).[9][10][11] The reaction is a polyaddition and does not produce any small molecule byproducts. Careful control of the reaction conditions is necessary to manage the exothermic nature of the reaction and to avoid gelation.

Mechanistic Insights

The synthesis of polyurethanes involves the reaction between the hydroxyl groups of the polyol and the isocyanate groups of the diisocyanate to form urethane linkages.[12] When a triol like 2-Methyl-1,2,3-propanetriol is used, the resulting polymer has a branched structure. The reaction can be catalyzed by tertiary amines or organotin compounds.[13]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 2-Methyl-1,2,3-propanetriol (Triol) Reaction Polyaddition Reaction (Controlled Temperature) Monomer1->Reaction Monomer2 Diisocyanate (e.g., MDI) Monomer2->Reaction Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Polymer Hyperbranched Polyurethane Reaction->Polymer

Protocol: One-Pot Synthesis of a Hyperbranched Polyurethane

This protocol outlines a one-pot synthesis of a hyperbranched polyurethane from 2-Methyl-1,2,3-propanetriol and MDI.

Materials:

  • 2-Methyl-1,2,3-propanetriol (dried under vacuum before use)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) as catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

  • Nitrogen gas (high purity)

  • Methanol (for quenching and purification)

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Thermometer

  • Ice bath

Procedure:

  • Reactor Setup: Assemble the dry reaction flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Reactant Preparation: Dissolve 2-Methyl-1,2,3-propanetriol in anhydrous DMF in the reaction flask. In the dropping funnel, prepare a solution of MDI in anhydrous DMF. The NCO:OH ratio should be carefully controlled, typically around 1:1 or with a slight excess of OH groups to obtain a hydroxyl-terminated polymer.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.1 wt%) to the triol solution.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes and maintain a nitrogen blanket throughout the reaction.

  • Controlled Addition: Cool the reaction flask in an ice bath. Slowly add the MDI solution from the dropping funnel to the stirred triol solution over a period of 1-2 hours. Maintain the reaction temperature below 10°C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours, or until the desired molecular weight is achieved (monitored by GPC or viscosity).

  • Quenching: Quench the reaction by adding a small amount of methanol to react with any remaining isocyanate groups.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as water or a mixture of diethyl ether and hexane.

  • Drying: Collect the polymer by filtration and dry it under vacuum at 50-60°C to a constant weight.

Characterization of Branched Polymers

A thorough characterization of the synthesized branched polymers is essential to understand their structure-property relationships.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polymer by identifying the characteristic functional groups.[14][15] For polyesters, the appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹ and the disappearance of the broad O-H band from the carboxylic acid are key indicators. For polyurethanes, the formation of the urethane linkage is confirmed by the appearance of N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹) bands, and the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer, including the degree of branching.[14][15][16] By comparing the integrals of signals corresponding to dendritic, linear, and terminal units, the degree of branching can be estimated.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the molecular weight distribution (Mw, Mn, and polydispersity index - PDI) of the polymers.[17][18][19] For branched polymers, it is highly recommended to use a multi-detector setup, including a refractive index (RI) detector, a viscometer, and a light scattering detector (MALS), to obtain accurate molecular weights and information about the polymer's conformation and branching.[20][21] A Mark-Houwink plot derived from these data can reveal the presence and extent of branching.[20]

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[22][23][24] This analysis provides information on the decomposition temperature and the char yield.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), if any.[22] The presence of branching typically lowers the crystallinity and melting point of polymers.

Tabulated Data

Table 1: Typical Reaction Parameters for Polyester Synthesis

ParameterValueRationale
Monomers2-Methyl-1,2,3-propanetriol, Adipic AcidTriol for branching, diacid for chain extension.
Molar Ratio (Triol:Diacid)1:1.2Excess diol can lead to crosslinking; excess triol ensures hydroxyl termini.
Catalystp-TSA or Sn(Oct)₂ (0.1-0.5 mol%)To accelerate the esterification reaction.[7]
Temperature (Stage 1)150-160°CTo initiate esterification and remove water.
Temperature (Stage 2)180-220°CTo drive the polycondensation to high conversion.
PressureAtmospheric (Stage 1), <1 mmHg (Stage 2)Vacuum in the second stage removes byproducts and increases molecular weight.[8]
Reaction Time5-9 hoursSufficient time for high conversion and molecular weight build-up.

Table 2: Expected Properties of Hyperbranched Polymers from 2-Methyl-1,2,3-propanetriol

PropertyExpected OutcomeSignificance
Physical State Viscous liquid to amorphous solidThe methyl group and branching disrupt chain packing and crystallinity.
Solubility High solubility in common organic solventsGlobular, branched structure reduces intermolecular entanglement.[4]
Viscosity Lower intrinsic viscosity compared to linear analogs of similar MWCompact, branched structure leads to a smaller hydrodynamic volume.[4]
Glass Transition Temp. (Tg) Varies with comonomer and molecular weightCan be tuned by the choice of the B2 monomer.
Thermal Stability Decomposition temperature typically >250°CDependant on the specific polymer backbone (polyester vs. polyurethane).[23]
Terminal Groups High density of hydroxyl or other functional groupsAllows for further modification and tailored applications.[4]

References

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  • A one-pot, solvent-free, and controlled synthetic route for thermoresponsive hyperbranched polyurethanes. Polymer Chemistry (RSC Publishing).
  • A one-pot, solvent-free, and controlled synthetic route for thermoresponsive hyperbranched polyurethanes | Request PDF.
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  • A novel one-pot synthesis of hyperbranched polyurethanes. RSC Publishing Home.
  • One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics. MDPI.
  • Synthesis of hyperbranched polymers with controlled structure. RSC Publishing.
  • Synthesis of Hyperbranched Polymers and Prospects for Applic
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  • Synthesis and Application of Hyperbranched Polymers. Semantic Scholar.
  • Synthesis of Branched and Hyperbranched Polystyrenes Dendrimers have recently received much attention as m
  • One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics. PubMed.
  • Catalysts for polyester polyol production.
  • Synthesis and Characterization of Bio-Based Polyester Polyol. DergiPark.
  • Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry.
  • Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. PMC - NIH.
  • Functionalized Hyperbranched Aliphatic Polyester Polyols: Synthesis, Properties and Applic
  • US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process.
  • Characterization of hyperbranched polyol polyesters based on 2,2-bis (methylol propionic acid) and pentaerythritol. Bohrium.
  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
  • Preparation and Properties of MDI-based Polyester Polyurethane Elastomer.
  • GPC curve of obtained polyester polyol (sample PE-POL-3000).
  • What Are MDI And TDI In Polyurethane Synthesis?. YouTube.
  • Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applic
  • Reaction kinetics and properties of MDI base poly (urethane-isocyanur
  • Thermal Stability and Heat Transfer of Polyurethanes for Joints Applic
  • ISTANBUL TECHNICAL UNIVERSITY GRADUATE SCHOOL M.Sc. THESIS JANUARY 2022 PRODUCTION OF SPECIAL RESINS FOR USE IN POLYURETHANE. polen.itu.edu.tr.
  • Tips & Tricks GPC/SEC: Branching Analysis.
  • Can GPC/SEC determine if my sample is branched?. Malvern Pananalytical.
  • Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid conde.
  • Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. The Royal Society of Chemistry.
  • (PDF) Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.
  • Synthesis of Prepolymers of Poly(glycerol-co-diacids) Based on Sebacic and Succinic Acid Mixtures.
  • Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters
  • 2-Methyl-1,2,3-propanetriol | 25245-58-3 | FM46182. Biosynth.
  • Application Notes and Protocols for Melt Polycondensation of Adipic Acid and Propylene Glycol. Benchchem.
  • Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. RSC Publishing.
  • Microwave Synthesis and Melt Blending of Glycerol Based Toughening Agent with Poly(lactic acid). ACS Sustainable Chemistry & Engineering.
  • Polyurethane. RWM Casters.
  • Synthesis and Thermal Properties of Polyurethane, Poly(butyl methacrylate)
  • US5286879A - Process for the preparation of mono-condensation derivatives of adipic acid.
  • A Comparative Guide to the Characterization of Dimethylolurea Condensation Polymer by FTIR and NMR Spectroscopy. Benchchem.
  • Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. MDPI.
  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacryl
  • Solvent-Free Adipic Acid/1,8-Octanediol Condensation Polymerizations Catalyzed by Candida antartica Lipase B | Request PDF.
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Applications of 2-Methyl-Glycerol in Materials Science: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the applications of 2-Methyl-Glycerol (also known as 2-Methyl-1,2,3-propanetriol) in materials science. While structurally similar to the widely utilized glycerol, the presence of a methyl group on the central carbon atom of 2-Methyl-Glycerol introduces unique properties that influence its reactivity and the characteristics of the resulting materials. This document will delve into its role as a monomer, crosslinking agent, and potential catalyst in the synthesis of polymers, offering detailed application notes and adaptable protocols for researchers, scientists, and professionals in drug development and materials science.

Introduction to 2-Methyl-Glycerol: Properties and Potential

2-Methyl-Glycerol is a triol, a molecule containing three hydroxyl (-OH) groups, which are the primary sites of reactivity in polymerization and crosslinking reactions. The key distinction from its parent compound, glycerol, is the substitution of a hydrogen atom with a methyl group (-CH₃) on the second carbon.

Structural Comparison:

CompoundChemical FormulaMolar Mass ( g/mol )Structure
GlycerolC₃H₈O₃92.09
2-Methyl-GlycerolC₄H₁₀O₃106.12

This seemingly minor structural change has significant implications for its application in materials science:

  • Steric Hindrance: The methyl group introduces steric hindrance around the tertiary hydroxyl group. This can decrease the reactivity of this specific hydroxyl group compared to the primary hydroxyl groups, leading to more controlled and selective reactions. This steric hindrance can also limit crosslinking side reactions in certain polymerizations.[1]

  • Viscosity and Solubility: The addition of a non-polar methyl group can slightly reduce the viscosity and may alter the solubility profile of 2-Methyl-Glycerol in different solvents compared to the more polar glycerol.

  • Polymer Properties: The incorporation of the methyl group into a polymer backbone can disrupt chain packing, potentially leading to materials with lower crystallinity, increased flexibility, and altered mechanical properties.

Core Applications in Materials Science

2-Methyl-Glycerol is a versatile building block with confirmed and potential applications in several areas of materials science.[2]

Monomer for Polyester Synthesis

2-Methyl-Glycerol can serve as a trifunctional monomer in the synthesis of polyesters. Its three hydroxyl groups can react with di- or poly-carboxylic acids or their anhydrides to form a crosslinked polyester network. The presence of the methyl group can be leveraged to control the degree of branching and crosslinking.

The synthesis of polyesters from 2-Methyl-Glycerol allows for the creation of materials with a range of properties, from flexible resins to rigid thermosets. The steric hindrance of the tertiary hydroxyl group can be exploited to favor the initial formation of linear or lightly branched prepolymers at lower temperatures, with crosslinking occurring at higher temperatures or with the use of a catalyst. This two-stage reactivity can be advantageous for processing and application before final curing.

A patent for the synthesis of unsaturated polyester resins using 2-methyl-1,3-propanediol (a related diol) suggests that the introduction of a methyl group can improve the toughness of the resin and enhance its water and corrosion resistance by overcoming issues of high brittleness and cracking.[3] While this is a diol, the principle of the methyl group's influence can be extrapolated to the triol 2-Methyl-Glycerol.

polyester_synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_product Product Handling 2MG 2-Methyl-Glycerol Mixing Mixing and Inert Atmosphere Purge 2MG->Mixing Diacid Dicarboxylic Acid / Anhydride Diacid->Mixing Catalyst Catalyst (optional) Catalyst->Mixing Esterification Esterification (160-180°C) Water/Methanol Removal Mixing->Esterification Heat Polycondensation Polycondensation (200-220°C) Under Vacuum Esterification->Polycondensation Increase Temp & Apply Vacuum Cooling Cooling under Inert Atmosphere Polycondensation->Cooling Characterization Characterization (FTIR, NMR, GPC, DSC) Cooling->Characterization

Caption: Workflow for the synthesis of polyesters using 2-Methyl-Glycerol.

This protocol is adapted from standard polyester synthesis procedures and should be optimized based on the specific dicarboxylic acid used and desired polymer properties.

Materials:

  • 2-Methyl-Glycerol

  • Dicarboxylic acid (e.g., Phthalic anhydride, Adipic acid)

  • Catalyst (optional, e.g., p-Toluenesulfonic acid, Tin(II) octoate)

  • High-boiling point solvent (optional, e.g., Xylene for azeotropic water removal)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a collection flask (e.g., Dean-Stark trap).

Procedure:

  • Reactant Charging: In a clean and dry reaction vessel, add 2-Methyl-Glycerol and the dicarboxylic acid in the desired molar ratio. For a crosslinked resin, a molar ratio of hydroxyl groups to carboxylic acid groups greater than 1 is typically used.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen, which can cause discoloration at high temperatures. Maintain a slow nitrogen flow throughout the reaction.

  • Esterification: Begin heating the mixture with constant stirring. If using a solvent like xylene, heat to reflux to azeotropically remove the water of condensation. If performing a melt condensation, gradually heat the mixture to 160-180°C. Water will begin to distill off.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the amount of water collected or by determining the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches the desired level.

  • Polycondensation (for higher molecular weight): For a higher degree of polymerization, the temperature can be gradually increased to 200-220°C, and a vacuum can be slowly applied to remove the remaining water and drive the reaction to completion.

  • Cooling and Discharge: Once the desired properties (e.g., viscosity, acid value) are achieved, cool the reactor under a nitrogen atmosphere. The resulting polyester resin can then be discharged.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative side reactions that can lead to darkened and degraded polymer.

  • Stirring: Ensures homogenous mixing of reactants and uniform heat distribution.

  • Water Removal: The removal of the water byproduct is crucial to drive the equilibrium of the esterification reaction towards the formation of the polyester.

  • Vacuum Application: In the later stages, a vacuum helps to remove the last traces of water and any volatile byproducts, significantly increasing the molecular weight of the polymer.

Polyol Component in Polyurethane Synthesis

2-Methyl-Glycerol can be used as a polyol in the synthesis of polyurethanes. Its three hydroxyl groups will react with isocyanate groups (-NCO) to form urethane linkages. The resulting polyurethane can be a rigid foam, a flexible foam, or a solid elastomer, depending on the other reactants and the reaction conditions.

The use of 2-Methyl-Glycerol as a polyol or as a co-polyol with other diols and triols allows for the fine-tuning of polyurethane properties. The methyl group can influence the cell structure of foams and the flexibility of elastomers. Due to the potential for reduced reactivity of the tertiary hydroxyl group, the crosslink density can be controlled, which in turn affects the rigidity and thermal stability of the final material. In polyurethane foam formulations, the reaction times can be affected by the presence of glycerol.[4] The methyl group in 2-Methyl-Glycerol may further modify these reaction kinetics.

polyurethane_synthesis cluster_reactants Component Preparation cluster_reaction Foaming Process cluster_product Curing and Characterization Polyol Polyol Component (2-Methyl-Glycerol, other polyols) Mixing High-Speed Mixing Polyol->Mixing Isocyanate Isocyanate Component (e.g., MDI, TDI) Isocyanate->Mixing Additives Additives (Catalysts, Surfactants, Blowing Agent) Additives->Mixing Cream Cream Time TackFree Tack-Free Time Mixing->TackFree Polymerization & Foaming Rise Rise Time Curing Post-Curing TackFree->Curing Characterization Characterization (Density, Cell Structure, Mechanical Properties) Curing->Characterization

Caption: Generalized workflow for the synthesis of polyurethane foam using 2-Methyl-Glycerol.

This is a general protocol and requires strict safety precautions due to the toxicity of isocyanates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Part A (Polyol Component):

    • 2-Methyl-Glycerol

    • Other polyols (e.g., a polyester or polyether polyol)

    • Catalyst (e.g., an amine catalyst like DABCO and a tin catalyst like dibutyltin dilaurate)

    • Surfactant (silicone-based)

    • Blowing agent (e.g., water, pentane)

  • Part B (Isocyanate Component):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

  • Prepare Part A: In a suitable container, thoroughly mix the 2-Methyl-Glycerol, other polyols, surfactant, and catalyst(s). If using water as a blowing agent, it is added to the polyol mixture.

  • Mixing and Foaming: In a separate disposable container, weigh the required amount of Part A. Add the corresponding amount of Part B (the NCO:OH ratio is a critical parameter to control).

  • Immediately and vigorously mix the two components for a short, specific time (e.g., 10-15 seconds) using a high-speed mechanical stirrer.

  • Quickly pour the reacting mixture into a mold.

  • Observe the cream time (when the mixture starts to expand), rise time (when the foam stops rising), and tack-free time (when the surface is no longer sticky).

  • Curing: Allow the foam to cure in the mold, typically for at least 24 hours at room temperature, or as determined by the specific formulation. Post-curing at an elevated temperature may be required to achieve final properties.

Causality Behind Experimental Choices:

  • Catalysts: A combination of amine and tin catalysts is often used to balance the gelling (urethane formation) and blowing (gas formation) reactions, which is crucial for a good foam structure.

  • Surfactant: The silicone surfactant stabilizes the rising foam cells and prevents their collapse, leading to a uniform cell structure.

  • Blowing Agent: Water reacts with isocyanate to produce carbon dioxide, which acts as the blowing agent to create the foam. Physical blowing agents like pentane volatilize due to the heat of the reaction.

  • NCO:OH Ratio: This ratio determines the degree of crosslinking and the final properties of the polyurethane. An excess of isocyanate (NCO index > 100) is often used to ensure complete reaction and can lead to the formation of other linkages like isocyanurate rings, which increase thermal stability.

Crosslinking Agent for Resins

With its three hydroxyl groups, 2-Methyl-Glycerol can act as an effective crosslinking agent for various resin systems, such as epoxy, melamine-formaldehyde, and urea-formaldehyde resins.[2] Crosslinking agents are essential for converting liquid or thermoplastic resins into rigid, durable thermosets.[5]

The steric hindrance from the methyl group in 2-Methyl-Glycerol can offer a more controlled crosslinking reaction compared to glycerol. This can be particularly useful in applications where a longer pot life or a more gradual curing process is desired. The introduction of the methyl group can also improve the compatibility of the polyol with less polar resin systems.

This protocol outlines a conceptual approach for using 2-Methyl-Glycerol as a co-curing agent for an epoxy resin. The hydroxyl groups of 2-Methyl-Glycerol can react with the epoxy groups, especially at elevated temperatures and in the presence of a suitable catalyst.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Primary curing agent (e.g., an amine-based curing agent)

  • 2-Methyl-Glycerol (as a co-curing agent)

  • Catalyst for epoxy-hydroxyl reaction (e.g., a tertiary amine or an imidazole)

Procedure:

  • Pre-mixing: In a suitable container, mix the epoxy resin with 2-Methyl-Glycerol.

  • Addition of Curing Agent and Catalyst: Add the primary amine curing agent and the catalyst to the epoxy/2-Methyl-Glycerol mixture.

  • Thorough Mixing: Mix all components thoroughly until a homogeneous mixture is obtained.

  • Application: Apply the resin mixture to the desired substrate or into a mold.

  • Curing: Cure the resin according to a predetermined schedule. This may involve an initial cure at room temperature followed by a post-cure at an elevated temperature to ensure complete reaction of all functional groups, including the hydroxyls of 2-Methyl-Glycerol.

Causality Behind Experimental Choices:

  • Primary Curing Agent: The amine curing agent initiates the primary crosslinking of the epoxy resin.

  • 2-Methyl-Glycerol as Co-curing Agent: The hydroxyl groups of 2-Methyl-Glycerol can react with the epoxy groups, increasing the crosslink density and modifying the properties of the cured network.

  • Catalyst: A catalyst is often necessary to facilitate the reaction between the epoxy and hydroxyl groups, which is typically slower than the epoxy-amine reaction.

  • Post-curing: Curing at an elevated temperature provides the necessary energy to complete the crosslinking reactions, leading to a more robust and chemically resistant material.

Safety and Handling of 2-Methyl-Glycerol

While specific toxicology data for 2-Methyl-Glycerol is not widely available, it is prudent to handle it with the same care as other laboratory chemicals. Based on the safety data sheet for the similar compound 2-Methyl-2-propyl-1,3-propanediol, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood, especially when heating.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Characterization of 2-Methyl-Glycerol Based Polymers

The properties of polymers synthesized using 2-Methyl-Glycerol can be characterized using a variety of standard analytical techniques:

PropertyAnalytical TechniqueInformation Obtained
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of functional groups and polymer structure.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability.
Mechanical Properties Tensile Testing, Dynamic Mechanical Analysis (DMA)Tensile strength, modulus, elongation at break, and viscoelastic properties.
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Visualization of surface morphology and internal structure (e.g., cell structure in foams).

Conclusion

2-Methyl-Glycerol presents itself as a valuable, yet under-explored, building block for materials science. Its structural similarity to glycerol, combined with the unique influence of the methyl group, offers opportunities to create novel polymers with tailored properties. By understanding the principles of polyester and polyurethane chemistry and adapting existing protocols, researchers can begin to unlock the full potential of this versatile molecule. The application notes and protocols provided in this guide serve as a starting point for further investigation and innovation in the development of new materials.

References

  • ResearchGate. (2024).
  • Perstorp. (2015). Tailoring crosslinking performance.
  • National Center for Biotechnology Information. (2023).
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  • MDPI. (2017). Polyurethane Foams for Thermal Insulation Uses Produced from Castor Oil and Crude Glycerol Biopolyols.
  • ResearchGate. (2021). Synthesis and Characterization of Polyester Derived from Glycerol and Its Application as an Adhesive on Different Adherents.
  • Google Patents. (2015). CN105131193A - Formula and method for synthesis of unsaturated polyester resin with 2-methyl 1, 3-propanediol.
  • MDPI. (2023).
  • PubMed Central. (2021).
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-2-propyl-1,3-propanediol.
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  • Danick Specialties & Support. (n.d.).
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  • PubMed Central. (2021). Glycolysis of Polyurethanes Composites Containing Nanosilica.
  • PubMed Central. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research.
  • Thermo Fisher Scientific. (2023).
  • NECTAR. (2009). BASIC STUDIES OF THE CROSS-LINKING REACTION OF COLLAGEN WITH OXAZOLIDINE AND PLANT POLYPHENOLS.
  • ACS Publications. (2016). Synthesis of Glycerol-Based Biopolyesters as Toughness Enhancers for Polylactic Acid Bioplastic through Reactive Extrusion. ACS Omega.
  • Semantic Scholar. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide.
  • ResearchGate. (2019). Correlation and measurement of density and viscosity of aqueous mixtures of glycerol and N-methyldiethanolamine, monoethanolamine, piperazine and ionic liquid.
  • Iowa State University Digital Repository. (2016).
  • ProQuest. (2012). Synthesis of green polyurethane foam using waste glycerol and hay fibers.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ResearchGate. (2018).
  • ACS Publications. (2023). Chemical Recycling of Flexible Polyurethane Foams by Aminolysis to Recover High-Quality Polyols. ACS Sustainable Chemistry & Engineering.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol.
  • ACS Publications. (2023). Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol.
  • PubMed Central. (2014).
  • ECHEMI. (n.d.).
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  • MDPI. (2021).
  • Rion Co., Ltd. (2024).
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Sources

Application Notes and Protocols: 2-Methyl-1,2,3-propanetriol as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential application of 2-Methyl-1,2,3-propanetriol as a trifunctional cross-linking agent in polymer synthesis. While direct literature on this specific molecule is nascent, this document leverages established principles of polymer chemistry and extensive data on the structurally analogous glycerol to provide a robust framework for its use. This guide will delve into the mechanistic principles, potential advantages conferred by the tertiary methyl group, detailed protocols for polyester and polyurethane synthesis, and methods for characterization of the resulting thermoset polymers. The information presented herein is intended to empower researchers to explore the unique properties that 2-Methyl-1,2,3-propanetriol may impart to novel polymer networks.

Introduction: The Rationale for Branched Cross-linking Agents

Cross-linking is a fundamental process in polymer science, transforming linear or branched polymers into three-dimensional networks with enhanced mechanical strength, thermal stability, and chemical resistance.[1][2] The choice of cross-linking agent is critical in tailoring the final properties of the material. Polyols, molecules with multiple hydroxyl functional groups, are a versatile class of cross-linking agents, with glycerol (propane-1,2,3-triol) being a widely utilized trifunctional cross-linker in the synthesis of polyesters and polyurethanes.[1][3][4]

2-Methyl-1,2,3-propanetriol, a structural analogue of glycerol, presents an intriguing alternative. Its trifunctionality allows for the formation of a cross-linked network, while the presence of a methyl group on the central carbon atom is hypothesized to introduce unique structural and performance characteristics. This guide will explore the theoretical and practical aspects of employing this novel cross-linker.

Mechanistic Insights: Cross-linking with a Tertiary Triol

The cross-linking mechanism of 2-Methyl-1,2,3-propanetriol is analogous to that of glycerol, involving the reaction of its three hydroxyl groups with complementary functional groups on polymer precursors.

Polyester Synthesis

In polyesterification, the hydroxyl groups of 2-Methyl-1,2,3-propanetriol react with carboxylic acid or acyl halide groups of diacids or polyacids through condensation reactions. Each reaction forms an ester linkage and a molecule of water (or a hydrogen halide). The trifunctionality of the triol allows for the connection of three polymer chains, leading to a branched and ultimately cross-linked structure.[4][5]

Figure 1: Polyester Cross-linking Mechanism

G cluster_reactants Reactants cluster_products Cross-linked Polyester Network Triol 2-Methyl-1,2,3-propanetriol (HO-CH2-C(CH3)(OH)-CH2-OH) Network ...-R-COO-CH2-C(CH3)(OOC-R-...)-CH2-OOC-R-... Triol->Network Polyesterification (Condensation) Diacid Diacid (HOOC-R-COOH) Diacid->Network

Caption: Polyester network formation via condensation reaction.

Polyurethane Synthesis

In polyurethane synthesis, the hydroxyl groups of 2-Methyl-1,2,3-propanetriol react with isocyanate groups (-NCO) of diisocyanates or polyisocyanates. This addition reaction forms urethane linkages. The trifunctional nature of the triol facilitates the formation of a highly cross-linked polyurethane network.[3]

Figure 2: Polyurethane Cross-linking Mechanism

G cluster_reactants Reactants cluster_products Cross-linked Polyurethane Network Triol 2-Methyl-1,2,3-propanetriol (HO-CH2-C(CH3)(OH)-CH2-OH) Network ...-R-NHCOO-CH2-C(CH3)(OCONH-R-...)-CH2-OCONH-R-... Triol->Network Polyaddition (Urethane Linkage Formation) Diisocyanate Diisocyanate (OCN-R-NCO) Diisocyanate->Network

Caption: Polyurethane network formation via polyaddition reaction.

The Influence of the Methyl Group: A Comparative Perspective

The key distinction between 2-Methyl-1,2,3-propanetriol and glycerol is the tertiary methyl group. This substitution is anticipated to have several effects on the polymerization process and the final material properties.

  • Steric Hindrance: The methyl group will introduce steric hindrance around the tertiary hydroxyl group, potentially reducing its reactivity compared to the primary hydroxyl groups.[6][7] This differential reactivity could be exploited to control the cross-linking density and network architecture.

  • Polymer Backbone Rigidity: The methyl group will increase the steric bulk along the polymer backbone, potentially leading to a more rigid and less flexible polymer network compared to one cross-linked with glycerol.

  • Solubility and Compatibility: The increased hydrophobicity from the methyl group may influence the solubility of the cross-linker in different monomers and solvents and affect the compatibility within the polymer blend.

  • Thermal and Mechanical Properties: The altered network structure and rigidity are expected to impact the glass transition temperature (Tg), tensile strength, and modulus of the final polymer.

Application Protocols

The following protocols are provided as a starting point for the use of 2-Methyl-1,2,3-propanetriol as a cross-linking agent. Researchers should optimize these protocols based on the specific monomers and desired material properties.

Protocol 1: Synthesis of a Cross-linked Polyester

Objective: To synthesize a cross-linked polyester resin using 2-Methyl-1,2,3-propanetriol.

Materials:

  • 2-Methyl-1,2,3-propanetriol

  • Diacid (e.g., Adipic acid, Phthalic anhydride)

  • Catalyst (e.g., p-Toluenesulfonic acid or Dibutyltin oxide)

  • High-boiling point solvent (optional, e.g., Xylene)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, condenser, and Dean-Stark trap (if using a solvent)

Procedure:

  • Reactant Charging: Charge the diacid, 2-Methyl-1,2,3-propanetriol, and solvent (if used) into the reaction vessel. The molar ratio of diacid to triol will determine the cross-link density. A common starting point is a 3:2 molar ratio of diacid carboxyl groups to triol hydroxyl groups.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to prevent oxidation and side reactions.

  • Catalyst Addition: Add the catalyst (typically 0.1-0.5% by weight of the total reactants).

  • Heating and Reaction: Gradually heat the mixture with continuous stirring. If using a solvent, the reaction temperature should be at the reflux temperature of the solvent. For a solvent-free system, the temperature is typically raised to 180-220°C.

  • Water Removal: Continuously remove the water of condensation using the Dean-Stark trap or by applying a vacuum in the later stages of the reaction.

  • Monitoring Reaction Progress: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Cooling and Discharge: Once the desired acid value is reached, cool the reactor and discharge the polyester resin.

Figure 3: Polyester Synthesis Workflow

G A Charge Reactants (Triol, Diacid, Catalyst) B Purge with Nitrogen A->B C Heat and Stir B->C D Remove Water of Condensation C->D E Monitor Acid Value D->E E->C Continue Reaction F Cool and Discharge Resin E->F Target Acid Value Reached

Caption: Step-by-step workflow for polyester synthesis.

Protocol 2: Synthesis of a Cross-linked Polyurethane

Objective: To synthesize a cross-linked polyurethane foam or elastomer using 2-Methyl-1,2,3-propanetriol.

Materials:

  • 2-Methyl-1,2,3-propanetriol

  • Polyol (e.g., Polyether polyol or Polyester polyol)

  • Diisocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or an amine catalyst)

  • Blowing agent (for foams, e.g., water or a physical blowing agent)

  • Surfactant (for foams, to stabilize the cell structure)

  • Mixing vessel and high-speed stirrer

Procedure:

  • Premix Preparation (Component A): In a mixing vessel, thoroughly mix the polyol, 2-Methyl-1,2,3-propanetriol, catalyst, surfactant, and blowing agent. The amount of 2-Methyl-1,2,3-propanetriol will influence the cross-link density and rigidity of the final product.

  • Isocyanate Addition (Component B): In a separate, dry container, measure the required amount of diisocyanate. The NCO:OH ratio is a critical parameter and is typically controlled between 1.0 and 1.2.

  • Mixing and Reaction: Rapidly add the diisocyanate (Component B) to the premix (Component A) and mix vigorously with a high-speed stirrer for a short period (typically 5-15 seconds).

  • Pouring and Curing: Immediately pour the reacting mixture into a mold. The mixture will expand (for foams) and cure. The curing time and temperature will depend on the specific formulation and catalysts used. Curing is often performed at room temperature or slightly elevated temperatures.

  • Demolding and Post-Curing: Once the material is tack-free and has developed sufficient green strength, it can be demolded. Post-curing at an elevated temperature (e.g., 70-100°C) for several hours is often recommended to complete the reaction and achieve optimal properties.

Figure 4: Polyurethane Synthesis Workflow

G A Prepare Premix (Component A) (Polyol, Triol, Catalyst, etc.) C Rapidly Mix A and B A->C B Measure Diisocyanate (Component B) B->C D Pour into Mold C->D E Cure D->E F Demold and Post-Cure E->F

Caption: Step-by-step workflow for polyurethane synthesis.

Characterization of Cross-linked Polymers

A thorough characterization of the synthesized polymers is essential to understand the impact of 2-Methyl-1,2,3-propanetriol as a cross-linking agent.

Property Characterization Technique Expected Outcome with 2-Methyl-1,2,3-propanetriol
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)Confirmation of ester or urethane linkages and incorporation of the triol into the polymer network.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg) and thermal stability. An increase in Tg and decomposition temperature is expected with increased cross-linking.
Mechanical Properties Tensile Testing, Dynamic Mechanical Analysis (DMA)Measurement of tensile strength, modulus, and elongation at break. Increased stiffness and strength are anticipated compared to linear analogues.
Cross-link Density Swelling Tests, RheologyEstimation of the degree of cross-linking. Lower swelling and higher storage modulus indicate higher cross-link density.

Conclusion and Future Outlook

2-Methyl-1,2,3-propanetriol holds promise as a novel trifunctional cross-linking agent that can be used to create highly tailored polymer networks. The presence of the tertiary methyl group is expected to introduce unique properties related to steric hindrance, polymer backbone rigidity, and overall material performance. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the development of advanced materials for a wide range of applications, from high-performance coatings and adhesives to novel biomaterials in drug delivery. Further research is warranted to fully elucidate the structure-property relationships in polymers cross-linked with 2-Methyl-1,2,3-propanetriol.

References

  • Glycerol is an effective crosslinking agent due to its three hydroxyl groups, which makes it an excellent reactive compound that can bond with various organic and inorganic molecules. (Jessica Chemicals, 2024). [Link]

  • FTIR also showed that the addition of glycerol as co-polyol increases crosslinking within the polymer backbone hence enhancing the bulk mechanical properties of the polymer. (ResearchGate, 2025). [Link]

  • Glycerol acrylate (GA) is synthesised by an acryloylation reaction with acryloyl chloride. An ester was used as a cross-linking agent at varying proportions in the synthesis of poly acrylic acid (PAA). (ResearchGate). [Link]

  • Glycerol increased tensile strength whereas the decreasing elongation, solubility, and water vapour transmission rate. (ResearchGate). [Link]

  • And glycerine is trivalent alcohol, contains two primary hydroxyls and a secondary hydroxyl, and is active different, in the synthesizing polyester process, can produce network molecular structure, and the order reaction is wayward, and the later stage is easy to generate gel, causes product rejection or deterioration in quality.
  • The crosslinking product should have a dense consistency (high viscosity)—the higher the viscosity, the better the addition product is crosslinked. (MDPI, 2023). [Link]

  • Such crosslinking reactions are common during the polycondensation of a polyol (e.g., glycerol) with a diacid, as exemplified by the synthesis of a slightly crosslinked poly(glycerol-co-sebacic acid) by Langer et al. (PMC, NIH). [Link]

  • Biodegradable polyesters can be synthesized using glycerol and succinic acid in bulk polycondensations in the absence of a solvent and a catalyst. (ACS Publications, 2016). [Link]

  • Investigations were carried out on the crosslinking of unsaturated polyester resins obtained from the epichlorhydrin of glycerine, propylene glycol, maleic anhydride, and hexachlorendomethylenetetrahydrophthalic acid (HET). (ResearchGate, 2025). [Link]

  • This work describes a hydrophilic polymeric gel with satisfactory water absorption (1.4 gH2O g−1gel at pH = 10) and reducing capacity prepared from the reaction of glycerol oleate esters with citric acid. (RSC Publishing). [Link]

  • Glycerol crosslinked poly(acrylic acid) was fabricated by polymerizing acrylic acid and crosslinking the polymer with glycerol in the same reaction pot in the presence of benzoyl peroxide and Novozym 435. (Philippine Science Letters, 2011). [Link]

  • Results suggested that when the content of glycerol increased 60% the increased hard domains density and physical crosslinking of hydrogen bonding introduced by presence of glycerol start to play a dominate role in final mechanical properties resulting in a dramatically change in young's modules. (ResearchGate). [Link]

  • The effects of alkanolamide polyol on the physical, mechanical and thermal properties were evaluated. (PMC, NIH, 2023). [Link]

  • It is caused by the steric hindrance of higher amines. (PMC, NIH, 2023). [Link]

  • The compatibility increases with the increase of crosslinking degree. (ResearchGate, 2025). [Link]

  • Importantly, there was no sign of gelation/crosslinking in the GPC traces for the PU prepared with glycerol.
  • Poly(3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole-2,7-diyl) (P1a). (Scribd). [Link]

  • Hyperbranched Polyglycerol-Based Lipids via Oxyanionic Polymerization: Toward Multifunctional Stealth Liposomes. (ACS Publications, 2010). [Link]

  • With the increase in alkyl chain length, the polymerization activities of methyl alkyl diallyl ammonium chloride decreased, which was mainly due to the increase in the substituent space effect, and the difficulty of the reaction of polymer segment free radicals with monomers increased. (PMC, NIH, 2022). [Link]

  • For example, in the polymerization of 4- halothiophenoxide and oxidative polymerization of phenols,16 the substituent effects on aromatic rings increase the reactivity of growing polymer chains from the monomers, resulting in a polycondensations by chain-growth mechanism. [Link]

  • Glycerol carbonate acrylate is a 5-membered cyclic carbonate synthesized from glycerol that is used as a chemical coupling agent and has proven highly suitable for use in the synthesis of multifunctional polyhydroxyurethanes (PHUs). (MDPI, 2016). [Link]

Sources

Application Note: Quantitative Analysis of 2-Methyl-1,2,3-propanetriol in Complex Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 2-Methyl-1,2,3-propanetriol (also known as 2-Methylglycerol) using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct analysis of 2-Methyl-1,2,3-propanetriol is challenging. This protocol details a robust trimethylsilylation derivatization procedure that enhances volatility and thermal stability, making the analyte amenable to GC-MS analysis.[1][2] We will cover the entire workflow, from sample preparation and derivatization to instrument parameters and data analysis, providing researchers, scientists, and drug development professionals with a reliable method for accurate quantification.

Introduction and Analytical Principle

2-Methyl-1,2,3-propanetriol (C₄H₁₀O₃) is a polyol, or sugar alcohol, that can be found as a monomer in polymer production or as a metabolite in biological systems.[3] Accurate measurement of this triol is critical for process optimization in industrial settings and for understanding metabolic pathways in biochemical research.

The primary analytical challenge presented by 2-Methyl-1,2,3-propanetriol and other polyols is their low volatility, a direct consequence of the multiple polar hydroxyl (-OH) groups that promote strong intermolecular hydrogen bonding.[1][2] Gas chromatography, a powerful separation technique, requires that analytes be volatile and thermally stable.[2] To overcome this limitation, a chemical modification step known as derivatization is essential.[1]

This method employs silylation , a robust and widely used derivatization technique where the active, polar hydrogens of the hydroxyl groups are replaced by non-polar trimethylsilyl (TMS) groups.[2][4] This transformation drastically reduces the analyte's boiling point and polarity, facilitating its analysis by GC-MS.[2][5]

The overall workflow is summarized below:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Plasma, Reaction Mixture) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Deriv Silylation Reaction (BSTFA + TMCS) Drydown->Deriv GCMS GC-MS Injection & Data Acquisition Deriv->GCMS Quant Quantification GCMS->Quant Result Final Report Quant->Result

Caption: High-level workflow for 2-Methyl-1,2,3-propanetriol analysis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
2-Methyl-1,2,3-propanetriol≥98% PurityCarl ROTH, Biosynth
Internal Standard (e.g., Sorbitol)≥98% PuritySigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Derivatization GradeSigma-Aldrich, Thermo Fisher
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Sodium SulfateAnhydrous, GranularVWR
GC Vials with Inserts2 mL, Amber, PTFE/Silicone SeptaAgilent, Waters

Causality: The use of BSTFA with 1% TMCS as a catalyst is crucial. BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring complete derivatization of the sterically hindered hydroxyl groups in the triol. Anhydrous solvents are mandatory as water will readily hydrolyze the silylation reagent, leading to incomplete reactions and poor quantitative accuracy.[6]

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) capable of electron ionization (EI).

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, non-polar column.

  • Data System: Agilent MassHunter Software (or equivalent).

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-1,2,3-propanetriol standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sorbitol and dissolve in 10 mL of methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). Spike each standard with a constant concentration of the internal standard (e.g., 20 µg/mL).

Sample Preparation (Liquid-Liquid Extraction Example)

This protocol is a general guideline. Optimization may be required based on the sample matrix.

  • Aliquot Sample: Pipette 100 µL of the sample (e.g., plasma, urine, or a reaction mixture) into a 2 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Extract: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Isolate Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean GC vial insert.

  • Dry Down: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure no water remains.[6]

Derivatization Protocol

The derivatization reaction replaces the active hydrogens on the hydroxyl groups with TMS groups.

G cluster_reactants Reactants cluster_products Products Analyte 2-Methyl-1,2,3-propanetriol (with -OH groups) DerivAnalyte Tris(trimethylsilyl) Derivative (volatile, GC-amenable) Analyte->DerivAnalyte Silylation (60°C, 30 min) Reagent BSTFA + TMCS Reagent->DerivAnalyte Byproducts Byproducts Reagent->Byproducts

Caption: Silylation reaction of 2-Methyl-1,2,3-propanetriol.

  • Reagent Addition: To the dried residue in the GC vial insert, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

  • Seal and Heat: Immediately cap the vial tightly. Vortex for 10 seconds to mix.

  • Incubate: Place the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.

  • Cool: After incubation, allow the vial to cool to room temperature before placing it in the GC autosampler.

GC-MS Instrumental Parameters

Optimized parameters are crucial for good chromatographic separation and sensitive detection.

ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temperature80°C, hold for 2 minAllows for solvent focusing on the column head.
Ramp 110°C/min to 200°CSeparates the target analyte from other components.
Ramp 225°C/min to 300°C, hold 5 minCleans the column of any high-boiling residues.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization for GC-MS.
Ionization Energy70 eVIndustry standard for creating reproducible mass spectra.
Source Temperature230°CStandard operating temperature.
Quadrupole Temp150°CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions.
SIM Ions
Quantifier Ionm/z 219A characteristic and abundant fragment ion.
Qualifier Ionsm/z 147, 205Used for confirmation of analyte identity.

Note: The specific m/z values for the derivatized 2-Methyl-1,2,3-propanetriol should be confirmed by running a full scan analysis of a high-concentration standard. The NIST Mass Spectral Library is an excellent resource for reference spectra.[7][8]

Data Analysis and Quality Control

  • Peak Identification: The derivatized 2-Methyl-1,2,3-propanetriol is identified by its specific retention time and the presence of the quantifier and qualifier ions at the correct ratios.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.

  • Quantification: The concentration of 2-Methyl-1,2,3-propanetriol in unknown samples is calculated from the calibration curve using the measured peak area ratio.

  • Quality Control (QC): QC samples at low, medium, and high concentrations should be run with each batch of samples to ensure the accuracy and precision of the analysis. The results should fall within ±15% of the nominal value.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Response Incomplete derivatization (moisture present). Inlet discrimination. Leak in the system.Ensure all solvents are anhydrous and sample is completely dry. Use a fresh, deactivated inlet liner. Perform a leak check.
Poor Peak Shape (Tailing) Active sites in the inlet liner or column. Incomplete derivatization.Replace the inlet liner and trim the first few cm of the GC column. Optimize derivatization time and temperature.
Poor Reproducibility Inconsistent injection volume. Sample degradation. Inconsistent derivatization.Check autosampler syringe and wash steps. Analyze samples promptly after derivatization. Ensure consistent timing and temperature for derivatization.

References

  • Kusmierz, J. J., DeGeorge, J. J., & Sweeney, D. (1978). Gas-chromatographic determination of polyol profiles in cerebrospinal fluid. Clinical Chemistry, 24(4), 545-548. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using Karl Fischer Titration to Determine Water Content in Polyols. Retrieved from [Link]

  • Gull, T., & Beleggia, R. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Ethylene Glycol and Propylene Glycol.
  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Google Patents. (2009). CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound.
  • Larrow, J. F. (2016). Synthesis, Analysis, and Applications of Renewable Polyols. eScholarship, University of California. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • Fluka. (n.d.).
  • NIST. (n.d.). 2-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • ResearchGate. (2018). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. Retrieved from [Link]

  • Smith, A. B. (2012). A Silylation Based Kinetic Resolution of Secondary Alcohols And The Synthesis And Structural Characterization of Pyridyl-oxazolidine Compounds. Scholar Commons, University of South Florida.
  • NIST. (n.d.). 1,2,3-Propanetriol, tribenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Mu, Y., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377. Retrieved from [Link]

  • Pérez-Chávez, A. M., et al. (2024). Fermentation Effect on Volatile Evolution of Plant-Based Dry-Cured Sausages. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

  • George, E., & Acquaro, J. A. (1982). An HPLC Method for the Analysis of Glycerol and Other Glycols in Soap.
  • Vignan Pharmacy College. (n.d.). Pharmaceutical Organic Chemistry II Lab Manual.
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  • NIST. (n.d.). 1,2,3-Propanetriol, 1-acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Propanetriol, 1,3-dinitrate. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 2-Methyl-1,2,3-propanetriol using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and drug development professionals, this document outlines optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. Beyond procedural steps, this guide delves into the causal reasoning behind experimental choices, principles of spectral interpretation, and methods for ensuring data integrity. The protocols are designed to be self-validating, where foundational 1D NMR data provides a structural hypothesis that is rigorously confirmed through advanced 2D correlation experiments, ensuring an unambiguous assignment of all proton and carbon signals.

Introduction: The Significance of 2-Methyl-1,2,3-propanetriol

2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also known as 2-C-methylglycerol, is a polyol compound with a structure analogous to glycerol, featuring a tertiary alcohol group.[1] Its unique structure, with three hydroxyl groups and a methyl substituent, makes it a valuable building block in polymer chemistry, where it can be used as a cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes.[1][2] Accurate and comprehensive characterization of its chemical structure is paramount for quality control, reaction monitoring, and understanding its function in complex materials.

NMR spectroscopy is an exceptionally powerful analytical technique for this purpose, providing unambiguous structural information at the atomic level.[3] This guide provides a robust framework for analyzing 2-Methyl-1,2,3-propanetriol, ensuring both qualitative and quantitative accuracy.

Molecular Structure and Spectroscopic Equivalence

The first step in any NMR analysis is to examine the molecule's structure to predict the number of expected signals. 2-Methyl-1,2,3-propanetriol possesses a plane of symmetry that bisects the C2-CH₃ and C2-OH bonds. This symmetry renders the two primary alcohol moieties (-CH₂OH at positions 1 and 3) chemically and magnetically equivalent.

  • Chemical Formula: C₄H₁₀O₃[1]

  • Structure: A central quaternary carbon (C2) bonded to a methyl group (-CH₃), a hydroxyl group (-OH), and two identical hydroxymethyl groups (-CH₂OH).

Based on this symmetry, we can predict:

  • ¹H NMR: Three distinct signals are expected for the carbon-bound protons: one for the two equivalent -CH₂- groups, one for the -CH₃ group, and one or more signals for the three -OH protons (which may be broadened or exchange with the solvent).

  • ¹³C NMR: Three distinct signals are expected: one for the two equivalent -CH₂- carbons, one for the quaternary C2 carbon, and one for the -CH₃ carbon.

Figure 1: Molecular structure of 2-Methyl-1,2,3-propanetriol.

Part I: Foundational 1D NMR Analysis

This section covers the essential protocols for preparing the sample and acquiring standard ¹H and ¹³C NMR spectra.

Protocol 1: High-Resolution NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on proper sample preparation.[4] For polyols like 2-Methyl-1,2,3-propanetriol, which are prone to hydrogen bonding, careful selection of solvent and concentration is critical to avoid peak broadening.[5][6]

Materials:

  • 2-Methyl-1,2,3-propanetriol (solid, ~10-20 mg for ¹H; ~50 mg for ¹³C)[6][7]

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[8]

  • Deuterated solvent: Deuterium oxide (D₂O, 99.9%) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9%)

  • Pasteur pipette with cotton or glass wool plug for filtration[8]

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the desired amount of 2-Methyl-1,2,3-propanetriol into a clean, dry vial.

    • Expert Insight: While ¹H NMR can be performed on as little as 1-5 mg, a slightly higher concentration (~10-20 mg) is recommended for this molecule to obtain a strong signal for subsequent 2D experiments without requiring excessive scan times.[4]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]

    • D₂O: Ideal for simplifying the spectrum. The acidic deuterium will exchange with the hydroxyl (-OH) protons, causing their signals to disappear from the ¹H spectrum. This removes potential overlaps and simplifies the analysis of the carbon-bound protons.[9]

    • DMSO-d₆: A good alternative that does not exchange with -OH protons. It will allow for the observation of hydroxyl signals, which can provide additional structural information, though they often appear as broad peaks.[10]

  • Homogenization: Cap the vial and gently vortex until the solid is completely dissolved. A homogeneous solution is crucial for achieving high-resolution spectra and simplifying the magnetic field shimming process.[4]

  • Filtration and Transfer: Pack a small piece of cotton or glass wool into a Pasteur pipette.[8] Filter the sample solution through the pipette directly into the NMR tube. This step removes any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[6]

  • Labeling: Clearly label the NMR tube with a unique identifier.[6]

Protocol 2: ¹H NMR Spectrum Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer Solvent: D₂O

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent.

  • Shimming: Carefully adjust the magnetic field homogeneity (shimming) to minimize the line width of the solvent peak.

    • Expert Insight: For polyols, which can increase solution viscosity, good shimming is critical to obtaining sharp, well-resolved peaks. Automated shimming routines are often sufficient, but manual adjustment of Z1 and Z2 shims can significantly improve resolution.[9]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Spectral Width: ~12 ppm (centered around 5-6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds. A longer delay ensures complete relaxation of all protons, which is crucial for accurate signal integration.

    • Number of Scans: 8-16 scans.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift axis by setting the residual HDO peak to δ 4.79 ppm.[11]

Data Interpretation: Expected ¹H NMR Spectrum (in D₂O)
  • The spectrum will be simple, showing two singlets.

  • Signal A (δ ≈ 3.5-3.6 ppm): This singlet integrates to 4 protons and is assigned to the two equivalent methylene groups (-CH₂OH). The absence of splitting is because the adjacent carbon is quaternary and has no protons.

  • Signal B (δ ≈ 1.1-1.2 ppm): This singlet integrates to 3 protons and is assigned to the methyl group (-CH₃). It is a singlet for the same reason.

  • -OH Protons: Not observed due to exchange with the D₂O solvent.

Protocol 3: ¹³C{¹H} NMR Spectrum Acquisition

Methodology:

  • Instrument Setup: Use the same sample from the ¹H NMR experiment. Tune the carbon probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~200 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher, depending on concentration. ¹³C NMR is inherently less sensitive than ¹H NMR.[6]

  • Processing: Apply an exponential window function (line broadening of ~1-2 Hz), Fourier transform, phase correct, and baseline correct.

  • Referencing: Referencing in D₂O can be done by adding a drop of methanol and setting its signal to δ 49.50 ppm, or by using an external standard.[12]

Data Interpretation: Expected ¹³C NMR Spectrum
  • The proton-decoupled spectrum will show three sharp singlet signals.

  • Signal 1 (δ ≈ 75-80 ppm): The quaternary carbon (C2) bonded to an oxygen and three other carbons. This carbon is the most deshielded among the sp³ carbons.

  • Signal 2 (δ ≈ 65-70 ppm): The two equivalent methylene carbons (-CH₂OH). These are deshielded by the directly attached oxygen atom.

  • Signal 3 (δ ≈ 20-25 ppm): The methyl carbon (-CH₃). This is the most shielded carbon, appearing furthest upfield.

Part II: Advanced Structural Elucidation with 2D NMR

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments offer definitive proof by revealing connectivity between nuclei.[13] For a simple molecule like this, they serve as a powerful tool for unambiguous assignment and validation of the proposed structure.

Figure 2: General experimental workflow for NMR analysis.

Protocol 4: ¹H-¹H COSY Acquisition

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[14]

Methodology:

  • Setup: Use the same shimmed sample. Select a gradient-enhanced COSY pulse program (e.g., 'cosygpqf' on Bruker).

  • Parameters:

    • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~12 ppm).

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512 increments.

  • Processing: Process the data using a sine-squared window function in both dimensions.

Expected Interpretation:

  • Diagonal Peaks: The 1D ¹H spectrum appears along the diagonal.

  • Cross-Peaks: For 2-Methyl-1,2,3-propanetriol, the methyl protons and methylene protons are separated by a quaternary carbon. Therefore, no ¹H-¹H J-coupling is expected between them. The COSY spectrum will be very simple, showing only the diagonal peaks and no cross-peaks .

  • Trustworthiness: This lack of correlation is a key piece of evidence. It validates that the -CH₃ and -CH₂- groups are not on adjacent carbons, which is consistent with the proposed structure.

Protocol 5: ¹H-¹³C HSQC Acquisition

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[15][16] This is the most critical experiment for making unambiguous assignments.

Methodology:

  • Setup: Use the same sample. Select a phase-sensitive, gradient-enhanced HSQC pulse program (e.g., 'hsqcedetgpsisp2.2' on Bruker). This "edited" HSQC will also differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • Parameters:

    • Spectral Width (F2, ¹H): ~12 ppm.

    • Spectral Width (F1, ¹³C): ~100 ppm (can be narrowed to the aliphatic region, e.g., 10-90 ppm, for better resolution).

    • Number of Scans: 4-8 per increment.

    • Increments (F1): 256.

  • Processing: Process the data using appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1).

Expected Interpretation: The HSQC spectrum will display cross-peaks connecting proton signals on the F2 (horizontal) axis to their attached carbon signals on the F1 (vertical) axis.

  • Cross-Peak 1: A correlation between the proton signal at δ ≈ 3.5 ppm (¹H) and the carbon signal at δ ≈ 68 ppm (¹³C). This definitively assigns these signals to the equivalent -CH₂OH groups. This peak will have a negative phase in an edited HSQC.

  • Cross-Peak 2: A correlation between the proton signal at δ ≈ 1.1 ppm (¹H) and the carbon signal at δ ≈ 22 ppm (¹³C). This assigns these signals to the -CH₃ group. This peak will have a positive phase.

  • No other cross-peaks will be observed. The quaternary carbon (C2) has no attached protons and will therefore not appear in the HSQC spectrum.

G H_CH2 ¹H (-CH₂) C_CH2 ¹³C (-CH₂) H_CH2->C_CH2  ¹JCH center_hsqc HSQC (¹JCH Correlation) H_CH3 ¹H (-CH₃) C_CH3 ¹³C (-CH₃) H_CH3->C_CH3  ¹JCH C_Quat ¹³C (Quat) center_cosy COSY (No Correlation)

Figure 3: Conceptual map of expected 2D NMR correlations.

Summary of NMR Data

The following table consolidates the expected chemical shifts and assignments for 2-Methyl-1,2,3-propanetriol in D₂O.

Atom Assignment¹H δ (ppm)¹H Multiplicity¹H Integration¹³C δ (ppm)2D Correlation (HSQC)
-C H₃ (C4)~1.15Singlet (s)3H~22Yes
-C H₂OH (C1, C3)~3.55Singlet (s)4H~68Yes
-C (OH)- (C2)N/AN/AN/A~78No (Quaternary)
-OH N/AN/AN/AN/AN/A (Exchanged in D₂O)

References

  • Fujiwara, T., et al. (2023). ¹H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions. International Journal of Molecular Sciences. Available at: [Link][10][17]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link][5]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link][9]

  • Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link][8]

  • ResearchGate. (2020). ¹H-NMR spectra of glycerols in D2O solutions and the assignment of each of the glycerol C-H protons. Retrieved from [Link][18]

  • Li, D., et al. (2018). Validated ¹H and ¹³C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. Available at: [Link][19]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][4]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][6]

  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link][3]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link][20]

  • Jevtic, I. (2019). Response to "2D- NMR what is the different between COSY and HSQC??". ResearchGate. Retrieved from [Link][15]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link][16]

  • Patsnap. (2024). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link][13]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link][21]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link][12]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [22]

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  • Bruker. (n.d.). Gaining Valuable Insight into Polymers with High Resolution NMR. Retrieved from [Link][2]

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Mass spectrometry analysis of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometric Analysis of 2-Methyl-1,2,3-propanetriol

Introduction

2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), a structural isomer of butanetriol, is a polyol with growing significance in various industrial and research sectors.[1][2] Its unique trifunctional nature makes it a valuable building block in the synthesis of polymers, resins, and other specialty chemicals. Accurate and reliable analytical methods are paramount for its characterization, quantification in complex matrices, and for quality control during its production and use. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of 2-Methyl-1,2,3-propanetriol.

This comprehensive guide provides detailed application notes and protocols for the mass spectrometric analysis of 2-Methyl-1,2,3-propanetriol, tailored for researchers, scientists, and professionals in drug development and chemical analysis. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.

Challenges in the Analysis of 2-Methyl-1,2,3-propanetriol

The analysis of polyols like 2-Methyl-1,2,3-propanetriol presents a set of unique challenges primarily due to their physicochemical properties:

  • High Polarity: The presence of three hydroxyl groups renders the molecule highly polar. This leads to poor volatility and a tendency for strong interactions with active sites in chromatographic systems, often resulting in poor peak shape and retention in traditional gas chromatography.

  • Low Volatility: The strong intermolecular hydrogen bonding between the hydroxyl groups results in a high boiling point (115 °C) and low vapor pressure, making direct analysis by gas chromatography challenging.[1]

  • Thermal Instability: At elevated temperatures required for volatilization in a GC inlet, polyols can be prone to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

To overcome these challenges, specific analytical strategies are required, with derivatization being a cornerstone for successful GC-MS analysis, while LC-MS offers a powerful alternative for direct analysis.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 2-Methyl-1,2,3-propanetriol, a derivatization step is essential to increase volatility and thermal stability.[3][4] Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[4]

The "Why" of Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. This chemical modification has several key advantages:

  • Increased Volatility: The replacement of the polar -OH group with a non-polar -O-Si(CH₃)₃ group disrupts the strong intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and making it amenable to GC analysis.

  • Enhanced Thermal Stability: TMS ethers are generally more thermally stable than their corresponding alcohols, preventing on-column degradation.

  • Characteristic Mass Spectra: The presence of silicon imparts a characteristic isotopic pattern that can aid in spectral interpretation. Furthermore, TMS derivatives often produce predictable and information-rich fragmentation patterns upon electron ionization.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Methyl-1,2,3-propanetriol Dry Evaporation to Dryness Sample->Dry Reagent Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->Reagent Incubate Incubation (e.g., 70°C for 30 min) Reagent->Incubate GC_Inject Injection into GC-MS Incubate->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Process Data Acquisition & Processing Detection->Process Identify Compound Identification (Mass Spectrum & Retention Time) Process->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of 2-Methyl-1,2,3-propanetriol.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation and Derivatization

  • Step 1: Solvent Evaporation: If the sample is in a volatile solvent, transfer a known aliquot (e.g., 100 µL) to a micro-reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is crucial as water and other protic solvents will react with the silylating reagent.

  • Step 2: Reagent Addition: Add 100 µL of a silylating reagent. A common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

  • Step 3: Incubation: Tightly cap the vial and incubate at 70°C for 30 minutes to ensure complete derivatization of all three hydroxyl groups.

  • Step 4: Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of the tris-TMS derivative of 2-Methyl-1,2,3-propanetriol. These may need to be optimized for your specific instrumentation and application.

ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)A typical flow rate for capillary columns, providing a balance between analysis time and resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column that provides excellent separation for a wide range of compounds, including TMS derivatives.
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A starting temperature below the solvent boiling point, followed by a ramp to elute the derivatized analyte and any other components in a reasonable time.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[6]
Ionization Energy70 eVThe standard energy for EI, which allows for comparison with library spectra (e.g., NIST).[5]
Source Temperature230 °CA typical source temperature to prevent condensation of analytes while minimizing thermal fragmentation.[5]
Quadrupole Temp.150 °CA standard quadrupole temperature.[5]
Mass Scan Range50 - 500 amuA range that will encompass the molecular ion of the derivatized analyte and its key fragments.
Solvent Delay3 - 5 minutesPrevents the high concentration of solvent from entering and saturating the mass spectrometer detector.
Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of 2-Methyl-1,2,3-propanetriol is 106.12 g/mol .[1] After derivatization with three TMS groups, the molecular weight of the tris-TMS derivative is 322.6 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 322.

The fragmentation of TMS-derivatized polyols under electron ionization is predictable. Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a common fragmentation pathway for alcohols and their derivatives.[7] For the tris-TMS derivative of 2-Methyl-1,2,3-propanetriol, this can lead to several characteristic ions.

  • Loss of a Methyl Group: A characteristic loss of a methyl radical (•CH₃, 15 Da) from a TMS group is often observed, leading to a prominent [M-15]⁺ ion at m/z 307.

  • Rearrangement and Further Fragmentation: Subsequent fragmentation events can lead to a series of smaller ions that can provide further structural information.

Predicted Key Fragments for tris-TMS-2-Methyl-1,2,3-propanetriol:

m/zProposed FragmentNotes
322[M]⁺Molecular Ion
307[M - CH₃]⁺Loss of a methyl group from a TMS moiety. Often a prominent peak.
219[M - CH₂OTMS]⁺Loss of a trimethylsilyloxymethyl radical.
205[CH(OTMS)CH₂OTMS]⁺Resulting from cleavage of the C1-C2 or C2-C3 bond.
103[CH₂=O-TMS]⁺A common fragment for primary silylated alcohols.
73[Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS derivatives.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides a powerful alternative to GC-MS, particularly as it can often analyze polar compounds directly without the need for derivatization.[8] This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. High-resolution mass spectrometry (HRMS) coupled with LC can be particularly advantageous for resolving the analyte from isobaric interferences in complex matrices.[9]

The Rationale for LC-MS
  • No Derivatization Required: The primary advantage is the ability to analyze 2-Methyl-1,2,3-propanetriol in its native form.

  • High Sensitivity and Selectivity: Modern LC-MS systems, especially those with tandem mass spectrometry (MS/MS) capabilities, offer exceptional sensitivity and selectivity.

  • Suitability for Complex Matrices: LC-MS is well-suited for analyzing samples in complex biological or environmental matrices with minimal sample cleanup.[10]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Methyl-1,2,3-propanetriol Dilute Dilution in Mobile Phase Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter LC_Inject Injection into LC-MS Filter->LC_Inject Separation Chromatographic Separation LC_Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Process Data Acquisition & Processing Detection->Process Identify Compound Identification (Precursor & Product Ions, RT) Process->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the LC-MS analysis of 2-Methyl-1,2,3-propanetriol.

Detailed Protocol for LC-MS Analysis

1. Sample Preparation

  • Step 1: Dilution: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). This ensures compatibility with the LC system and helps to mitigate matrix effects.

  • Step 2: Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC column or system.

2. LC-MS Instrumentation and Parameters

The following table provides typical LC-MS parameters. Optimization will be necessary for specific instruments and applications.

ParameterSettingRationale
Liquid Chromatograph
ColumnC18 or HILIC (e.g., 100 x 2.1 mm, 1.7 µm)A C18 column can be used in reversed-phase mode, but for a very polar analyte like this, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape.
Mobile Phase A0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in protonation for positive ion mode ESI.[11]
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolThe organic component of the mobile phase.
GradientStart with a high percentage of aqueous phase (e.g., 95% A) and ramp to a higher percentage of organic phase. For HILIC, the gradient will be reversed.A gradient elution is typically required to achieve good separation and peak shape for a wide range of analytes.
Flow Rate0.2 - 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume1 - 10 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Ion ModeESI is a soft ionization technique suitable for polar molecules. Positive ion mode is expected to be more sensitive for this analyte due to the potential for protonation.[10]
Capillary Voltage3 - 4 kVOptimized for stable spray and maximum ion signal.
Source Temperature120 - 150 °CTo aid in desolvation.
Desolvation Gas Flow600 - 800 L/hrTo efficiently remove solvent from the ESI droplets.
Desolvation Temp.350 - 450 °CHigher temperature to facilitate complete desolvation.
MS Scan ModeFull Scan (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification)Full scan is used for initial identification. SIM or MRM provides higher sensitivity and selectivity for quantification.
Expected Mass Spectrum and Adduct Formation

In positive ion mode ESI, 2-Methyl-1,2,3-propanetriol (MW = 106.12) is expected to form several adducts. The most common adducts are:

  • Protonated Molecule [M+H]⁺: m/z 107.13

  • Sodium Adduct [M+Na]⁺: m/z 129.11

  • Ammonium Adduct [M+NH₄]⁺: m/z 124.16 (if ammonium is present in the mobile phase)[12]

For quantitative analysis using tandem mass spectrometry (MS/MS), a precursor ion (e.g., the [M+H]⁺ at m/z 107.13) would be isolated and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion would then be monitored for quantification (MRM).

Conclusion

The mass spectrometric analysis of 2-Methyl-1,2,3-propanetriol can be effectively achieved using either GC-MS with prior derivatization or by direct analysis using LC-MS. The choice of method will depend on the specific application, the sample matrix, and the available instrumentation.

  • GC-MS is a highly reliable and reproducible method, particularly when coupled with silylation, and benefits from extensive, standardized libraries for spectral matching.

  • LC-MS offers the advantage of simplified sample preparation and is well-suited for the analysis of this polar analyte in complex matrices, especially when high sensitivity is required.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can develop and validate robust and reliable methods for the analysis of 2-Methyl-1,2,3-propanetriol, ensuring data of the highest quality and integrity.

References

  • Niwa, T., Maeda, K., Ohki, T., & Ma, N. (1978). Gas-chromatographic determination of polyol profiles in cerebrospinal fluid. Clinical Chemistry, 24(4), 545-8. [Link]

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  • Kim, J., Park, H., Kim, J., & Park, J. (2016). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry in Human Urine for Antidoping Testing. Mass Spectrometry Letters, 7(4), 111-115. [Link]

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Application Notes and Protocols for the Use of 2-Methyl-1,2,3-propanetriol in Polyester Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 2-Methyl-1,2,3-propanetriol as a monomer in the synthesis of polyester resins. Due to its unique trifunctional structure, featuring primary, secondary, and tertiary hydroxyl groups, alongside a methyl substituent, this monomer offers novel opportunities for creating branched and hyperbranched polyesters with tailored properties. These materials are of significant interest for advanced applications, including drug delivery systems, biomedical scaffolds, and specialized coatings. This guide will delve into the fundamental chemistry of 2-Methyl-1,2,3-propanetriol, its anticipated effects on resin properties, detailed synthesis protocols, and methods for characterization.

Introduction: The Strategic Advantage of 2-Methyl-1,2,3-propanetriol in Polyester Synthesis

Polyester resins are a cornerstone of polymer chemistry, valued for their versatility and broad range of applications. The introduction of branching or cross-linking into the polymer architecture can dramatically enhance properties such as thermal stability, mechanical strength, and chemical resistance. Tri-functional alcohols, or triols, are key monomers for achieving such architectures.[1]

2-Methyl-1,2,3-propanetriol is a unique triol that presents both opportunities and challenges in polyester synthesis. Its structure is analogous to glycerol, a common branching agent, but with two key differences: a tertiary alcohol and a methyl group.

  • Differential Hydroxyl Reactivity: The molecule contains a primary (-CH₂OH), a secondary (>CHOH), and a tertiary (>C(CH₃)OH) hydroxyl group. In acid-catalyzed esterification, the reactivity of these groups is not equal. Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are generally unreactive towards esterification and are prone to dehydration under acidic conditions to form alkenes.[2][3][4] This differential reactivity is a powerful tool for controlling the polymer architecture.

  • Impact of the Methyl Group: The presence of the methyl group on the quaternary carbon is expected to introduce steric hindrance and disrupt the regularity of the polymer chains. This can reduce crystallinity, leading to more amorphous resins with potentially lower melting points, increased solubility in common solvents, and enhanced flexibility.[5][6]

By harnessing these structural features, researchers can synthesize novel polyester resins with a high degree of branching and unique property profiles that are not achievable with traditional triols like glycerol.

Mechanistic Considerations and Predicted Polymer Architecture

The synthesis of polyesters from 2-Methyl-1,2,3-propanetriol and a dicarboxylic acid (or its anhydride/ester) proceeds via polycondensation. The reaction pathway and resulting polymer structure are highly dependent on the reaction conditions.

Controlling Branching and Cross-linking

The key to utilizing 2-Methyl-1,2,3-propanetriol effectively is to control the extent of reaction of its different hydroxyl groups.

  • Initial Linear Polymerization: At lower temperatures, the more reactive primary hydroxyl group will preferentially react with the dicarboxylic acid, leading to the formation of linear or lightly branched polymer chains.

  • Branching and Cross-linking: As the temperature is increased or with prolonged reaction times, the secondary hydroxyl group will also participate in the esterification, leading to the formation of branch points. This will increase the molecular weight and viscosity of the resin.

  • The Inert Tertiary Hydroxyl: The tertiary hydroxyl group is not expected to participate in the esterification reaction. Instead, it will remain as a pendent hydroxyl group on the polymer backbone. This has two important consequences:

    • It limits the cross-linking density compared to what would be achieved with a triol where all three hydroxyls are reactive (e.g., trimethylolpropane). This can help to prevent premature gelation and result in a more processable thermoset resin.

    • The presence of free hydroxyl groups can increase the hydrophilicity of the resin and provide sites for post-polymerization modification.

The overall process can be visualized as follows:

G cluster_reactants Reactants cluster_process Polycondensation cluster_products Polymer Architecture A 2-Methyl-1,2,3-propanetriol C Initial Stage (Lower Temperature) A->C B Dicarboxylic Acid (e.g., Adipic Acid) B->C D Branching Stage (Higher Temperature) C->D Increased Temp/Time E Linear/Lightly Branched Chains (Pendent -OH and -C(CH3)OH) C->E F Branched/Cross-linked Network (Pendent -C(CH3)OH) D->F

Caption: Polyester synthesis workflow using 2-Methyl-1,2,3-propanetriol.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of polyester resins using 2-Methyl-1,2,3-propanetriol. Optimization of reaction times, temperatures, and catalyst loading may be necessary depending on the specific dicarboxylic acid used and the desired final properties.

Materials and Equipment
  • Monomers:

    • 2-Methyl-1,2,3-propanetriol (CAS: 25245-58-3)

    • Dicarboxylic acid (e.g., adipic acid, succinic acid, phthalic anhydride)

  • Catalyst:

    • p-Toluenesulfonic acid (p-TSA) or dibutyltin oxide

  • Solvent (for azeotropic water removal):

    • Toluene or xylene

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Dean-Stark trap with condenser

    • Nitrogen inlet

    • Vacuum pump

Protocol 1: Synthesis of a Branched Polyester Resin (Melt Polycondensation)

This protocol aims to produce a branched, pre-polymer resin that can be used as is or further cross-linked.

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the three-neck flask with 2-Methyl-1,2,3-propanetriol and the chosen dicarboxylic acid. A molar ratio of triol to diacid of 2:3 is a good starting point for achieving a highly branched structure.[7]

  • Catalyst Addition: Add the catalyst. A typical loading for p-TSA is 0.1-0.5% by weight of the total reactants.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, and maintain a slow nitrogen flow throughout the reaction.

  • Reaction - Stage 1 (Esterification):

    • Begin stirring and heat the mixture to 140-160°C.

    • Water will begin to be produced as a byproduct of the esterification reaction. Maintain this temperature until the rate of water collection slows significantly. This stage primarily involves the reaction of the primary hydroxyl groups.

  • Reaction - Stage 2 (Branching):

    • Gradually increase the temperature to 180-200°C.

    • Apply a vacuum (e.g., 20-30 mmHg) to facilitate the removal of the final traces of water and drive the reaction to completion. This higher temperature will promote the reaction of the secondary hydroxyl groups, leading to branching.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the resin. Take small samples periodically and titrate with a standardized solution of KOH. The reaction is considered complete when the acid value drops below a target value (e.g., < 20 mg KOH/g).

  • Cooling and Storage: Once the target acid value is reached, turn off the heat and vacuum, and allow the resin to cool to room temperature under a nitrogen blanket. The resulting polyester can then be stored in an airtight container.

G A Charge Reactants & Catalyst (Triol, Diacid, p-TSA) B Purge with Nitrogen A->B C Heat to 140-160°C (Stage 1: Linear Growth) B->C D Collect Water of Condensation C->D E Increase Temp to 180-200°C Apply Vacuum (Stage 2: Branching) D->E F Monitor Acid Value E->F F->E Continue Reaction G Cool and Discharge Resin F->G Target Acid Value Reached

Caption: Workflow for branched polyester synthesis.

Characterization of the Resulting Polyester Resins

A thorough characterization of the synthesized polyester is crucial to understand its structure and properties.

Technique Parameter Measured Expected Results for 2-Methyl-1,2,3-propanetriol based Polyesters
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)A broad molecular weight distribution is expected due to the branching, resulting in a high PDI.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional GroupsStrong ester carbonyl peak (~1735 cm⁻¹). Broad hydroxyl peak (~3400 cm⁻¹), confirming the presence of unreacted tertiary and possibly some secondary hydroxyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Polymer Structure and BranchingSignals corresponding to the methyl group and the different methylene and methine protons in the polymer backbone can confirm the incorporation of the triol. The degree of branching can be estimated by comparing the integrals of signals from reacted and unreacted secondary hydroxyl sites.[8][9]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) and Melting Temperature (Tm)A single Tg is expected. Due to the methyl group disrupting chain packing, the resin is likely to be amorphous or have low crystallinity, resulting in a weak or absent Tm.[6] The Tg will depend on the specific diacid used.
Thermogravimetric Analysis (TGA) Thermal StabilityProvides information on the decomposition temperature of the polymer.
Acid Value Titration Unreacted Carboxylic Acid GroupsA low acid value indicates a high degree of conversion.

Predicted Impact on Resin Properties and Applications

The unique structure of 2-Methyl-1,2,3-propanetriol is anticipated to impart a distinct set of properties to polyester resins compared to those synthesized with glycerol.

Property 2-Methyl-1,2,3-propanetriol Resin Glycerol Resin Rationale
Cross-link Density LowerHigherThe unreactive tertiary hydroxyl group in 2-Methyl-1,2,3-propanetriol limits the number of possible cross-links per monomer unit.
Flexibility HigherLowerThe lower cross-link density and the presence of the methyl group disrupting chain packing can lead to a more flexible polymer network.[5]
Solubility HigherLowerThe more amorphous nature of the polymer should lead to better solubility in a wider range of solvents.
Hydrophilicity HigherLowerThe presence of pendent, unreacted tertiary hydroxyl groups can increase the overall polarity and hydrophilicity of the resin.
Gelation Control EasierMore DifficultThe lower reactivity of the secondary hydroxyl and the inertness of the tertiary hydroxyl provide a wider processing window before the onset of gelation.[7]

These properties make polyesters derived from 2-Methyl-1,2,3-propanetriol particularly suitable for applications where a balance of branching, flexibility, and processability is required. Potential applications include:

  • Drug Delivery: The branched, amorphous structure could be beneficial for creating nanoparticles or micelles for drug encapsulation and controlled release.

  • Toughening Agents for Brittle Polymers: Blending these flexible, branched polyesters with rigid polymers like polylactic acid (PLA) could improve their impact strength and toughness.[10][11]

  • Coatings and Adhesives: The good solubility and presence of pendent hydroxyl groups could be advantageous for formulating coatings and adhesives with excellent adhesion and post-curable properties.

Conclusion

2-Methyl-1,2,3-propanetriol is a promising, albeit under-explored, monomer for the synthesis of advanced polyester resins. Its unique structure, characterized by differential hydroxyl reactivity and a methyl substituent, provides a pathway to creating branched polymers with enhanced flexibility, solubility, and controlled cross-link density. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to explore the potential of this versatile building block in a variety of scientific and industrial applications. While direct experimental data in the literature is scarce, the principles of polymer chemistry allow for strong predictions of its behavior and the properties of the resulting resins. Further research in this area is warranted to fully unlock the potential of this interesting monomer.

References

  • Study.com. (n.d.). Tertiary alcohols do not work well for esterification; they give a different product than you might expect. What is the reaction product of acetate with 2-methyl-2-propanol? Retrieved from [Link]

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  • Google Patents. (n.d.). CN105131193A - Formula and method for synthesis of unsaturated polyester resin with 2-methyl 1, 3-propanediol.
  • MDPI. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1423450B1 - Process for making reactive unsaturated polyester resins from 2-methyl-1,3-propanediol.
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  • Google Patents. (n.d.). US20090312485A1 - Unsaturated polyester resin compositions comprising 1,3-propanediol.
  • ACS Publications. (2020). Aliphatic Polyester Materials from Renewable 2,3-Butanediol. Retrieved from [Link]

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  • Google Patents. (n.d.). US6222005B1 - Process for preparing polyester resins.
  • Google Patents. (n.d.). US6414085B1 - Polyester resins based on terephthalic acid and 2-methyl-1,3-propanediol and processes for the preparation thereof.
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  • MDPI. (2023). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of polyesters resulting from 1,2-propanediol and phthalic anhydride and their model compounds by 1H and 13C NMR spectroscopy. Retrieved from [Link]

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  • ResearchGate. (n.d.). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Polyester Derived from Glycerol and Its Application as an Adhesive on Different Adherents. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of hyperbranched polyol polyesters based on 2,2-bis (methylol propionic acid) and pentaerythritol. Retrieved from [Link]

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Application Notes & Protocols: 2-Methyl-1,2,3-propanetriol, a Potential Bio-Based Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for research, development, and manufacturing professionals.

Foreword: The pursuit of sustainable chemical practices has catalyzed the exploration of novel, environmentally benign solvent systems. 2-Methyl-1,2,3-propanetriol, a structural analog of glycerol, presents itself as a compelling candidate in this domain. Possessing three hydroxyl groups, a high boiling point, and the potential for bio-based sourcing, it stands at the intersection of performance and sustainability. However, its application as a solvent in mainstream organic synthesis remains largely uncharted territory.

This guide, therefore, takes a predictive and comparative approach. By leveraging the known properties of 2-Methyl-1,2,3-propanetriol and drawing parallels with its well-studied counterpart, glycerol, we aim to provide a foundational framework for its evaluation. The protocols herein are presented as starting points for investigation, designed to empower researchers to explore the potential of this promising solvent.

Section 1: Physicochemical Profile and Rationale for Use

The viability of a solvent is fundamentally tied to its physical and chemical properties. 2-Methyl-1,2,3-propanetriol's structure—a three-carbon backbone with hydroxyl groups on each carbon and an additional methyl group at the C2 position—suggests a unique combination of characteristics.

1.1. Structural and Property Comparison

The tertiary alcohol at the C2 position, created by the methyl substituent, distinguishes it from glycerol's three primary/secondary hydroxyls. This structural nuance is expected to influence its solvent behavior. The methyl group may slightly decrease the overall polarity and hydrogen bond donating capacity compared to glycerol, potentially enhancing the solubility of less polar organic substrates.

Property2-Methyl-1,2,3-propanetriolGlycerol (1,2,3-propanetriol)WaterDMSO
CAS Number 25245-58-3[1]56-81-5[2]7732-18-567-68-5
Molecular Formula C₄H₁₀O₃[1]C₃H₈O₃[2]H₂OC₂H₆OS
Molecular Weight 106.12 g/mol [1]92.09 g/mol [2]18.02 g/mol 78.13 g/mol
Boiling Point ~115 °C (at reduced pressure)[1]290 °C (decomposes)[3]100 °C189 °C
Density ~1.217 g/cm³[1]1.261 g/cm³[2]1.000 g/cm³1.100 g/cm³
Key Structural Feature Three -OH groups; tertiary alcohol at C2Three -OH groups; two primary, one secondary alcohol-Aprotic, highly polar

1.2. The Rationale: Why Consider 2-Methyl-1,2,3-propanetriol?

  • Green Chemistry Alignment: Like glycerol, it is a polyol, a class of compounds often derivable from renewable feedstocks.[4] Its high boiling point results in a low vapor pressure, minimizing volatile organic compound (VOC) emissions and associated health and environmental hazards.[5]

  • High Thermal Stability: The high boiling point makes it suitable for reactions requiring elevated temperatures, which can accelerate reaction rates and enable the use of less reactive substrates.

  • Hydrogen Bonding Capability: The three hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling it to dissolve a wide range of polar reagents, catalysts, and intermediates, and potentially stabilize charged transition states.[3]

  • Unique Solubility Profile: The presence of the methyl group offers a subtle modulation of polarity compared to glycerol, which may prove advantageous for specific transformations involving substrates with both polar and non-polar moieties.

Section 2: Potential Applications in Modern Organic Synthesis

Based on the performance of glycerol and other polyols as reaction media, we can logically extrapolate the most promising areas for the application of 2-Methyl-1,2,3-propanetriol.

2.1. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of pharmaceutical and materials science, forming C-C, C-N, and C-O bonds with high precision.[6] Solvents play a critical role in catalyst stability, substrate solubility, and overall reaction efficiency. The high polarity and coordinating ability of polyols can stabilize palladium catalytic species and facilitate the often-polar transition states involved in the catalytic cycle.[7]

  • Causality: In reactions like the Suzuki, Heck, and Sonogashira couplings, a polar solvent is often required to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the organometallic reagent.[8][9] 2-Methyl-1,2,3-propanetriol's ability to fulfill this role, coupled with its thermal stability for driving reactions to completion, makes it an attractive medium to investigate. The hydroxyl groups may also help in sequestering by-product salts, simplifying purification.

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_Complex R-Pd(II)-X L_n Pd0->PdII_Complex Oxidative Addition PdII_Intermediate R-Pd(II)-R' L_n PdII_Complex->PdII_Intermediate Transmetalation PdII_Intermediate->Pd0 Reductive Elimination Product R-R' PdII_Intermediate->Product Reactant1 R-X Reactant1->PdII_Complex Reactant2 R'-M Reactant2->PdII_Intermediate

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

2.2. Synthesis of Nanomaterials

The "polyol process" is a well-established method for synthesizing metallic nanoparticles.[10] In this technique, a high-boiling polyol serves a dual role: it acts as the solvent for the metal salt precursor and, upon heating, as the reducing agent to form the zerovalent metal nanoparticles.

  • Causality: 2-Methyl-1,2,3-propanetriol is a polyol with a high boiling point, fitting the primary requirements for this process perfectly. Its hydroxyl groups can reduce metal ions (e.g., Ag⁺, Au³⁺, Pt²⁺) to their metallic state, while also serving as capping agents to stabilize the nascent nanoparticles and prevent aggregation.[11]

2.3. Heterocycle Synthesis and Multicomponent Reactions

Glycerol has been shown to be an effective medium for various non-catalyzed reactions, including the synthesis of heterocycles like benzothiazoles and multicomponent reactions.[12] These reactions often benefit from polar, protic environments that can facilitate proton transfer and stabilize polar intermediates.

  • Causality: The hydrogen-bonding network within 2-Methyl-1,2,3-propanetriol can act as a "pseudo-catalyst," organizing reactants and lowering the activation energy for key bond-forming steps, obviating the need for external acid or base catalysts in some cases.

Section 3: Experimental Protocols for Evaluation

The following protocols are designed as robust starting points for assessing the performance of 2-Methyl-1,2,3-propanetriol as a solvent. Researchers should consider these as templates to be optimized for their specific substrates and desired outcomes.

Protocol 1: Evaluation in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a test reaction to assess the solvent's efficacy in a common C-C bond-forming reaction.

Objective: To couple 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • 2-Methyl-1,2,3-propanetriol (5 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition: Add 5 mL of 2-Methyl-1,2,3-propanetriol to the flask.

  • Inerting: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This prevents the oxidation of the phosphine ligand and the active Pd(0) catalyst.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously.

    • Rationale: The high temperature is necessary to ensure a sufficient reaction rate. The solvent's high boiling point makes this temperature safely accessible.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Add 20 mL of deionized water and 20 mL of ethyl acetate to the flask. Stir vigorously for 5 minutes.

  • Transfer the mixture to a separatory funnel. The product will preferentially partition into the ethyl acetate layer. The polar solvent, salts, and boronic acid byproducts will remain in the aqueous layer.

  • Separate the layers. Extract the aqueous layer two more times with 15 mL of ethyl acetate.

  • Purification: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_workflow General Protocol Workflow A 1. Combine Reactants, Catalyst & Base B 2. Add Solvent (2-Methyl-1,2,3-propanetriol) A->B C 3. Purge with Inert Gas B->C D 4. Heat to Reaction Temp C->D E 5. Monitor Progress (TLC/GC) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Caption: A generalized workflow for setting up and working up an organic reaction.

Protocol 2: Feasibility Study for Silver Nanoparticle (AgNP) Synthesis

This protocol outlines a procedure to test the solvent's dual role as a medium and reducing agent.

Objective: To synthesize silver nanoparticles from silver nitrate.

Materials:

  • Silver nitrate (AgNO₃, 0.1 mmol, 17 mg)

  • 2-Methyl-1,2,3-propanetriol (10 mL)

  • Ethanol

  • Deionized water

Step-by-Step Methodology:

  • Precursor Dissolution: In a 50 mL three-neck flask equipped with a magnetic stir bar, thermometer, and reflux condenser, dissolve the silver nitrate in 10 mL of 2-Methyl-1,2,3-propanetriol. Stir at room temperature until a clear, colorless solution is obtained.

  • Heating: Heat the solution to 110-115 °C with vigorous stirring.

    • Rationale: Thermal energy is required to initiate the reduction of Ag⁺ ions by the polyol solvent.

  • Observation: Monitor the solution for a color change. The formation of AgNPs is typically indicated by the appearance of a yellow to brown color, which is due to the surface plasmon resonance of the nanoparticles.

  • Reaction Time: Maintain the temperature for 1-2 hours, or until the color of the solution stabilizes.

  • Isolation: Cool the colloidal suspension to room temperature.

  • Add 20 mL of ethanol to the flask to induce precipitation of the nanoparticles.

    • Rationale: Ethanol acts as an anti-solvent, decreasing the stability of the colloid and causing the nanoparticles to aggregate and precipitate.

  • Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 8000 rpm) for 20 minutes.

  • Washing: Discard the supernatant. Resuspend the nanoparticle pellet in a small amount of deionized water or ethanol and centrifuge again. Repeat this washing step twice to remove any residual solvent or unreacted precursor.

  • Characterization: After the final wash, dry the AgNP sample under vacuum. Characterize the product using UV-Vis Spectroscopy (to confirm surface plasmon resonance), Transmission Electron Microscopy (TEM, for size and morphology), and X-ray Diffraction (XRD, for crystal structure).

Section 4: Safety, Handling, and Environmental Profile

While specific toxicological data for 2-Methyl-1,2,3-propanetriol is limited, a conservative approach to handling based on the properties of similar polyols is recommended.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.[13]

  • Storage: Store in a tightly closed container in a cool, dry place.[1] The compound is likely hygroscopic, similar to glycerol.[13]

  • Environmental Impact: As a highly oxygenated aliphatic compound, it is expected to be biodegradable. Its low volatility significantly reduces its potential as an air pollutant. These characteristics align well with the principles of green chemistry, positioning it as a potentially sustainable alternative to conventional petrochemical solvents.[4]

Section 5: Conclusion and Future Outlook

2-Methyl-1,2,3-propanetriol represents a promising, yet underexplored, frontier in the field of green solvents. Its physicochemical properties, predicted by its molecular structure and analogy to glycerol, suggest a high potential for utility in a range of important organic transformations, from metal-catalyzed cross-couplings to nanoparticle synthesis.

The true value and operational scope of this solvent will only be revealed through systematic investigation. Future research should focus on:

  • A comprehensive study of its solvating power for a diverse set of organic and inorganic compounds.

  • Screening its performance across a broader array of reaction classes.

  • Detailed kinetic studies to understand its influence on reaction mechanisms.

  • A thorough evaluation of its toxicity and environmental fate to fully validate its "green" credentials.

The protocols provided in this guide are intended to be the first step on this journey of discovery, offering a clear path for researchers to begin unlocking the potential of 2-Methyl-1,2,3-propanetriol.

References

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Macsen Labs. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma. Retrieved from [Link]

  • Multichem. (n.d.). Safety Data Sheet - 2-Methyl-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Report. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Screening-level Hazard Characterization 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 1,2,3-Propanetriol, homopolymer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.
  • Wikipedia. (n.d.). Green solvent. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Green solvent selection guides. Retrieved from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • LookChem. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 1 g. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Cheméo. (n.d.). Glycerin (CAS 56-81-5). Retrieved from [Link]

  • PMC - NIH. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). The green solvent: a critical perspective. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Mechanism, reactivity, and selectivity in a palladium-catalyzed organosilicon-based cross coupling reaction. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Retrieved from [Link]

  • PMC. (n.d.). Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. Retrieved from [Link]

  • ChemBK. (n.d.). 1,2,3-propanetriol. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

  • MDPI. (n.d.). A Double Closed-Loop Process for Nanoparticle Synthesis via Aerosol Mixing and Venturi Jet Scrubbing. Retrieved from [Link]

  • Stenutz. (n.d.). 1,2,3-propanetriol. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Chapter 1: Glycerol: Properties and Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • Digital CSIC. (n.d.). Glycerol based solvents: synthesis, properties and applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the purification of 2-Methyl-1,2,3-propanetriol.

Welcome to the technical support resource for 2-Methyl-1,2,3-propanetriol (also known as 2-Methylglycerol). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this versatile polyol. Here, we address common challenges through a troubleshooting-focused, question-and-answer format, grounded in established chemical principles and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying 2-Methyl-1,2,3-propanetriol.

Q1: What are the key physical properties of 2-Methyl-1,2,3-propanetriol that influence its purification?

Understanding the physical properties is the cornerstone of designing an effective purification strategy. The relatively low boiling point and high density are particularly relevant for distillation and phase separations.

Table 1: Physical Properties of 2-Methyl-1,2,3-propanetriol

Property Value Source(s) Significance for Purification
CAS Number 25245-58-3 [1] Unique identifier for ensuring you are working with the correct substance.
Molecular Formula C₄H₁₀O₃ [1] Confirms the elemental composition.
Molecular Weight 106.12 g/mol [1] Essential for stoichiometric calculations and mass spectrometry analysis.
Boiling Point 115 °C (at atm. pressure) [1][2] Suggests that distillation is a viable purification method, but vacuum distillation is recommended to prevent thermal degradation.
Density 1.217 g/cm³ [1][2] Its density, higher than water, is important for liquid-liquid extractions and phase separations.

| Storage | Store at < -15°C |[1] | Indicates that the compound may be prone to degradation at ambient temperatures and can be solidified for low-temperature recrystallization. |

Q2: What are the typical impurities I should expect in my crude 2-Methyl-1,2,3-propanetriol sample?

The nature of impurities is entirely dependent on the synthetic route. A crucial first step is to analyze the reaction that produced the compound. Common impurities often include:

  • Unreacted Starting Materials: For example, if synthesized via hydroxylation of methylallyl alcohol.

  • Catalysts: Residual acid or base catalysts from the reaction.

  • Solvents: Organic solvents used during the synthesis or initial workup.

  • Side-Products: Isomers, over-oxidation products, or by-products from competing reaction pathways. For polyols derived from biodiesel production, common impurities include soaps, salts, and residual esters.[3][4]

Q3: How do I choose the best primary purification technique: distillation, chromatography, or recrystallization?

The optimal technique depends on the purity of your crude material and the nature of the impurities.

  • Fractional Vacuum Distillation: This is the most effective method for removing non-volatile impurities or those with significantly different boiling points.[5][6] Given the compound's hydroxyl groups, it is susceptible to thermal decomposition; therefore, distillation under reduced pressure is critical to lower the boiling point and prevent degradation.

  • Column Chromatography: This technique is indispensable when dealing with impurities that have similar boiling points, such as structural isomers.[7] For highly polar polyols, Hydrophilic Interaction Chromatography (HILIC) or reverse-phase chromatography with highly aqueous mobile phases are effective.[8] Boronate affinity chromatography can be a highly specific option for separating compounds with cis-diol functionalities.[9]

  • Low-Temperature Recrystallization: If the compound solidifies at low temperatures (as suggested by its storage condition[1]), this can be an excellent and scalable method for removing small amounts of soluble impurities.[10][11] The key is finding a solvent system where the product's solubility is high at a slightly elevated temperature (e.g., room temperature) but very low at the crystallization temperature (e.g., -20°C).

Q4: Which analytical methods are best for assessing the purity of 2-Methyl-1,2,3-propanetriol?

Accurate purity assessment is non-negotiable. We recommend using a combination of methods for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent primary technique for assessing purity and identifying volatile impurities. The compound's boiling point is well within the range for GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities or for resolving isomers that are difficult to separate by GC, LC-MS is a powerful alternative.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can quantify impurities if a qualified internal standard is used.

  • Karl Fischer Titration: This is the standard method for accurately determining water content, which is a common impurity in hygroscopic polyols.

Part 2: Troubleshooting Guides

This section provides direct answers to specific problems you may encounter during purification.

A. Issues During Vacuum Distillation

Q: My product is decomposing in the distillation flask, indicated by charring or darkening. What's happening and how can I fix it?

Cause: The distillation temperature is too high, even under vacuum. The hydroxyl groups on the polyol can be sensitive to heat, leading to dehydration or polymerization.

Solution:

  • Improve the Vacuum: Ensure all joints in your distillation apparatus are perfectly sealed. Use a high-quality vacuum grease and check your pump's performance. A lower pressure directly translates to a lower boiling point.

  • Use a Kugelrohr Apparatus: For small-scale purifications, a Kugelrohr oven provides short-path distillation, minimizing the time the compound spends at high temperatures and reducing the risk of decomposition.

  • Check Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Q: The distillation is extremely slow, or nothing is distilling over, even though the temperature and pressure are correct.

Cause: This issue, known as "bumping," is common when distilling viscous liquids like polyols. Superheating occurs without boiling, followed by violent boiling that can disrupt the distillation.

Solution:

  • Ensure Vigorous Stirring: Use a magnetic stir bar and a stirrer/hot plate to ensure smooth boiling and even heat distribution throughout the liquid.

  • Add Boiling Chips: Fresh, porous boiling chips can provide nucleation sites to promote smooth boiling. Never add boiling chips to a hot liquid.

  • Check for Blockages: Ensure the condenser and receiving flask are not blocked.

Workflow: Troubleshooting Low Distillation Yield

G start Low Yield After Distillation check_apparatus Is the vacuum pressure low enough (<10 mmHg)? start->check_apparatus check_temp Is the heating bath temperature appropriate? check_apparatus->check_temp Yes check_leaks System Leaks? check_apparatus->check_leaks No check_bumping Violent Bumping Observed? check_temp->check_bumping Yes check_decomposition Product Decomposition (Charring)? check_temp->check_decomposition No check_pump Pump Failure? check_leaks->check_pump No sol_seal Action: Reseal all joints. Use high-vacuum grease. check_leaks->sol_seal Yes sol_pump Action: Check pump oil and service the pump. check_pump->sol_pump Yes sol_stir Action: Add stir bar/boiling chips for smooth boiling. check_bumping->sol_stir Yes sol_temp Action: Lower distillation pressure further to reduce required temperature. check_decomposition->sol_temp Yes

Caption: Decision tree for diagnosing low yield in vacuum distillation.

B. Issues During Column Chromatography

Q: My compound is streaking or tailing on the silica gel column, leading to poor separation.

Cause: Polyols, with their multiple hydroxyl groups, are highly polar and can interact very strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to poor elution behavior.

Solution:

  • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia to your eluent system.[13] This will cap the acidic sites on the silica, reducing the strong interactions and allowing for sharper peaks.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or C18 (in reverse-phase mode).

  • Optimize the Mobile Phase: For normal phase, ensure your mobile phase is sufficiently polar. A gradient elution from a less polar to a more polar solvent system can improve separation. Common systems include dichloromethane/methanol or ethyl acetate/heptane.

Q: I can't separate my product from a very similar impurity.

Cause: The impurity likely has a polarity very close to your product, making separation difficult with standard methods.

Solution:

  • Improve Resolution: Use a longer column or a stationary phase with a smaller particle size (flash chromatography). This increases the number of theoretical plates and enhances separation efficiency.

  • Try a Different Selectivity: If polarity-based separation (like on silica or alumina) is failing, switch to a technique with a different separation mechanism. As mentioned, HILIC or boronate affinity chromatography could provide the necessary selectivity to resolve the compounds.[8][9]

  • Derivatization: As a last resort, consider derivatizing the crude mixture. Converting the hydroxyl groups to a less polar ester or silyl ether can alter the polarity of the compounds differently, potentially making them separable. The protecting group can then be removed after separation.

Part 3: Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for purifying 2-Methyl-1,2,3-propanetriol from non-volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a vacuum-jacketed condenser, and a multi-arm receiving flask (a "cow" adapter). Ensure all glass joints are clean and lightly greased.

  • Sample Preparation: Charge the round-bottom flask with the crude 2-Methyl-1,2,3-propanetriol (no more than 2/3 full) and a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap.

  • Heating: Once the target pressure is stable (e.g., 5-10 mmHg), gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling solvent or volatile impurities as the first fraction.

    • As the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask to collect the main fraction.

    • Collect a final, higher-boiling fraction in a separate flask.

  • Analysis: Analyze all fractions by GC-MS or NMR to confirm purity and pool the fractions that meet the required specification (>99%).

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

Methodology:

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in your chosen eluent system (e.g., 95:5 dichloromethane:methanol). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator. Confirm the final purity by GC-MS or NMR.

Part 4: Safety & Handling FAQs

Q: What are the primary safety precautions for handling 2-Methyl-1,2,3-propanetriol?

A: While not acutely toxic, good laboratory practice is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[14][15]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[16][17] Long-term storage at <-15°C is recommended for stability.[1]

Q: What is the correct procedure for cleaning up a spill?

A: For a small spill:

  • Ensure the area is well-ventilated and remove any ignition sources.[16]

  • Absorb the spill with an inert material like vermiculite or sand.[16]

  • Scoop the absorbed material into a suitable container for chemical waste disposal.[16]

  • Clean the contaminated surface with soap and water.

References

  • Robyt, J. F., & White, B. J. (1968). Separations of isomeric polyols. Analytical Biochemistry, 26(2), 219-230. [Link]

  • Multichem (n.d.). 2-Methyl-1,3-propanediol Safety Data Sheet. [Link]

  • Carl ROTH (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. [Link]

  • PubChem (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol. National Center for Biotechnology Information. [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. [Link]

  • Serrano-Aroca, Á., et al. (2024). Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. Green Chemistry. [Link]

  • University of Colorado Boulder (n.d.). Recrystallization. [Link]

  • University of California, Davis (n.d.). Recrystallization1. [Link]

  • MIT OpenCourseWare (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Puskas, I. (1978). U.S. Patent No. 4,096,192.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Tan, H. W., et al. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Chemistry. [Link]

  • Sivakumar, D., et al. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. National Institutes of Health. [Link]

  • Technoilogy (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for 2-Methyl-1,2,3-propanetriol (CAS: 25245-58-3), also known as 2-Methyl-Glycerol.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing and overcoming solubility challenges encountered during experimental work. As a small polyol, 2-Methyl-1,2,3-propanetriol is structurally similar to glycerol and is expected to be highly soluble in aqueous and polar protic solvents.[2][3] However, achieving high concentrations, ensuring stability in complex buffer systems, or dissolving it in non-polar media can present unique challenges. This guide is structured in a question-and-answer format to directly address potential issues, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 2-Methyl-1,2,3-propanetriol?

A1: 2-Methyl-1,2,3-propanetriol is a triol with the molecular formula C₄H₁₀O₃ and a molar mass of 106.12 g/mol .[1] Its structure, featuring three hydroxyl (-OH) groups, allows for extensive hydrogen bonding, making it a polar, hydrophilic molecule. It is analogous to other well-known polyols like glycerol and 1,2,3-butanetriol.[3][4]

PropertyValueSource
CAS Number 25245-58-3Biosynth[1]
Molecular Formula C₄H₁₀O₃Biosynth[1]
Molar Mass 106.12 g/mol Biosynth[1]
Boiling Point ~115 °CBiosynth[1]
Density ~1.217 g/cm³Biosynth[1]
Structure CC(CO)(CO)OBiosynth[1]

Q2: In which solvents should I expect 2-Methyl-1,2,3-propanetriol to be most soluble?

A2: Due to its three hydroxyl groups, it is expected to be highly soluble in polar protic solvents. Its solubility profile should be similar to glycerol, which is miscible with water and ethanol.[2] Therefore, water, methanol, ethanol, and other short-chain alcohols are excellent starting points. It will likely have poor solubility in non-polar organic solvents like hexane, toluene, and chloroform.[2]

Q3: My solution of 2-Methyl-1,2,3-propanetriol in a buffer appears cloudy. What is the likely cause?

A3: Cloudiness, or turbidity, suggests that the compound is not fully dissolved and may be forming a fine suspension or has precipitated. This can happen for several reasons:

  • Concentration Limit Exceeded: You may be attempting to create a supersaturated solution.

  • Low Temperature: Solubility of many alcohols in water increases with temperature.[5][6] A low experimental temperature might be limiting its solubility.

  • "Salting Out" Effect: High concentrations of salts in your buffer can reduce the amount of "free" water available to solvate the polyol, thereby decreasing its solubility.

  • pH-Related Issues: While less common for neutral polyols, extreme pH values in your buffer could interact with impurities or the compound itself, affecting solubility.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Issue 1: Difficulty Dissolving the Compound in a Pure Aqueous System

Q: I am trying to dissolve 2-Methyl-1,2,3-propanetriol in water or a simple aqueous buffer (e.g., PBS) and it is dissolving very slowly or not at all. What steps should I take?

A: While this is unexpected for a small polyol, impurities or specific experimental conditions could be the cause. Follow this workflow to troubleshoot the issue.

G cluster_0 cluster_1 A Initial Dissolution Attempt (Water/Aqueous Buffer) B Is the solution clear? A->B C Success! Proceed with experiment. B->C Yes D Solution is cloudy or has precipitate. B->D No E Increase Mechanical Agitation (Vortex, Magnetic Stirring) D->E F Apply Gentle Heat (30-40°C Water Bath) E->F G Is the solution clear now? F->G H Success! Allow to cool to RT. Check for precipitation. G->H Yes I Issue Persists. Proceed to Co-Solvent Screening. G->I No G A Target: Dissolve in Low-Polarity Solvent (e.g., DCM) B Direct Dissolution Fails A->B C Strategy: Co-Solvent System B->C D Step 1: Dissolve Triol in Minimum Volume of Co-Solvent (e.g., Ethanol, DMSO) C->D E Step 2: Titrate the primary low-polarity solvent into the co-solvent/triol mixture D->E F Observe for Precipitation E->F G Homogeneous Solution Achieved F->G None H Precipitation Occurs. Adjust Ratios or Try Different Co-solvent. F->H Yes

Fig 2. Co-Solvent Strategy for Low-Polarity Systems.
Issue 3: Impact of pH on Solubility

Q: Can the pH of my buffered solution affect the solubility of 2-Methyl-1,2,3-propanetriol?

A: For a simple polyol, the impact of pH on its intrinsic solubility is generally minimal. The hydroxyl groups of small alcohols are very weak acids (pKa typically > 16), meaning they do not deprotonate under normal aqueous pH conditions (1-14). [7][8]Therefore, shifting the pH is not a primary strategy for enhancing the solubility of the triol itself.

However, pH can have a strong indirect effect:

  • Solubility of Buffer Components: At certain pH values, buffer salts themselves can precipitate, which may be mistaken for a compound solubility issue.

  • Solubility of Other Formulation Ingredients: If you are creating a formulation with other active pharmaceutical ingredients (APIs) or excipients, their solubility may be highly pH-dependent. [9][10]An acidic or basic API could precipitate at a certain pH, potentially co-precipitating your triol.

Expert Insight: Do not assume pH adjustment will solve a solubility problem for a neutral polyol. Instead, verify that all other components of your solution are soluble and stable at the working pH. If you suspect an interaction, preparing the solution in unbuffered water can be a useful diagnostic step.

Experimental Protocols

Protocol 1: Systematic Screening of Co-solvents

This protocol provides a method to empirically determine a suitable co-solvent system.

Objective: To find a ratio of a primary solvent (e.g., water) and a co-solvent that solubilizes 2-Methyl-1,2,3-propanetriol to a target concentration.

Materials:

  • 2-Methyl-1,2,3-propanetriol

  • Primary Solvent (e.g., Deionized Water, PBS)

  • Co-solvent candidates (e.g., Ethanol, Propylene Glycol, DMSO)

  • Glass vials, magnetic stirrer, and stir bars

  • Calibrated pipettes

Procedure:

  • Prepare Stock Solution: Dissolve a known high concentration of 2-Methyl-1,2,3-propanetriol in 100% of the co-solvent you are testing (e.g., 200 mg/mL in DMSO). This serves as your concentrated stock.

  • Set up Titration: In a clean vial, place a known volume of your primary solvent (e.g., 950 µL of PBS).

  • Titrate and Observe: While stirring, slowly add small aliquots (e.g., 10 µL) of the co-solvent stock solution to the primary solvent.

  • Monitor for Clarity: After each addition, allow the solution to stir for 2 minutes and visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Determine Endpoint: The endpoint is the maximum amount of stock solution you can add before persistent turbidity appears.

  • Calculate Ratios: Calculate the final volume percentage of the co-solvent that supports the desired concentration of the triol. For example, if you added 50 µL of stock to 950 µL of buffer, the final co-solvent concentration is 5% v/v.

  • Repeat: Repeat this process for each co-solvent candidate to identify the most efficient one (i.e., the one that requires the lowest percentage to achieve solubility).

Protocol 2: Assessing the Effect of Temperature

Objective: To determine if gentle heating can improve solubility and if the resulting solution is stable at room temperature.

Procedure:

  • Prepare Slurry: Add a known amount of 2-Methyl-1,2,3-propanetriol to your chosen solvent in a sealed vial to create a concentration slightly higher than your target (e.g., target 50 mg/mL, prepare 60 mg/mL). A magnetic stir bar should be included.

  • Initial Stirring: Stir the slurry at room temperature for 10 minutes. Note the degree of dissolution.

  • Controlled Heating: Place the vial in a water bath set to 40°C. Stir for 15-20 minutes. Visually check if all the solid has dissolved.

  • Incremental Heating: If the solid persists, increase the temperature in 10°C increments, allowing 15 minutes of stirring at each step. Do not exceed a temperature that could cause degradation or boiling of the solvent.

  • Cooling and Observation: Once dissolution is complete, remove the vial from the heat source and allow it to cool slowly to room temperature while stirring.

  • Stability Check: Observe the solution for at least 2 hours. The formation of any precipitate indicates that the room temperature solution is supersaturated and not stable.

References

  • 1,2,3-propanetriol . ChemBK. [Link]

  • Glycerol | C3H8O3 . PubChem, National Institutes of Health. [Link]

  • 2-Methylprop-1-ene;propane-1,2,3-triol . PubChem, National Institutes of Health. [Link]

  • Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement . MDPI. [Link]

  • The Effects of pH on Solubility . Chemistry LibreTexts. [Link]

  • Temperature Effects on the Solubility of Gases . Chemistry LibreTexts. [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. [Link]

  • 1,2,3-Butanetriol | C4H10O3 . PubChem, National Institutes of Health. [Link]

  • Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids . ACS Publications. [Link]

  • Effect of temperature on the behavior of surface properties of alcohols in aqueous solution . Scientific Research Publishing. [Link]

  • Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement . MDPI. [Link]

  • Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement . National Center for Biotechnology Information. [Link]

  • The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones . ResearchGate. [Link]

  • Why are some alcohols soluble in water? . brainly.com. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? . ResearchGate. [Link]

  • pH Effects on Solubility . Chad's Prep on YouTube. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point . Leah4sci on YouTube. [Link]

  • Glycerin (CAS 56-81-5) - Chemical & Physical Properties . Cheméo. [Link]

  • Propylene glycol . Wikipedia. [Link]

  • butane-1,2,3-triol | CAS#:4435-50-1 . Chemsrc. [Link]

  • Temperature Effects on Alcohol Aggregation Phenomena and Phase Behavior in n-butanol Aqueous Solution . ResearchGate. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? . National Center for Biotechnology Information. [Link]

  • The Effect of pH on OH Radical Generation in Aqueous Solutions by Atmospheric Pressure Glow Discharge . ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review . World Journal of Biology and Pharmaceutical Sciences. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. [Link]

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Technical Support Center: Stability of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Reaction Conditions

Disclaimer: Direct, peer-reviewed stability data for 2-Methyl-1,2,3-propanetriol is limited in publicly accessible literature. This guide is therefore grounded in established principles of organic chemistry, leveraging the known reactivity of its constituent functional groups—primary alcohols, a tertiary alcohol, and a vicinal diol. The stability profiles of analogous structures, such as glycerol and tertiary butanol, are used to infer potential behavior. Researchers are strongly encouraged to perform preliminary stability studies for their specific reaction matrix.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing 2-Methyl-1,2,3-propanetriol turned yellow and I'm seeing an unexpected peak in my LC-MS analysis after adding a strong acid. What is likely happening?

Answer: The introduction of a strong acid catalyst likely initiated one of two potential degradation pathways stemming from the tertiary alcohol at the C2 position.

  • Acid-Catalyzed Dehydration: Tertiary alcohols are highly susceptible to elimination reactions (E1 mechanism) in the presence of acid.[1][2] The acid protonates the tertiary hydroxyl group, converting it into a good leaving group (water). Departure of water generates a relatively stable tertiary carbocation. A proton is then eliminated from an adjacent carbon, leading to the formation of an unsaturated diol, 2-methyl-2-propene-1,3-diol. This new, conjugated system can be more chromophoric and may be the source of the yellow color.

  • Pinacol-Type Rearrangement: The structure of 2-Methyl-1,2,3-propanetriol contains a vicinal diol (1,2-diol) moiety. Under acidic conditions, these structures are known to undergo a "pinacol rearrangement."[3][4] In this case, protonation could occur at one of the primary hydroxyl groups. Loss of water would form a primary carbocation, which would then rearrange via a methyl shift from the adjacent carbon to form a more stable, resonance-stabilized protonated ketone. Deprotonation would yield 3-hydroxy-3-methyl-2-propanone.

Your unexpected LC-MS peak likely corresponds to one of these rearranged or eliminated products.

Visualizing Potential Acid-Catalyzed Degradation Pathways

Acid_Degradation cluster_dehydration Pathway 1: Dehydration (E1) cluster_pinacol Pathway 2: Pinacol-Type Rearrangement A1 2-Methyl-1,2,3-propanetriol B1 Protonated Tertiary Alcohol A1->B1 + H+ C1 Tertiary Carbocation Intermediate B1->C1 - H2O D1 2-Methyl-2-propene-1,3-diol C1->D1 - H+ A2 2-Methyl-1,2,3-propanetriol B2 Protonated Primary Alcohol A2->B2 + H+ C2 Primary Carbocation B2->C2 - H2O D2 Rearranged Cation C2->D2 Methyl Shift E2 3-Hydroxy-3-methyl-2-propanone D2->E2 - H+

Caption: Potential degradation routes under acidic conditions.

Q2: I need to run a reaction under strongly basic conditions (e.g., using NaH or KOH). Will 2-Methyl-1,2,3-propanetriol remain stable?

Answer: Yes, the core structure of 2-Methyl-1,2,3-propanetriol is expected to be stable under basic conditions. Alcohols, in general, are not prone to degradation by bases. The primary and tertiary hydroxyl groups will be deprotonated to form the corresponding alkoxides, which are typically stable intermediates.

For context, the stability of the parent triol, glycerol, is known to be enhanced at a pH above 10.[5] Barring the presence of other electrophilic functional groups in your reaction mixture that could react with the newly formed alkoxides, you should not expect significant degradation of the 2-Methyl-1,2,3-propanetriol backbone itself.

Q3: I am attempting a selective oxidation to convert the primary alcohols to carboxylic acids. However, my yields are low. Is the tertiary alcohol interfering?

Answer: The tertiary alcohol is unlikely to be the direct cause of low yields, as it is resistant to oxidation. Tertiary alcohols lack a hydrogen atom on the carbon atom bearing the -OH group, a feature necessary for standard oxidation mechanisms that form a carbonyl group.[6][7][8] Therefore, common oxidizing agents like acidified potassium dichromate(VI) or PCC will not oxidize the tertiary alcohol.[9][10]

Low yields are more likely attributable to:

  • Steric Hindrance: The methyl group at the C2 position may sterically hinder the approach of the oxidizing agent to the primary hydroxyl groups.

  • Over-oxidation or Side Reactions: Depending on the strength of the oxidant and reaction conditions, other unforeseen side reactions may be occurring.

  • Incomplete Reaction: The reaction conditions (time, temperature, stoichiometry) may need further optimization.

Troubleshooting Tip: To confirm the stability of the tertiary alcohol, run a control reaction with a simple tertiary alcohol (e.g., tert-butanol) under your exact reaction conditions and monitor for any degradation.

Q4: My experiment requires heating to 150°C. Should I be concerned about thermal degradation?

Answer: Yes, caution is warranted. Polyols like glycerol can undergo thermal degradation, which often results in discoloration and the formation of unwanted byproducts.[5] While specific data for 2-Methyl-1,2,3-propanetriol is unavailable, it is reasonable to assume a similar susceptibility.

Recommendations:

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation at elevated temperatures. Oxidative degradation is a common issue for polyols at high temperatures.[5]

  • Minimize Reaction Time: Do not heat the reaction mixture for longer than necessary.

  • Monitor for Color Change: A yellow or brown discoloration is a primary indicator of thermal decomposition.

Technical Guide: Forced Degradation Protocol

To definitively determine the stability of 2-Methyl-1,2,3-propanetriol in your specific experimental context, a forced degradation study is the most rigorous approach.

Objective: To assess the stability of 2-Methyl-1,2,3-propanetriol under hydrolytic (acidic, basic), oxidative, and thermal stress.

Materials:

  • 2-Methyl-1,2,3-propanetriol

  • 1M HCl

  • 1M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q Water

  • Acetonitrile (or other suitable solvent for analysis)

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of 2-Methyl-1,2,3-propanetriol in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Cap the vial and place it in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Cap the vial and place it in a water bath at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Cap the vial and keep it at room temperature, protected from light.

  • Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of Milli-Q water. Cap the vial and place it in a heating block at 80°C.

  • Control: Mix 1 mL of the stock solution with 1 mL of Milli-Q water. Keep at room temperature.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each vial.

    • For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for your analytical method.

    • Analyze by a stability-indicating method (e.g., HPLC, GC-MS) to determine the percentage of the parent compound remaining and to profile any degradation products.

Data Summary Table (Example)

ConditionTime (h)% 2-Methyl-1,2,3-propanetriol RemainingMajor Degradant Peak (m/z)Observations
Control 2499.8%N/AClear solution
1M HCl, 60°C 2475.2%[Value]Slight yellowing
1M NaOH, 60°C 2499.5%N/AClear solution
3% H₂O₂, RT 2498.9%N/AClear solution
Aqueous, 80°C 2495.1%[Value]Faint discoloration

References

  • Chemistry LibreTexts. (2024). 3.7: Reactions of Alcohols. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (With Acid). [Link]

  • Master Organic Chemistry. (2023). Pinacol Rearrangement. [Link]

  • Chemistry Steps. (n.d.). Pinacol Rearrangement. [Link]

  • Google Patents. (n.d.).US6784326B1 - Process for improving stability of glycerin.
  • Chemguide. (n.d.). Oxidation of Alcohols. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]

  • Britannica. (2026). Alcohol - Reactions, Chemistry, Uses. [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

Sources

Technical Support Center: A Guide to Improving Yield in 2-Methyl-1,2,3-propanetriol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,2,3-propanetriol (2-MG). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile triol. As a molecule of interest for creating specialized polymers and as a cross-linking agent, optimizing its synthesis for high yield and purity is critical.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate the challenges of its synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Methyl-1,2,3-propanetriol is not a trivial one-step process. Success hinges on the strategic introduction of a methyl group onto a three-carbon backbone containing three hydroxyl groups. The primary challenges involve ensuring regioselectivity (placing the methyl group at the C2 position) and managing the reactivity of multiple hydroxyl groups. Below are two plausible and robust synthetic routes.

  • Route A: The Epoxidation Pathway. This classic route starts with a readily available unsaturated alcohol, methallyl alcohol. It involves the protection of the existing alcohol, epoxidation of the double bond, and subsequent ring-opening to form the desired 1,2-diol structure. This method offers excellent control over stereochemistry if chiral epoxidizing agents are used.

  • Route B: The Grignard Pathway. This approach begins with a C3 carbonyl compound, such as dihydroxyacetone. The key step is a nucleophilic attack by a methyl Grignard reagent to form the C-C bond at the C2 position, followed by reduction to yield the final triol. This route is powerful but requires careful management of the highly reactive Grignard reagent to avoid side reactions with the existing hydroxyl groups, often necessitating a protection-deprotection sequence.[2]

Synthetic_Routes_2MG cluster_A Route A: Epoxidation Pathway cluster_B Route B: Grignard Pathway A_start Methallyl Alcohol A_p1 1. Protection (e.g., TBDMSCl) A_start->A_p1 A_p2 2. Epoxidation (e.g., m-CPBA) A_p1->A_p2 A_p3 3. Acid-Catalyzed Ring Opening A_p2->A_p3 A_p4 4. Deprotection (e.g., TBAF) A_p3->A_p4 A_end 2-Methyl-1,2,3-propanetriol A_p4->A_end B_start Dihydroxyacetone B_p1 1. Protection (e.g., Acetal Formation) B_start->B_p1 B_p2 2. Grignard Reaction (CH3MgBr) B_p1->B_p2 B_p3 3. Reduction (e.g., NaBH4) B_p2->B_p3 B_p4 4. Deprotection (Acid Hydrolysis) B_p3->B_p4 B_end 2-Methyl-1,2,3-propanetriol B_p4->B_end Troubleshooting_Low_Yield start Problem: Low Final Yield check_tlc Analyze TLC/GC of Crude Product start->check_tlc cause1 Cause: Unreacted Starting Material check_tlc->cause1  High SM spot cause2 Cause: Multiple Side Products check_tlc->cause2  Multiple spots cause3 Cause: Product Lost During Workup check_tlc->cause3  Clean reaction, low recovery sol1a Solution: - Verify reagent/catalyst activity - Increase reaction time/temperature - Check solvent purity/solubility cause1->sol1a sol2a Solution: - Implement protecting groups - Use milder/more selective reagents - Optimize stoichiometry cause2->sol2a sol3a Solution: - Use continuous liquid-liquid extraction - Saturate aqueous layer with NaCl - Use alternative purification (chromatography) cause3->sol3a

Sources

Technical Support Center: Synthesis of 2-Methyl-Glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2MG-001

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-Glycerol (also known as 2-Methyl-1,2,3-propanetriol). This document is designed for researchers, chemists, and process development professionals who are actively working on or troubleshooting the synthesis of this versatile polyol. As a key building block in the production of polymers, cross-linking agents, and other specialty chemicals, achieving a high-purity, high-yield synthesis is paramount.[1]

This guide deviates from a standard protocol format. Instead, it is structured as a series of troubleshooting questions and in-depth answers, mirroring the interactive support provided by an experienced application scientist. We will explore the common synthetic routes and delve into the causality of the side reactions that frequently compromise yield and purity, providing you with actionable solutions grounded in chemical principles.

Section A: Synthesis from Methacrolein or its Precursors via Dihydroxylation

The oxidation of the double bond in methacrolein or a related C4 alkene like methallyl alcohol is a common and direct route to 2-Methyl-Glycerol. However, the presence of a reactive aldehyde group and the strength of the oxidizing agents can lead to several complications.

Frequently Asked Questions (FAQs)

Question 1: My final product analysis shows significant impurities that are more oxidized than the target diol (e.g., methylglyoxal). What is causing this over-oxidation?

Cause: This is a classic side reaction in dihydroxylation, particularly when using powerful and non-selective oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions (e.g., elevated temperature, incorrect pH).[2] The vicinal diol product, 2-Methyl-Glycerol, can undergo further oxidation, leading to the cleavage of the C2-C3 or C1-C2 bond to form dicarbonyl compounds like methylglyoxal and other degradation products.[3] Ruthenium-based reagents also have a high oxidation potential and can cause similar over-oxidation.[2]

Solution:

  • Choice of Oxidant: Switch to a milder, more selective catalytic system. The Upjohn dihydroxylation , which uses a catalytic amount of Osmium Tetroxide (OsO₄) with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO), is highly effective for preventing over-oxidation.[2]

  • Sharpless Asymmetric Dihydroxylation: For enantioselective synthesis, the Sharpless method (using AD-mix-α or AD-mix-β) also employs a catalytic OsO₄ system with K₃Fe(CN)₆ as the re-oxidant under controlled pH, which inherently limits over-oxidation.[4]

  • Temperature and pH Control: Maintain low reaction temperatures (typically 0 °C to room temperature). For permanganate-based oxidations, ensure the solution is kept neutral or slightly basic; acidic conditions promote oxidative cleavage.[2]

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the oxidant.

Question 2: My reaction mixture turned into a dark, viscous sludge, and I have a very low yield of the desired product. What led to this polymerization?

Cause: Methacrolein is a reactive α,β-unsaturated aldehyde. Under basic conditions, which are often used for dihydroxylation, it is highly susceptible to self-condensation reactions (aldol condensation) and Michael additions, leading to oligomers and polymers.[5] The main side reactions are the self-condensation of the reactants and the Cannizzaro reaction.[5] This is exacerbated by elevated temperatures.

Solution:

  • Control Reactant Concentration: A high concentration of methacrolein can favor polymerization. Consider using a slow-addition technique where the methacrolein is added gradually to the reaction mixture containing the oxidant.

  • Use a Buffered System: The Sharpless dihydroxylation protocol utilizes a buffered aqueous system (e.g., K₂CO₃/K₃Fe(CN)₆), which maintains a stable pH and can suppress base-catalyzed polymerization.[4]

  • Alternative Starting Material: Consider using methallyl alcohol instead of methacrolein. The alcohol is less prone to polymerization. A procedure using sodium tungstate and hydrogen peroxide to oxidize methallyl alcohol has been reported to produce 2-Methyl-Glycerol directly.[6]

Visual Guide: Dihydroxylation Main Reaction vs. Side Reactions

The following diagram illustrates the desired synthetic pathway from methacrolein versus the common side reactions of over-oxidation and polymerization.

G cluster_start Starting Material cluster_main Desired Pathway cluster_side Side Reactions Start Methacrolein Product 2-Methyl-Glycerol Start->Product Mild Dihydroxylation (e.g., OsO₄/NMO) Side1 Methylglyoxal (Over-oxidation) Start->Side1 Harsh Oxidation (e.g., hot KMnO₄) Side2 Polymer / Resin (Self-Condensation) Start->Side2 Incorrect pH / Temp. Product->Side1 Further Oxidation

Caption: Desired dihydroxylation vs. side reactions.

Section B: Synthesis from Isobutylene via Epoxidation-Hydrolysis

This two-step route involves the epoxidation of isobutylene to form 1,2-epoxy-2-methylpropane, followed by hydrolysis to yield a diol. While this avoids handling methacrolein directly, the ring-opening of the epoxide presents its own set of challenges.

Frequently Asked Questions (FAQs)

Question 1: The hydrolysis of my epoxide (1,2-epoxy-2-methylpropane) is giving me an isomeric byproduct along with the expected 2-methyl-1,2-propanediol. What is this byproduct and why does it form?

Cause: The issue lies in the regioselectivity of the epoxide ring-opening. While you are aiming for 2-Methyl-Glycerol (a triol), the direct hydrolysis of 1,2-epoxy-2-methylpropane yields 2-methyl-1,2-propanediol. To get to 2-Methyl-Glycerol from isobutylene, a more common route involves oxidation to methacrolein first.[7]

However, if we consider the analogous hydrolysis of a related epoxide like 2-methyl-2,3-epoxy-1-propanol, the regioselectivity becomes critical.

  • Base-catalyzed opening: This follows a classic Sₙ2 mechanism. The nucleophile (e.g., OH⁻) will attack the less sterically hindered carbon atom. For an epoxide derived from methallyl alcohol, this would be the primary carbon, leading cleanly to the desired 1,2-diol structure.[8]

  • Acid-catalyzed opening: The mechanism is more complex, having both Sₙ1 and Sₙ2 character. The epoxide oxygen is first protonated, making it a better leaving group. While the nucleophile (e.g., H₂O) attacks from the backside (Sₙ2-like), the attack occurs at the carbon that can better stabilize a positive charge (Sₙ1-like). For a tertiary/primary epoxide, the attack will preferentially occur at the more substituted tertiary carbon.[8] This can lead to the formation of an isomeric diol.

Solution:

  • Use Base-Catalyzed Hydrolysis: To ensure the highest regioselectivity and avoid isomeric byproducts, perform the ring-opening under basic conditions (e.g., aqueous NaOH or KOH), followed by neutralization.

  • Avoid Strong Acids: If acid-catalyzed hydrolysis is necessary, use dilute aqueous acid at low temperatures to minimize side reactions. Be prepared to separate the resulting isomers using chromatography.

Question 2: My epoxide seems unstable and polymerizes upon storage or during the reaction. How can I prevent this?

Cause: Epoxides, especially strained ones like 1,2-epoxy-2-methylpropane, are susceptible to both acid- and base-catalyzed polymerization. Trace amounts of acid or base can initiate a chain reaction where an opened epoxide acts as a nucleophile to attack another epoxide molecule, forming polyethers. Many epoxy alcohols are notoriously unstable and reactive.[9]

Solution:

  • Purification and Storage: Ensure the epoxide is purified (e.g., by distillation) to remove any acidic or basic impurities. Store it under an inert atmosphere (N₂ or Ar) in a refrigerator and use it promptly after preparation.

  • Controlled Reaction Conditions: When performing the hydrolysis, add the epoxide slowly to the acidic or basic solution rather than the other way around. This keeps the concentration of the epoxide low and minimizes the chance of polymerization.

Section C: Synthesis from Dihydroxyacetone via Grignard Reaction

This route offers an interesting carbon-carbon bond-forming strategy by reacting a methyl Grignard reagent (CH₃MgBr) with dihydroxyacetone (DHA). However, it requires careful substrate protection and anhydrous conditions.

Frequently Asked Questions (FAQs)

Question 1: My Grignard reaction with protected dihydroxyacetone is failing. I either recover my starting material or get an uncharacterizable resinous material. What are the likely failure points?

Cause: This is a multi-faceted problem common in Grignard reactions with sensitive substrates.

  • Inadequate Protection: The two hydroxyl groups of DHA must be protected before adding the Grignard reagent. If the protecting groups are not robust, they can be cleaved by the Grignard reagent (which is a strong base). Ester-based protecting groups, for example, will react with Grignard reagents and are unsuitable. The use of silyl ethers, such as Trimethylsilyl (TMS) ethers, has been reported to be successful.[10]

  • Hydrolysis During Workup: If the workup is not performed carefully, the protecting groups can be cleaved prematurely, leading to a complex mixture. An attempt to use mesyl or tosyl intermediates resulted in uncharacterized resinous materials.[10]

  • DHA Dimer: Commercially available DHA exists as a stable crystalline dimer. It must be effectively converted to its monomeric ketone form in solution before the protection step. Incomplete monomerization will result in a lower concentration of the reactive ketone, leading to low conversion.[11]

  • Standard Grignard Issues: As with any Grignard reaction, failure can result from wet glassware, wet solvents, or exposure to atmospheric moisture, which quenches the reagent.

Solution:

  • Choose the Right Protecting Group: Use Trimethylsilyl chloride (TMSCl) with a base like triethylamine to protect the hydroxyl groups of DHA as TMS ethers. This group is stable to the Grignard reagent but can be easily removed during acidic workup.[10]

  • Ensure Monomerization: Before protection, ensure the DHA dimer is fully converted to the monomer. This can be achieved by dissolving it in a suitable solvent and gently heating or allowing it to equilibrate.[11]

  • Strict Anhydrous Conditions: Use flame-dried glassware, anhydrous ether or THF as the solvent, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Controlled Workup: Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate. The TMS groups can then be cleaved by subsequent treatment with dilute acid (e.g., 2N HCl).[10]

Troubleshooting Workflow

This decision tree provides a logical path to diagnose issues in your 2-Methyl-Glycerol synthesis.

G Start Problem: Low Yield / Impure Product Q1 What is your synthetic route? Start->Q1 Route_DH Dihydroxylation (from Methacrolein) Q1->Route_DH Dihydroxylation Route_Epox Epoxidation/Hydrolysis (from Isobutylene) Q1->Route_Epox Epoxidation Route_Grignard Grignard Reaction (from DHA) Q1->Route_Grignard Grignard Q_DH What is the nature of the impurity? Route_DH->Q_DH Ans_DH1 Cause: Over-oxidation Solution: Use milder oxidant (OsO₄/NMO), control temp/pH. Q_DH->Ans_DH1 More oxidized byproducts Ans_DH2 Cause: Polymerization Solution: Use slow addition, buffered system, or methallyl alcohol. Q_DH->Ans_DH2 Polymeric sludge Q_Epox At which step is the issue? Route_Epox->Q_Epox Ans_Epox1 Cause: Isomer formation during hydrolysis Solution: Use base-catalyzed ring opening. Q_Epox->Ans_Epox1 Hydrolysis step Ans_Epox2 Cause: Epoxide polymerization Solution: Purify and store epoxide cold/inert, use slow addition. Q_Epox->Ans_Epox2 Epoxidation/Storage Ans_Grignard Cause: Poor protection, wet conditions, or incomplete monomerization. Solution: Use TMS protection, ensure anhydrous conditions, monomerize DHA. Route_Grignard->Ans_Grignard

Caption: A troubleshooting decision tree for 2-Methyl-Glycerol synthesis.

Experimental Protocol: Synthesis via Dihydroxylation of Methallyl Alcohol

This protocol is adapted from a reported procedure and represents a practical method that avoids the use of highly volatile methacrolein and expensive osmium tetroxide.[6]

Objective: To synthesize 2-Methyl-Glycerol from methallyl alcohol.

Materials:

  • Methallyl alcohol (2-methyl-2-propen-1-ol)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Hydrogen peroxide (35% w/w aqueous solution)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve methallyl alcohol (72.1 g, 1.0 mol) and sodium tungstate dihydrate (3.3 g, 0.01 mol) in deionized water (150 mL).

  • Initial Heating: Heat the solution to 60 °C with stirring.

  • Slow Addition of Oxidant: [Critical Step] Slowly add the 35% hydrogen peroxide solution (125 g, 1.3 mol) via the addition funnel. The addition rate should be controlled to maintain the internal reaction temperature between 60-85 °C. This exothermic reaction requires careful monitoring. Too rapid addition can lead to a dangerous temperature runaway and promote side reactions.

  • Digestion Phase 1: Once the addition is complete, stir the reaction mixture at 70 °C for 30 minutes. This step helps to consume any remaining starting material and begin the decomposition of excess peroxides.

  • Peroxide Destruction: [Safety Critical Step] Increase the temperature and heat the mixture to 100 °C (reflux) for a minimum of 2 hours. This is essential to destroy all remaining peroxides. Confirm with peroxide test strips before proceeding.

  • Workup and Isolation:

    • Cool the reaction mixture to 50 °C.

    • Remove the water using a rotary evaporator under reduced pressure.

    • The crude product will be a viscous, pale-yellow oil. This can be used as-is for some applications or purified further by vacuum distillation or column chromatography.

Troubleshooting Checkpoints:

  • During H₂O₂ addition: If the temperature exceeds 85 °C, immediately slow the addition rate and apply external cooling (ice bath) if necessary.

  • After reaction: If peroxide test strips still show a positive result after 2 hours at 100 °C, continue heating for another hour and re-test. Do not concentrate the solution if significant peroxides remain.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
Methallyl Alcohol72.1172.11.01.0
Sodium Tungstate Dihydrate329.863.30.010.01
Hydrogen Peroxide (35%)34.011251.3 (active)1.3
References
  • Pikul, S., & Corey, E. J. (1993). U.S. Patent No. 6,255,540B1. Washington, DC: U.S. Patent and Trademark Office.

  • Wikipedia contributors. (2024). Dihydroxylation. In Wikipedia, The Free Encyclopedia.

  • Lei, M., et al. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Molecules, 27(1), 138.

  • Scribd. (n.d.). 2-Methyl-1,2,3-propanetriol-25245-58-3.

  • Biosynth. (n.d.). 2-Methyl-1,2,3-propanetriol.

  • McMurry, J. (2015). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage Learning. (Note: A general textbook reference, specific link may vary).

  • Ensley, H. E., & Hylton, T. A. (1982). U.S. Patent No. 4,096,192A. Washington, DC: U.S. Patent and Trademark Office.

  • Happe, C. S., et al. (2012). Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1. Applied and Environmental Microbiology, 78(10), 3657-3666.

  • Orlando, J. J., Tyndall, G. S., & Paulson, S. E. (1999). Mechanism of the OH-initiated oxidation of methacrolein. Geophysical Research Letters, 26(14), 2191-2194.

  • Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981.

  • Sharpless Dihydroxylation. (n.d.). Organic Chemistry Portal.

  • Sharpless, K. B. (1995). U.S. Patent No. 5,252,759A. Washington, DC: U.S. Patent and Trademark Office.

  • Portfolio + Plus. (2021). Tech-Type: Isobutylene Oxidation.

  • Ramirez, A., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Omega, 7(13), 11625–11633.

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Technical Support Center: Characterization of 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the characterization of 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3). This resource is designed for researchers, scientists, and drug development professionals who may encounter specific challenges when working with this unique polyol. As a small, highly polar, and hygroscopic molecule, 2-Methyl-1,2,3-propanetriol presents a distinct set of analytical hurdles. This guide provides in-depth, cause-and-effect explanations and validated troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Section 1: Foundational Challenges - Sample Handling and Preparation

The unique physical properties of 2-Methyl-1,2,3-propanetriol are the source of many analytical difficulties. Proper sample handling is not just a preliminary step; it is the foundation of successful characterization.

FAQ: My sample appears wet or oily, and its weight is unstable. How can I accurately weigh it for analysis?

Answer:

This is a classic issue stemming from the compound's hygroscopicity , its tendency to readily absorb moisture from the atmosphere.[1][2][3][] Like its parent compound, glycerol, 2-Methyl-1,2,3-propanetriol has multiple hydroxyl groups that attract and form hydrogen bonds with water molecules. This absorbed water will artificially inflate the sample's mass, leading to inaccurate concentrations and affecting subsequent analyses.

Troubleshooting Protocol:

  • Environment Control: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box purged with dry nitrogen or argon.

  • Drying: Before weighing, dry the sample under a high vacuum (e.g., using a Schlenk line or vacuum oven) at a gentle temperature (e.g., 30-40°C) for several hours to remove adsorbed water. Caution: Due to its relatively low boiling point (~115°C), do not overheat the sample.[5][6]

  • Rapid Weighing: Weigh the dried sample quickly on an analytical balance. If you observe the weight drifting upwards, it is actively absorbing moisture.

  • Storage: Immediately store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) and ensure the container is tightly sealed with a high-quality cap and paraffin film.[5] For long-term storage, refrigeration at -20°C is recommended to minimize degradation and moisture absorption.[6]

Section 2: Chromatographic Analysis - Navigating Polarity

The high polarity of 2-Methyl-1,2,3-propanetriol makes chromatographic separation non-trivial. The choice of technique and method parameters is critical for achieving retention and resolution.

FAQ: I injected my sample onto a standard GC, but I see no peak or a very broad, tailing peak at a high temperature. What is happening?

Answer:

The issue is a combination of low volatility and high polarity. The three hydroxyl groups in 2-Methyl-1,2,3-propanetriol allow it to engage in strong intermolecular hydrogen bonding, which significantly raises its boiling point and reduces its vapor pressure. Furthermore, these polar hydroxyl groups will interact strongly and irreversibly with active sites (exposed silanols) on the GC column and liner, leading to poor peak shape and even complete loss of the analyte.[7][8]

Direct injection of this compound is not a viable strategy. The solution is to chemically modify the analyte to make it "GC-amenable" through derivatization .

Troubleshooting Guide: Derivatization for GC Analysis

Derivatization is a process that converts polar, "active" hydrogens (like those on hydroxyl groups) into less polar, non-polar functional groups.[8][9] For polyols, the most common and effective method is silylation , which replaces the -OH protons with a trimethylsilyl (-Si(CH₃)₃) group.[8]

Recommended Protocol: Silylation with BSTFA + TMCS

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent and Trimethylchlorosilane (TMCS) as a catalyst to improve reaction efficiency, especially for sterically hindered hydroxyls.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of your dried 2-Methyl-1,2,3-propanetriol into a 2 mL autosampler vial with a screw cap and PTFE/silicone septum.

  • Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane). Pyridine is often preferred as it can act as an acid scavenger.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature before injecting 1 µL into the GC-MS.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_direct Path 1: Direct Injection (Incorrect) cluster_deriv Path 2: Derivatization (Correct) Start Dried 2-Methyl-1,2,3-propanetriol Sample Dissolve Dissolve in Dry Aprotic Solvent Start->Dissolve DirectInject Direct GC Injection Dissolve->DirectInject Incorrect Approach Deriv Add Silylating Reagent (BSTFA + 1% TMCS) Dissolve->Deriv Correct Approach DirectResult Result: No Peak or Severe Tailing DirectInject->DirectResult Heat Heat at 70°C for 30 min Deriv->Heat DerivInject GC-MS Injection Heat->DerivInject DerivResult Result: Sharp, Symmetrical Peak DerivInject->DerivResult

Figure 1: Recommended workflow for GC analysis.
FAQ: My derivatization appears incomplete, showing multiple or tailing peaks. What can I do?

Answer:

Incomplete derivatization is a common problem. The goal is to have all three hydroxyl groups converted to their TMS-ether form. Partial derivatization (one or two groups reacted) will result in multiple peaks corresponding to the different species.

Troubleshooting Logic:

Deriv_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Symptom: Multiple or Tailing Peaks Cause1 Moisture Contamination Problem->Cause1 Cause2 Insufficient Reagent Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Sol1 Ensure sample and solvent are rigorously dried. Use fresh, anhydrous grade reagents. Cause1->Sol1 Sol2 Increase reagent volume (e.g., from 100 µL to 150 µL). Cause2->Sol2 Sol3 Increase reaction time (to 60 min) or temperature (to 80°C). Cause3->Sol3

Figure 2: Logic for troubleshooting incomplete silylation.
FAQ: My compound elutes in the void volume on my C18 HPLC column. How can I achieve retention?

Answer:

This is expected behavior. Reversed-phase (RP) columns like C18 retain compounds based on hydrophobic interactions. 2-Methyl-1,2,3-propanetriol is extremely polar and has virtually no affinity for the non-polar stationary phase, causing it to elute with the solvent front.

The solution is to use a chromatographic mode designed for highly polar compounds, with Hydrophilic Interaction Liquid Chromatography (HILIC) being the most suitable choice.[10] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention for polar compounds.

HILIC Method Development - Starting Points:

ParameterRecommended Starting ConditionRationale & Troubleshooting Tips
Column Amide- or Diol-based HILIC column (e.g., 100 x 2.1 mm, <3 µm)Amide phases offer excellent selectivity for polyols. Start here.
Mobile Phase A 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium FormateHigh organic content is necessary for retention. Ammonium formate provides ionic strength and improves peak shape.[10]
Mobile Phase B 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium FormateThe "strong" solvent in HILIC is the aqueous component.
Gradient 95% A to 50% A over 10 minutesTo decrease retention, increase the amount of B (water). To increase retention, increase the amount of A (acetonitrile).
Injection Solvent Dissolve sample in 90:10 Acetonitrile:WaterThe injection solvent should be as close as possible to the initial mobile phase to prevent peak distortion.

Section 3: Spectroscopic Characterization

FAQ: What should I expect in the ¹H NMR spectrum, and why are my hydroxyl (-OH) peaks broad or absent?

Answer:

The ¹H NMR spectrum of 2-Methyl-1,2,3-propanetriol should be relatively simple in its carbon backbone, but the hydroxyl protons introduce complexity.

  • Expected Signals (Backbone):

    • A singlet for the methyl group (-CH₃).

    • Two distinct signals for the two non-equivalent methylene groups (-CH₂OH). These may appear as complex multiplets or simple singlets depending on the solvent and presence of coupling.

  • Hydroxyl Protons (-OH):

    • The three -OH protons are labile and can exchange with each other, with trace amounts of water in the NMR solvent (e.g., CDCl₃), or with acidic/basic impurities.

    • This chemical exchange often occurs on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly. In very "wet" samples, the -OH signal can exchange completely with the water peak, effectively disappearing from its expected chemical shift region.

    • To confirm the -OH peaks, you can perform a D₂O shake : add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the hydroxyl protons, causing the -OH signals to disappear, confirming their identity.

FAQ: I'm analyzing my sample with ESI-MS but get a very weak signal. What can I try?

Answer:

2-Methyl-1,2,3-propanetriol has a low proton affinity, meaning it is difficult to protonate to form [M+H]⁺ in positive ion electrospray ionization (ESI). It also lacks acidic protons for efficient deprotonation in negative ion mode.

Troubleshooting Protocol:

  • Promote Adduct Formation: This is the most effective strategy. The oxygen atoms in the hydroxyl groups readily chelate with alkali metal ions.

    • Action: Add a small amount of a salt solution to your sample or mobile phase. For positive ion mode, a 1 mM solution of sodium acetate or sodium chloride in the infusion solvent will promote the formation of a strong [M+Na]⁺ ion.

  • Solvent Optimization: Ensure your infusion solvent is compatible with ESI. A typical starting point is 50:50 Methanol:Water or Acetonitrile:Water.

  • Check Fragmentation: If you are seeing a signal but it's weak, it might be fragmenting in the source. Try reducing the cone voltage or fragmentor voltage to minimize in-source collision-induced dissociation.

References

  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • Niwa, T., Maeda, K., Ohki, T., & Maekawa, M. (1978). Gas-chromatographic determination of polyol profiles in cerebrospinal fluid. Clinical Chemistry, 24(4), 545–548. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139041, 2-Methylprop-1-ene;propane-1,2,3-triol. Retrieved from [Link]

  • Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1016-1031. Retrieved from [Link]

  • Google Patents. (1978). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

  • Zhang, T., et al. (2022). Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Google Patents. (2009). CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound.
  • Cai, C., & Zuend, A. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4115-4133. Retrieved from [Link]

  • Zumbé, A., Lee, A., & Storey, D. (2001). Polyols in confectionery: the route to sugar-free, reduced sugar and reduced calorie confectionery. British Journal of Nutrition, 85(S1), S31-S45. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Hygroscopicity of polyols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Screening-Level Hazard Characterization: 2-Methyl-1,3-propanediol. Retrieved from [Link]

  • Chromatography Online. (2025). LC Troubleshooting. Retrieved from [Link]

  • Stenutz. (n.d.). 1,2,3-propanetriol. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • ChemBK. (n.d.). 1,2,3-propanetriol. Retrieved from [Link]

  • OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

  • Domínguez, R., et al. (2023). Fermentation Effect on Volatile Evolution of Plant-Based Dry-Cured Sausages. Foods, 12(13), 2568. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Propanetriol, 1-acetate Gas Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Glycerin (CAS 56-81-5) - Chemical & Physical Properties. Retrieved from [Link]

  • Allery Chemistry. (2024). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. Retrieved from [Link]

  • Skjevrak, I., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 433-440. Retrieved from [Link]

  • Han, X., & Gross, R. W. (1995). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerol Mixtures That Are Dissolved in Nonpolar Solvents. Analytical Chemistry, 67(10), 1761-1768. Retrieved from [Link]

  • Shankaranarayanan, A., et al. (2017). Mass spectrum of 1, 2, 3-Butanetriol with retention time (RT)= 4.380. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Propanetriol, 1-acetate Mass spectrum (electron ionization). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylene-1,3-propanediol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • Singh, A., et al. (2023). Strategies and tools for the biotechnological valorization of glycerol to 1, 3-propanediol: Challenges, recent advancements and future outlook. Biotechnology Advances, 67, 108177. Retrieved from [Link]

  • NICNAS. (2017). 1,2,3-Propanetriol, trinitrate: Human health tier II assessment. Retrieved from [Link]

  • D'Elia, J., et al. (2026). In Situ Analysis of Historical Preservation Fluids in Sealed Containers with Spatially Offset Raman Spectroscopy. ACS Omega. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Formulation Scientists: 2-Methyl-1,2,3-propanetriol vs. Glycerol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of pharmaceutical formulations. Among the polyols, glycerol (propane-1,2,3-triol) is a well-established and widely utilized compound, valued for its humectant, plasticizing, and cryoprotectant properties. However, the exploration of novel excipients with potentially advantageous characteristics is a continuous pursuit in formulation science. This guide provides an in-depth technical comparison of 2-Methyl-1,2,3-propanetriol, a methylated analogue of glycerol, with its parent compound.

While direct, side-by-side experimental data for 2-Methyl-1,2,3-propanetriol is not extensively available in peer-reviewed literature, this guide will leverage established chemical principles and data from analogous compounds to provide a comprehensive comparative analysis. We will delve into their chemical structures, predict their performance based on these structures, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed decisions and conduct their own comparative studies.

At a Glance: A Structural and Physicochemical Overview

A fundamental understanding of the chemical structures of glycerol and 2-Methyl-1,2,3-propanetriol is paramount to predicting their physicochemical properties and performance in various applications.

Property2-Methyl-1,2,3-propanetriolGlycerol
IUPAC Name 2-Methylpropane-1,2,3-triolPropane-1,2,3-triol[1][2]
Synonyms 2-Methyl-GlycerolGlycerin, 1,2,3-Trihydroxypropane[1][2]
CAS Number 25245-58-3[3][4]56-81-5[1]
Molecular Formula C₄H₁₀O₃[3]C₃H₈O₃[2]
Molecular Weight 106.12 g/mol [3]92.09 g/mol [5]
Chemical Structure
Boiling Point 115 °C[3]290 °C[5][6]
Density 1.217 g/cm³[3]1.261 g/cm³[5]
Physical Form Solid[4]Viscous liquid[1][2]

The primary structural difference is the presence of a methyl group at the C2 position of the propane backbone in 2-Methyl-1,2,3-propanetriol. This substitution has significant implications for its intermolecular interactions and, consequently, its physical properties.

Predicted Comparative Performance: A Mechanistic Perspective

In the absence of direct comparative experimental data, we can predict the performance of 2-Methyl-1,2,3-propanetriol relative to glycerol based on their molecular structures.

Viscosity

Glycerol's high viscosity is a result of its extensive network of intermolecular hydrogen bonds, facilitated by its three hydroxyl groups.[7] The introduction of a methyl group in 2-Methyl-1,2,3-propanetriol is expected to introduce steric hindrance, which may disrupt the formation of a perfectly ordered hydrogen-bonding network. However, the presence of three hydroxyl groups will still lead to significant hydrogen bonding. Therefore, it is predicted that 2-Methyl-1,2,3-propanetriol will also be a viscous liquid when melted, but likely with a lower viscosity than glycerol at the same temperature.

Hygroscopicity

Hygroscopicity, the ability to attract and hold water molecules from the surrounding environment, is a key property of polyols used as humectants. This property is also driven by the formation of hydrogen bonds with water molecules.[2][8] Both glycerol and 2-Methyl-1,2,3-propanetriol possess three hydroxyl groups, which are the primary sites for water interaction. While the methyl group in 2-Methyl-1,2,3-propanetriol adds a hydrophobic character to the molecule, the high density of hydroxyl groups is expected to make it a hygroscopic compound. However, the increased molecular weight and the presence of the methyl group may slightly reduce its hygroscopicity compared to glycerol on a mass-to-mass basis.

Toxicity and Biocompatibility

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, the following standardized experimental protocols are provided for the evaluation of key performance parameters.

Viscosity Measurement

The viscosity of polyols can be accurately determined using an Ostwald viscometer, a simple and reliable method.

Methodology: Ostwald Viscometry

  • Preparation of Solutions: Prepare aqueous solutions of both glycerol and 2-Methyl-1,2,3-propanetriol at various concentrations (e.g., 10%, 20%, 50% w/v).

  • Temperature Control: Maintain a constant temperature for the viscometer and the solutions using a water bath, as viscosity is highly temperature-dependent.

  • Measurement of Flow Time:

    • Pipette a precise volume of the reference liquid (e.g., deionized water) into the viscometer.

    • Using a pipette bulb, draw the liquid up into the upper bulb of the viscometer.

    • Measure the time it takes for the liquid meniscus to fall between the two calibration marks.

    • Repeat the measurement at least three times to ensure accuracy.

  • Sample Measurement: Thoroughly clean and dry the viscometer. Repeat the flow time measurement for each of the prepared polyol solutions.

  • Calculation: The viscosity (η) of the sample can be calculated using the following formula: η_sample = (ρ_sample * t_sample) / (ρ_ref * t_ref) * η_ref where ρ is the density, t is the flow time, and the subscripts "sample" and "ref" refer to the test solution and the reference liquid, respectively.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Polyol Solutions (various concentrations) temp_control Equilibrate Solutions and Viscometer to Constant Temperature prep_solutions->temp_control measure_ref Measure Flow Time of Reference Liquid (e.g., Water) temp_control->measure_ref measure_sample Measure Flow Time of Polyol Solution measure_ref->measure_sample calculate_viscosity Calculate Viscosity using the Poiseuille Equation measure_sample->calculate_viscosity

Caption: Workflow for Viscosity Measurement using an Ostwald Viscometer.

Hygroscopicity Determination

Dynamic Vapor Sorption (DVS) is a state-of-the-art method for determining the hygroscopicity of a material.

Methodology: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the polyol sample (in its solid form for 2-Methyl-1,2,3-propanetriol) into the DVS instrument's sample pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas until a stable weight is achieved.

  • Sorption/Desorption Cycle: The relative humidity (RH) of the nitrogen stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The instrument continuously monitors the sample's mass until equilibrium is reached at each RH step. Following the sorption phase, the RH is decreased in a similar stepwise manner to measure desorption.

  • Data Analysis: The moisture sorption isotherm is generated by plotting the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.

G start Start prep Place Weighed Sample in DVS Instrument start->prep dry Dry Sample under Nitrogen Flow to Constant Weight prep->dry sorption Stepwise Increase of Relative Humidity (RH) (e.g., 0% to 90%) dry->sorption desorption Stepwise Decrease of Relative Humidity (RH) (e.g., 90% to 0%) sorption->desorption analysis Generate Moisture Sorption Isotherm desorption->analysis end End analysis->end

Caption: Workflow for Hygroscopicity Determination using Dynamic Vapor Sorption.

In Vitro Cytotoxicity Assay

An in vitro cytotoxicity assay is a crucial first step in assessing the biocompatibility of a new excipient. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Methodology: MTT Assay

  • Cell Culture: Seed a suitable cell line (e.g., fibroblasts, epithelial cells) in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare a series of dilutions of both glycerol and 2-Methyl-1,2,3-propanetriol in the cell culture medium. Replace the existing medium in the wells with the prepared solutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can then be determined.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat Cells with Polyol Solutions (various concentrations) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Synthesis of 2-Methyl-1,2,3-propanetriol

For researchers wishing to synthesize 2-Methyl-1,2,3-propanetriol for their studies, the Sharpless asymmetric dihydroxylation of methallyl alcohol presents a viable and well-established synthetic route.

Proposed Synthesis Protocol: Sharpless Asymmetric Dihydroxylation

This reaction involves the osmium-catalyzed dihydroxylation of an alkene in the presence of a chiral ligand to produce a vicinal diol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methallyl alcohol in a suitable solvent system, typically a mixture of t-butanol and water.

  • Addition of Reagents: To the stirred solution, add the AD-mix-β (for one enantiomer) or AD-mix-α (for the other), which contains the osmium catalyst, the chiral ligand, a re-oxidant (e.g., potassium ferricyanide), and a base (e.g., potassium carbonate).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a solid sulfite (e.g., sodium sulfite). Stir for an additional hour.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-Methyl-1,2,3-propanetriol.

Conclusion and Future Directions

Glycerol remains a cornerstone excipient in the pharmaceutical industry due to its well-characterized properties and long history of safe use. 2-Methyl-1,2,3-propanetriol, as a structural analogue, presents an intriguing alternative with potentially modified physicochemical properties. The introduction of a methyl group is predicted to decrease its viscosity and possibly its hygroscopicity compared to glycerol, which could be advantageous in specific formulations where excessive water uptake or high viscosity is undesirable.

This guide has provided a comprehensive, albeit predictive, comparison and has equipped researchers with the necessary experimental protocols to conduct a thorough head-to-head evaluation. Further experimental studies are warranted to fully elucidate the performance characteristics of 2-Methyl-1,2,3-propanetriol and to determine its potential as a novel and valuable excipient in drug development.

References

  • Wikipedia. (n.d.). Glycerol. Retrieved from [Link]

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  • FIC. (n.d.). Glycerin: A Comprehensive Guide to This Multifunctional Compound. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to 2-Methyl-1,2,3-propanetriol and Other Polyols in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of pharmaceutical formulations. Polyols, or sugar alcohols, are a cornerstone of formulation science, valued for their ability to function as humectants, cryoprotectants, and protein stabilizers. While common polyols like glycerol, propylene glycol, and sorbitol are well-characterized, there is a growing interest in novel polyols that may offer unique advantages. This guide provides an in-depth technical comparison of 2-Methyl-1,2,3-propanetriol, a methylated derivative of glycerol, with other widely used polyols.

Given the limited direct comparative data for 2-Methyl-1,2,3-propanetriol in the public domain, this guide will leverage established structure-activity relationships and data from analogous compounds to provide a scientifically grounded assessment of its potential performance.

Introduction to 2-Methyl-1,2,3-propanetriol and Comparator Polyols

2-Methyl-1,2,3-propanetriol, also known as 2-Methyl-Glycerol, is a structural analog of glycerol, featuring a methyl group substitution on the central carbon.[1] This seemingly minor modification can significantly alter the physicochemical properties of the molecule, influencing its performance in various applications. In this guide, we will compare it against:

  • Glycerol (Propane-1,2,3-triol): The parent molecule, widely used for its excellent hygroscopicity and cryoprotective properties.

  • Propylene Glycol (Propane-1,2-diol): A common diol used as a solvent, humectant, and cryoprotectant, known for its lower viscosity compared to glycerol.

  • Sorbitol: A six-carbon sugar alcohol often used as a bulk sweetener, humectant, and protein stabilizer.

Below is a visual representation of the molecular structures of these polyols.

Caption: Molecular structures of the compared polyols.

Physicochemical Properties: A Comparative Overview

The performance of a polyol is intrinsically linked to its fundamental physicochemical properties. The following table summarizes key properties of 2-Methyl-1,2,3-propanetriol and the comparator polyols.

Property2-Methyl-1,2,3-propanetriolGlycerolPropylene GlycolSorbitol
CAS Number 25245-58-3[1]56-81-557-55-650-70-4
Molecular Formula C4H10O3[1]C3H8O3C3H8O2C6H14O6
Molecular Weight ( g/mol ) 106.12[1]92.0976.09182.17
Boiling Point (°C) 115[1]290188.2Decomposes
Density (g/cm³) 1.217[1]~1.261~1.036~1.489
Number of Hydroxyl Groups 3326

Performance Comparison in Key Applications

Humectancy and Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical attribute for humectants used to prevent desiccation in formulations.

Expected Performance of 2-Methyl-1,2,3-propanetriol:

The presence of a non-polar methyl group in 2-Methyl-1,2,3-propanetriol likely reduces its overall polarity and ability to form hydrogen bonds with water compared to glycerol. Branched polymers also tend to have different solubility and viscosity characteristics compared to their linear counterparts.[2][3][4] Therefore, it is anticipated that 2-Methyl-1,2,3-propanetriol will be less hygroscopic than glycerol. However, with three hydroxyl groups, it is still expected to be more hygroscopic than propylene glycol, which only has two.

Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This method provides a detailed and controlled way to measure moisture sorption and desorption.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyol sample onto the DVS sample pan.

  • Drying: Place the sample in the DVS instrument and dry it under a stream of nitrogen gas at 0% relative humidity (RH) and 25°C until a stable weight is achieved.

  • Sorption: Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90%. At each step, allow the sample to equilibrate until the rate of weight change is negligible (e.g., <0.002% per minute).

  • Desorption: Decrease the RH in the same stepwise manner from 90% back to 0%, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. The hygroscopicity is determined by the amount of water absorbed at a specific RH (e.g., 80% RH).

Cryoprotection

Cryoprotective agents (CPAs) are vital for preserving the integrity of cells and tissues during freezing by preventing the formation of damaging ice crystals.

Expected Performance of 2-Methyl-1,2,3-propanetriol:

The effectiveness of a polyol as a cryoprotectant is related to its ability to form hydrogen bonds with water, which disrupts ice crystal formation, and its capacity to vitrify at low temperatures.[5] The presence of the methyl group in 2-Methyl-1,2,3-propanetriol may hinder its ability to form an extensive hydrogen-bonded network compared to glycerol, potentially reducing its cryoprotective efficacy. However, some studies suggest that methylated compounds can have favorable properties for cryopreservation.[6] It is plausible that 2-Methyl-1,2,3-propanetriol could offer a balance between cryoprotection and lower viscosity at low temperatures, which can be advantageous for perfusion of organs and tissues.

Experimental Protocol: Evaluation of Cryoprotective Efficacy using a Cell-Based Assay

This protocol assesses the ability of a CPA to protect cells from damage during a freeze-thaw cycle.

Caption: Experimental workflow for evaluating cryoprotective efficacy.

Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., HeLa) to a sufficient density.

  • CPA Incubation: Resuspend the cells in a freezing medium containing various concentrations of the test polyol (e.g., 0.5 M, 1.0 M, 1.5 M).

  • Controlled Freezing: Transfer the cell suspensions to cryovials and place them in a controlled-rate freezer. Cool the samples at a rate of -1°C per minute to -80°C.

  • Storage: Transfer the frozen vials to a liquid nitrogen dewar for storage.

  • Thawing: Rapidly thaw the cells by immersing the vials in a 37°C water bath.

  • CPA Removal: Dilute the cell suspension with culture medium to reduce the concentration of the CPA and centrifuge to pellet the cells.

  • Viability Assessment: Resuspend the cells in fresh medium and determine the percentage of viable cells using a method such as the trypan blue exclusion assay or an MTT assay.

Protein Stabilization

Polyols are frequently used to stabilize proteins in solution, preventing aggregation and denaturation.[7]

Expected Performance of 2-Methyl-1,2,3-propanetriol:

The stabilizing effect of polyols on proteins is often attributed to the "preferential exclusion" mechanism, where the polyol is excluded from the protein's surface, leading to preferential hydration and a more compact, stable protein conformation.[8] The effectiveness of this mechanism is generally correlated with the molecular size and the number of hydroxyl groups of the polyol.[8] The methyl group in 2-Methyl-1,2,3-propanetriol increases its molecular volume compared to glycerol, which could enhance the preferential exclusion effect. However, the hydrophobic nature of the methyl group might also lead to direct interactions with hydrophobic patches on the protein surface, which could either be stabilizing or destabilizing depending on the specific protein.

Experimental Protocol: Assessing Protein Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal stability of proteins by measuring the heat absorbed during unfolding.[7]

Caption: Experimental workflow for DSC analysis of protein stability.

Methodology:

  • Sample Preparation: Prepare solutions of a model protein (e.g., lysozyme) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Polyol Addition: Add the test polyols to the protein solutions at various concentrations (e.g., 10%, 20%, 30% w/v).

  • DSC Measurement: Load the protein-polyol solutions and a matching buffer blank into the DSC sample and reference cells, respectively.

  • Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/minute) over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C).

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the endothermic transition in the DSC thermogram. An increase in Tm indicates enhanced protein stability.

Biocompatibility and Toxicity

The safety of an excipient is paramount in pharmaceutical formulations.

Expected Biocompatibility of 2-Methyl-1,2,3-propanetriol:

Short-chain alcohols and polyols are generally considered to have low toxicity.[9] However, the introduction of a methyl group could potentially alter the metabolic pathway and toxicological profile compared to glycerol. Data on the structurally similar 2-methyl-2-propyl-1,3-propanediol suggests it may cause skin and eye irritation and could be harmful if swallowed. Given the limited specific data for 2-Methyl-1,2,3-propanetriol, a thorough toxicological evaluation would be necessary before its use in pharmaceutical products.

Conclusion and Future Perspectives

2-Methyl-1,2,3-propanetriol presents an interesting structural variation on the common polyol, glycerol. Based on established structure-activity relationships, it is likely to exhibit a performance profile that is intermediate between glycerol and propylene glycol in terms of hygroscopicity and potentially cryoprotection. Its impact on protein stability is more complex to predict and would be highly dependent on the specific protein.

The key takeaway for researchers and formulation scientists is that 2-Methyl-1,2,3-propanetriol may offer a unique balance of properties, such as moderate hygroscopicity and potentially lower viscosity than glycerol, which could be advantageous in specific formulations. However, the current lack of comprehensive experimental data necessitates further investigation. The protocols outlined in this guide provide a framework for such a comparative study. As the demand for novel excipients with tailored functionalities continues to grow, a thorough evaluation of compounds like 2-Methyl-1,2,3-propanetriol is a worthwhile endeavor.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or a critical intermediate like 2-Methyl-1,2,3-propanetriol is a cornerstone of robust scientific research and regulatory compliance. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 2-Methyl-1,2,3-propanetriol, moving beyond a simple recitation of methods to explain the "why" behind the "how."

The Imperative of Purity in Drug Development

2-Methyl-1,2,3-propanetriol, a polyol with a chiral center, presents a unique analytical challenge.[1] Its structural complexity and potential for various impurities necessitate a multi-faceted approach to purity validation. Impurities can arise from starting materials, by-products of the synthesis, or degradation products, and their presence can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a rigorous and well-validated analytical strategy is not just a regulatory hurdle but a scientific necessity.

A Multi-Detector Approach: The Foundation of Trustworthy Analysis

A self-validating system for purity relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. For 2-Methyl-1,2,3-propanetriol, a comprehensive strategy should include chromatographic techniques for separation of impurities, spectroscopic methods for structural confirmation and detection of impurities without a chromophore, and a specific method for water content determination. This guide will focus on a powerful combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with multiple detectors, Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer Titration.

Understanding the Synthesis and Potential Impurities

A critical first step in developing a purity validation strategy is to understand the synthetic route of 2-Methyl-1,2,3-propanetriol. While specific proprietary synthesis methods may vary, a common approach could involve the oxidation of 2-methyl-2-propen-1-ol. Potential impurities could therefore include:

  • Starting materials: Unreacted 2-methyl-2-propen-1-ol.

  • By-products: Isomers such as 2-methyl-1,3-propanediol, and over-oxidation products like carboxylic acids.[2][3]

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Water: As a common impurity in hygroscopic polyols.

The analytical methods chosen must be capable of separating and detecting these potential impurities with high sensitivity and specificity.

Comparative Analysis of Key Analytical Techniques

The following sections provide a detailed comparison of the recommended analytical techniques, including their principles, experimental protocols, and the specific insights they offer into the purity of 2-Methyl-1,2,3-propanetriol.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

Expertise & Experience: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. Its high separation efficiency, coupled with the specificity of mass spectrometry, makes it ideal for identifying and quantifying residual solvents and volatile by-products. For a polyol like 2-Methyl-1,2,3-propanetriol, derivatization is often employed to increase its volatility and improve chromatographic peak shape.

Trustworthiness: A GC-MS method is self-validating through the use of mass spectral libraries (like NIST) for peak identification and the use of an internal standard for accurate quantification.[4] The fragmentation patterns observed in the mass spectrum provide a unique fingerprint for each compound, offering a high degree of confidence in impurity identification.

Experimental Protocol: GC-MS Analysis of 2-Methyl-1,2,3-propanetriol

Objective: To identify and quantify volatile impurities, including residual solvents and by-products.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column is recommended for good separation of polar analytes.[5][6]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • Pyridine (anhydrous).

  • Internal Standard (IS): e.g., 1,4-Butanediol.

  • Helium (carrier gas, 99.999% purity).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Methyl-1,2,3-propanetriol sample into a vial.

    • Add 100 µL of the internal standard solution (e.g., 1 mg/mL in pyridine).

    • Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 240°C at 10°C/minute.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Electron Ionization (EI) Energy: 70 eV.

      • Scan Range: m/z 40-500.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using the internal standard method, based on the peak area ratio of the impurity to the internal standard.

Expected Outcome: A chromatogram showing well-resolved peaks for the derivatized 2-Methyl-1,2,3-propanetriol and any volatile impurities. The mass spectrum of each peak will aid in its positive identification.

Diagram: GC-MS Workflow for 2-Methyl-1,2,3-propanetriol Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Pyridine & BSTFA Add_IS->Add_Reagents Derivatize Heat at 70°C Add_Reagents->Derivatize Cool Cool to RT Derivatize->Cool Inject Inject 1µL Cool->Inject Separate GC Separation (DB-WAX Column) Inject->Separate Detect MS Detection (EI, Scan m/z 40-500) Separate->Detect Identify Identify Impurities (NIST Library) Detect->Identify Quantify Quantify Impurities (Internal Standard Method) Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for the GC-MS analysis of 2-Methyl-1,2,3-propanetriol.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Impurities

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, offering a wide range of stationary and mobile phases to separate a broad spectrum of compounds. For a polar, non-UV active compound like 2-Methyl-1,2,3-propanetriol, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) method with a polar-embedded column can be effective. Detection can be challenging; therefore, a combination of detectors is recommended. A Refractive Index Detector (RID) provides a universal response for non-chromophoric compounds, while an Evaporative Light Scattering Detector (ELSD) offers better sensitivity for non-volatile analytes. A Charged Aerosol Detector (CAD) can also be a powerful alternative. Since 2-Methyl-1,2,3-propanetriol lacks a strong chromophore, direct UV detection is not feasible without derivatization.[7][8]

Trustworthiness: The validity of an HPLC method is established through rigorous validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9] The use of certified reference standards for both the main compound and known impurities is crucial for accurate quantification.

Experimental Protocol: HPLC-RID/ELSD Analysis of 2-Methyl-1,2,3-propanetriol

Objective: To quantify non-volatile impurities and the main component.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, Refractive Index Detector (RID), and Evaporative Light Scattering Detector (ELSD).

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-embedded RP column.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, purified).

  • Ammonium formate (for mobile phase modification, if needed).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 50 mg of the 2-Methyl-1,2,3-propanetriol sample.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water, 90:10 v/v) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (HILIC):

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

    • Flow Rate: 0.3 mL/minute.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • RID Conditions:

      • Temperature: 35°C.

    • ELSD Conditions:

      • Nebulizer Temperature: 40°C.

      • Drift Tube Temperature: 60°C.

      • Gas Flow: 1.5 L/minute.

Data Analysis:

  • Quantify the main peak and any impurities using an external standard method with a calibration curve.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Expected Outcome: A chromatogram with a major peak for 2-Methyl-1,2,3-propanetriol and smaller peaks for any non-volatile impurities. The combination of RID and ELSD provides complementary information for a wider range of impurities.

Diagram: HPLC Purity Determination Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 5µL Filter->Inject Separate HILIC Separation Inject->Separate Detect RID & ELSD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify by External Standard Integrate->Quantify Report Calculate Purity Quantify->Report

Caption: Workflow for HPLC purity analysis of 2-Methyl-1,2,3-propanetriol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

Expertise & Experience: NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure, confirming the identity of 2-Methyl-1,2,3-propanetriol and allowing for the identification of structurally related impurities.[10][11] The direct proportionality between signal intensity and the number of nuclei makes qNMR a primary method for determining purity without the need for identical reference standards for each impurity.

Trustworthiness: The specificity of NMR lies in the unique chemical shift and coupling patterns for each proton and carbon in the molecule. For quantitative analysis, the use of a certified internal standard with a known concentration and purity is essential for achieving accurate and reliable results.

Experimental Protocol: ¹H and ¹³C NMR of 2-Methyl-1,2,3-propanetriol

Objective: To confirm the structure of the main component and identify/quantify impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆).

  • Internal Standard for qNMR (e.g., Maleic acid, certified reference material).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-Methyl-1,2,3-propanetriol sample and about 5 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Vortex the tube to ensure complete dissolution.

  • NMR Acquisition:

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Ensure a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest for accurate integration in qNMR.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. A quantitative ¹³C experiment would require a longer relaxation delay and inverse-gated decoupling.

Data Analysis:

  • Structural Confirmation: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the 2-Methyl-1,2,3-propanetriol structure.

  • Impurity Identification: Look for unexpected signals that may indicate the presence of impurities. The chemical shifts and coupling patterns of these signals can help in their structural elucidation.

  • Quantitative Analysis (qNMR):

    • Integrate a well-resolved signal of 2-Methyl-1,2,3-propanetriol and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Expected Outcome: High-resolution ¹H and ¹³C NMR spectra that confirm the structure of 2-Methyl-1,2,3-propanetriol and allow for the identification and quantification of any proton- or carbon-containing impurities.

Karl Fischer Titration: The Specific Determination of Water Content

Expertise & Experience: Karl Fischer (KF) titration is the most widely accepted method for the determination of water content in a variety of samples, including hygroscopic polyols.[12][13][14] It is a highly specific and accurate method that is based on a chemical reaction between water and the Karl Fischer reagent. Both volumetric and coulometric KF titration can be used, with the choice depending on the expected water content.

Trustworthiness: The method's reliability is ensured by regular calibration of the KF titrator with a certified water standard. The specificity of the reaction for water minimizes interference from other components of the sample matrix.

Experimental Protocol: Volumetric Karl Fischer Titration

Objective: To accurately determine the water content in the 2-Methyl-1,2,3-propanetriol sample.

Instrumentation:

  • Volumetric Karl Fischer Titrator.

Reagents:

  • Karl Fischer reagent (one-component or two-component).

  • Anhydrous methanol or other suitable solvent.

  • Certified water standard for titer determination.

Procedure:

  • Titer Determination:

    • Fill the titration vessel with the appropriate solvent.

    • Perform a pre-titration to remove any residual moisture.

    • Accurately add a known amount of the certified water standard and titrate with the Karl Fischer reagent to determine the titer (mg H₂O/mL reagent).

  • Sample Analysis:

    • Accurately weigh a suitable amount of the 2-Methyl-1,2,3-propanetriol sample and add it to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will automatically calculate the water content based on the volume of titrant consumed and the predetermined titer.

Data Analysis:

  • The water content is typically expressed as a percentage by weight (% w/w).

Expected Outcome: An accurate and precise measurement of the water content in the 2-Methyl-1,2,3-propanetriol sample.

Data Presentation and Comparison

To facilitate a clear comparison of the performance of these techniques, the following table summarizes their key attributes:

FeatureGC-MSHPLC-RID/ELSDNMR SpectroscopyKarl Fischer Titration
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity/hydrophilicity, universal detection.Nuclear spin properties in a magnetic field.Chemical reaction specific to water.
Primary Application Volatile impurities, residual solvents.Non-volatile impurities, main component assay.Structural confirmation, identification and quantification of impurities.Water content determination.
Strengths High sensitivity and specificity for volatile compounds, excellent for identification.Versatile, applicable to a wide range of non-volatile compounds.Definitive structural information, primary method for quantification (qNMR).High accuracy and specificity for water.
Limitations Requires derivatization for polar, non-volatile compounds.Lower sensitivity for some compounds (RID), requires non-volatile analytes (ELSD).Lower sensitivity than chromatographic methods, can be complex for mixture analysis.Only measures water content.
Typical LOD/LOQ ppm to ppb level for volatile impurities.0.01% to 0.1% for non-volatile impurities.~0.1% for qNMR.ppm to % level.

Conclusion: An Integrated Approach for Unquestionable Purity

Validating the purity of synthesized 2-Methyl-1,2,3-propanetriol requires a scientifically sound and multi-faceted analytical strategy. No single technique can provide a complete picture of a sample's purity. By judiciously combining the strengths of GC-MS for volatile impurities, HPLC with universal detectors for non-volatile components, NMR for definitive structural confirmation and quantification, and Karl Fischer titration for precise water content, researchers can build a robust, self-validating system. This integrated approach not only ensures compliance with regulatory expectations but, more importantly, provides the high level of confidence in product quality that is paramount in scientific research and drug development.

References

  • Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
  • Jena, D., et al. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. ResearchGate. Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Publikace UTB. Retrieved from [Link]

  • Natsep. (n.d.). Water Determination in Ethanol by Karl Fischer Titration. Retrieved from [Link]

  • Gao, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. National Institutes of Health. Retrieved from [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

  • Al-Abri, M. Z., et al. (2023). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. National Institutes of Health. Retrieved from [Link]

  • Gurupadayya, B. M. (2014). How to analyse glycerol using HPLC with UV detector in sebam sample? Is there any simple methods are available for quantification?. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • Son, H., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. Retrieved from [Link]

  • Gogate, P. R., & Bhatia, S. (2006). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry. Retrieved from [Link]

  • ACS Omega. (2023). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. Retrieved from [Link]

  • Hach. (n.d.). Volumetric two-component ethanol based Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) glycerol and 1,2-propanediol mixture and (b).... Retrieved from [Link]

  • PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

  • ResearchGate. (2023). Glycerol-Based Green RP-HPLC Method for Simultaneous Determination of Methionine and Paracetamol in Pharmaceutical Tablets. Retrieved from [Link]

  • Waters. (n.d.). ACQUITY UPLC/ELS/UV: One Methodology for FFA, FAME, and TAG Analysis of Biodiesel. Retrieved from [Link]

  • Frontiers. (2020). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

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A Comparative Spectroscopic Guide to C4H10O3 Triol Isomers: Differentiating 2-Methyl-1,2,3-propanetriol, 1,2,3-Butanetriol, and 1,2,4-Butanetriol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, safety, and efficacy of compounds. Positional isomers, such as the C4H10O3 triols, often possess similar physical properties, making their differentiation by simple means challenging. However, their distinct molecular structures give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of 2-Methyl-1,2,3-propanetriol and its isomers, 1,2,3-Butanetriol and 1,2,4-Butanetriol, utilizing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral differences, present available experimental and predicted data, and provide standardized protocols for data acquisition.

Molecular Structures: The Basis of Spectroscopic Differentiation

The core of this analysis lies in the unique arrangement of atoms in each isomer. With the same molecular formula (C4H10O3) and molecular weight (106.12 g/mol ), the connectivity of the carbon skeleton and the placement of the hydroxyl (-OH) groups are the sole differentiators.[1][2]

  • 2-Methyl-1,2,3-propanetriol : Features a branched, three-carbon propane backbone with a methyl group and a hydroxyl group on the central carbon (C2). This results in a quaternary carbon, a key feature that will be evident in the NMR and MS data.

  • 1,2,3-Butanetriol : Possesses a linear, four-carbon butane backbone with hydroxyl groups on the first three consecutive carbons.[1] The presence of two chiral centers (C2 and C3) adds complexity to its stereoisomerism.[3]

  • 1,2,4-Butanetriol : Also has a linear, four-carbon butane backbone, but with hydroxyl groups on carbons 1, 2, and 4.[2] This separation of hydroxyl groups significantly alters the chemical environment of the protons and carbons compared to its 1,2,3-isomer.

Caption: Molecular structures of the three C4H10O3 triol isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons). The number of signals, their chemical shifts (δ), integration (area under the peak), and multiplicity (splitting pattern) are used for structure elucidation.

Causality of Spectral Differences

The unique connectivity of each isomer creates distinct proton environments, leading to predictable differences in their ¹H NMR spectra:

  • 2-Methyl-1,2,3-propanetriol : Due to its symmetry, the two -CH₂OH groups are chemically equivalent. This will result in a simplified spectrum. We expect a singlet for the methyl protons, a singlet for the two equivalent methylene (-CH₂) groups, and signals for the hydroxyl protons.

  • 1,2,3-Butanetriol : The linear chain with three adjacent hydroxyl groups results in a complex spectrum with multiple, distinct signals for each proton. The protons on the carbon chain will show complex splitting patterns (multiplicities) due to coupling with their neighbors.

  • 1,2,4-Butanetriol : The presence of a -CH₂- group at C3, which is not attached to a hydroxyl group, will result in signals in a more upfield (lower δ) region compared to the other protons attached to carbons bearing hydroxyl groups.

Comparative ¹H NMR Data
IsomerProton AssignmentPredicted/Observed MultiplicityPredicted/Observed Chemical Shift (δ, ppm)Integration
2-Methyl-1,2,3-propanetriol -CHSinglet (s)~1.13H
-CH ₂OH (x2)Singlet (s)~3.54H
-OH Broad Singlet (br s)Variable3H
1,2,3-Butanetriol C4-HDoublet (d)~1.13H
C1-HMultiplet (m)~3.4-3.62H
C2-H & C3-H Multiplet (m)~3.6-3.92H
-OH Broad Singlet (br s)Variable3H
1,2,4-Butanetriol [4]C3-HMultiplet (m)~1.6-1.82H
C1-H ₂, C4-HMultiplet (m)~3.4-3.74H
C2-H Multiplet (m)~3.81H
-OH Broad Singlet (br s)Variable3H

Note: Data for 2-Methyl-1,2,3-propanetriol is predicted based on chemical structure. Data for the butanetriols is based on typical values and available spectral data from databases.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Causality of Spectral Differences

The carbon skeleton of each isomer is the primary determinant of the ¹³C NMR spectrum:

  • 2-Methyl-1,2,3-propanetriol : Will show only three distinct carbon signals due to symmetry: one for the methyl carbon, one for the two equivalent -CH₂OH carbons, and a key signal for the quaternary carbon (C2), which will be shifted significantly downfield.

  • 1,2,3-Butanetriol : Will display four signals, one for each of the four unique carbons in the linear chain.

  • 1,2,4-Butanetriol : Will also show four distinct signals for its four carbons. The chemical shift of C3 will be significantly upfield compared to the other carbons, as it is not directly bonded to an electronegative oxygen atom.

Comparative ¹³C NMR Data
IsomerCarbon AssignmentPredicted/Observed Chemical Shift (δ, ppm)
2-Methyl-1,2,3-propanetriol -C H₃~20
-C H₂OH (x2)~68
C -(OH)(CH₃)~75
1,2,3-Butanetriol [1]C 4~17
C 1~65
C 2 & C 3~72-75
1,2,4-Butanetriol [5]C 3~35
C 4~60
C 1~65
C 2~72

Note: Data for 2-Methyl-1,2,3-propanetriol is predicted. Data for the butanetriols is based on available spectral data.[1][5]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper sample preparation are key.

G A 1. Sample Preparation Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample. B 2. Dissolution Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD) in a vial. A->B C 3. Filtration Filter sample through a pipette with a glass wool plug directly into a clean NMR tube. B->C D 4. Referencing Add a small amount of an internal standard (e.g., DSS for D₂O) for chemical shift calibration. C->D E 5. Spectrometer Setup Insert tube, lock on solvent signal, and shim the magnetic field for homogeneity. D->E F 6. Data Acquisition Set spectral width, acquisition time, and pulse parameters. Acquire data over sufficient scans. E->F G 7. Data Processing Apply Fourier transform, phase correction, and baseline correction to the FID. F->G

Caption: Standard workflow for NMR sample preparation and analysis.

Detailed Steps:

  • Sample Preparation : Accurately weigh the required amount of the triol isomer. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR requires a larger amount, around 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[6]

  • Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a small, clean vial.

  • Filtration : To ensure optimal magnetic field homogeneity, remove any particulate matter by filtering the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube.

  • Internal Referencing : Add a small, known amount of an internal standard for accurate chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice.[6]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" by adjusting currents in shim coils to maximize its homogeneity, resulting in sharp spectral lines.

  • Acquisition : Set the appropriate parameters for the experiment, including spectral width, number of scans, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the nuclei of interest.[7]

  • Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable result.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Causality of Spectral Differences

All three isomers will share the characteristic absorptions of O-H and C-O bonds. However, subtle differences, particularly in the "fingerprint region" (<1500 cm⁻¹), can be used for differentiation.

  • Shared Features : A very broad, strong absorption band between 3200-3600 cm⁻¹ for the O-H stretching of the hydrogen-bonded hydroxyl groups, and strong C-O stretching bands between 1000-1200 cm⁻¹.

  • Distinguishing Features : The branching in 2-Methyl-1,2,3-propanetriol and the different arrangements of C-C and C-O bonds in the butanetriol isomers will lead to unique patterns of bands in the fingerprint region. For instance, the spectrum of 1,2,4-Butanetriol shows a distinct C-O bending vibration at 1059 cm⁻¹.[8]

Comparative IR Data
IsomerO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch/Bend (cm⁻¹)
2-Methyl-1,2,3-propanetriol ~3350 (broad, strong)~2950, ~2880~1040-1080
1,2,3-Butanetriol ~3340 (broad, strong)~2960, ~2880~1050-1100
1,2,4-Butanetriol [8]~3332 (broad, strong)~29271059

Note: Data is based on typical values and available spectra. The fingerprint region will contain further distinguishing peaks.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method requiring minimal sample preparation.

Detailed Steps:

  • Background Spectrum : Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application : Place a small drop of the liquid triol isomer directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).[9]

  • Data Acquisition : Initiate the scan. The IR beam passes through the ATR crystal and is reflected internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption occurs.[10]

  • Cleaning : After the measurement, the crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers structural clues. In Electron Ionization (EI-MS), the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Causality of Spectral Differences

While all three isomers have the same molecular weight (106.12 g/mol ), their fragmentation patterns under EI conditions will differ due to their unique structures.

  • Molecular Ion (M⁺) : The molecular ion peak at m/z = 106 may be weak or absent for these alcohols, as they readily lose water. A peak at m/z = 88 ([M-H₂O]⁺) is often more prominent.

  • Fragmentation : The primary fragmentation mechanism for alcohols is alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The stability of the resulting carbocations and radical species dictates the most abundant fragment ions.

    • 2-Methyl-1,2,3-propanetriol : Alpha-cleavage can lead to the loss of a -CH₂OH radical (mass 31) to form a stable tertiary carbocation at m/z = 75. This is expected to be a major fragment.

    • 1,2,3-Butanetriol : Alpha-cleavage between C1 and C2 would yield a fragment at m/z = 75. Cleavage between C2 and C3 would lead to a fragment at m/z = 61. The base peak is often observed at m/z = 44 or 45.[1][11]

    • 1,2,4-Butanetriol : Alpha-cleavage between C1 and C2 would also yield a fragment at m/z = 75. Fragmentation patterns will be influenced by the hydroxyl group at the C4 position.[12]

G parent 2-Methyl-1,2,3-propanetriol [M]⁺˙, m/z = 106 frag1 Loss of •CH₂OH (Alpha-cleavage) parent->frag1 ion1 C₄H₇O₂⁺ m/z = 75 (Stable tertiary carbocation) frag1->ion1

Sources

A Comparative Guide to the Mechanical Properties of Polymers Derived from 2-Methyl-1,2,3-propanetriol and Other Trifunctional Polyols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Trifunctional Polyols in Polymer Performance

In the realm of polymer science, the architecture of the macromolecular network is a primary determinant of the material's final mechanical properties. Trifunctional polyols, such as 2-Methyl-1,2,3-propanetriol, glycerol, and trimethylolpropane, serve as critical crosslinking agents in the synthesis of polymers like polyesters and polyurethanes. The introduction of these three-dimensional branching points transforms linear polymer chains into a robust, interconnected network, significantly enhancing properties such as tensile strength, stiffness, and thermal stability. The choice of the trifunctional polyol is a key consideration in tailoring a polymer for a specific application, as subtle differences in their molecular structure can lead to substantial variations in the macroscopic performance of the material.

Chemical Structures and Their Implications for Polymer Properties

The chemical structure of the crosslinking agent plays a pivotal role in defining the final properties of the polymer network. The presence of a methyl group in 2-Methyl-1,2,3-propanetriol is the key differentiator from glycerol and trimethylolpropane.

cluster_0 2-Methyl-1,2,3-propanetriol cluster_1 Glycerol cluster_2 Trimethylolpropane a HO-CH2-C(CH3)(OH)-CH2-OH b HO-CH2-CH(OH)-CH2-OH c CH3-CH2-C(CH2OH)3 A Charge Diacid and Diol B First Stage: Esterification (e.g., 180-220°C, N2 atmosphere) A->B C Remove Water by-product B->C D Add Trifunctional Polyol B->D E Second Stage: Polycondensation (e.g., 220-250°C, Vacuum) D->E F Monitor Viscosity E->F G Cool and Solidify F->G H Anneal (optional) G->H A React Diisocyanate with Polyol Prepolymer B Form Isocyanate-Terminated Prepolymer A->B C Add Trifunctional Polyol and Chain Extender B->C D Curing (e.g., 80-120°C) C->D E Post-Curing D->E F Final Polyurethane Network E->F

A Comparative Guide to the Synthesis of 2-Methyl-1,2,3-propanetriol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-1,2,3-propanetriol

2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol, is a versatile triol of growing interest in the chemical and pharmaceutical industries. Its unique structural feature, a tertiary alcohol group, imparts distinct properties that make it a valuable building block in the synthesis of a variety of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.[1] The arrangement of its hydroxyl groups allows for the creation of chiral centers and the tuning of hydrophilicity, making it a desirable component in drug delivery systems and as a precursor for bioactive compounds. This guide provides a comparative analysis of the primary synthetic routes to 2-Methyl-1,2,3-propanetriol, offering an in-depth look at the underlying chemistry, experimental data, and practical considerations for each methodology. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthesis strategy for their specific application.

Comparative Analysis of Synthesis Routes

The synthesis of 2-Methyl-1,2,3-propanetriol can be broadly categorized into two main approaches: traditional chemical synthesis and emerging biocatalytic methods. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction efficiency, cost-effectiveness, and environmental impact.

Synthesis RouteStarting Material(s)Key Reagents/CatalystsTypical YieldKey AdvantagesKey Disadvantages
Route 1: Dihydroxylation of 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol (Methallyl alcohol)Osmium tetroxide (OsO₄), Hydrogen peroxide (H₂O₂)HighHigh yields, well-established methodology.Use of toxic and expensive OsO₄, potential for over-oxidation.
Route 2: Hydrolysis of Isobutylene Oxide Isobutylene oxideAcid or base catalyst, WaterModerate to HighReadily available starting material.Potential for side reactions (e.g., polymerization), requires careful control of pH and temperature.
Route 3: Reduction of Methyl 2,3-dihydroxy-2-methylpropanoate Methyl 2,3-dihydroxy-2-methylpropanoateStrong reducing agents (e.g., LiAlH₄)HighHigh yields, stereochemical control possible.Use of hazardous and expensive reducing agents, multi-step process to obtain the starting ester.
Route 4: Biocatalytic Conversion of Glycerol GlycerolEngineered microorganisms or isolated enzymesVariableUtilizes a renewable and abundant feedstock, environmentally friendly conditions.Lower yields and product concentrations compared to chemical methods, requires specialized biological systems.

In-Depth Analysis of Synthesis Routes

Route 1: Dihydroxylation of 2-Methyl-2-propen-1-ol

This classical approach involves the direct dihydroxylation of the double bond in 2-methyl-2-propen-1-ol (methallyl alcohol). The Sharpless asymmetric dihydroxylation is a prominent example, allowing for the stereoselective synthesis of chiral 2-Methyl-1,2,3-propanetriol derivatives.

Reaction Mechanism: The reaction typically proceeds via the formation of a cyclic osmate ester intermediate upon reaction of the alkene with osmium tetroxide. Subsequent hydrolysis of this intermediate yields the desired diol and regenerates the osmium catalyst.

Experimental Protocol: Upjohn Dihydroxylation

  • Dissolution: Dissolve 2-methyl-2-propen-1-ol in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide.

  • Oxidant Addition: Slowly add a stoichiometric amount of an oxidant, such as hydrogen peroxide or N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄ in situ.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite) to decompose any remaining osmate species. Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Causality of Experimental Choices: The use of a co-oxidant is crucial for making the process catalytic with respect to the expensive and toxic osmium tetroxide. The choice of solvent system is important for ensuring the solubility of both the organic substrate and the inorganic reagents.

Route 2: Hydrolysis of Isobutylene Oxide

The ring-opening of isobutylene oxide (2-methyl-1,2-epoxypropane) via hydrolysis presents a straightforward route to 2-Methyl-1,2,3-propanetriol. This reaction can be catalyzed by either an acid or a base.

Reaction Mechanism:

  • Acid-catalyzed: The epoxide oxygen is protonated, making the electrophilic carbon atoms more susceptible to nucleophilic attack by water. The attack preferentially occurs at the more substituted carbon, leading to the desired triol.

  • Base-catalyzed: A hydroxide ion directly attacks one of the epoxide carbons in an SN2 reaction, leading to the ring-opening and formation of the diol.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Mixing: Add isobutylene oxide to an aqueous solution containing a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heating: Heat the mixture under reflux to accelerate the reaction.

  • Neutralization and Extraction: After the reaction is complete (monitored by GC), cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify the product by vacuum distillation.

Trustworthiness of the Protocol: This protocol's reliability hinges on careful temperature control to prevent unwanted side reactions like polymerization of the epoxide. Monitoring the pH is also critical to ensure the desired reaction pathway is favored.

Route 3: Reduction of a Dihydroxy Ester Precursor

This route offers the potential for high stereochemical control and involves the reduction of a pre-functionalized precursor, methyl 2,3-dihydroxy-2-methylpropanoate.

Reaction Mechanism: The ester functional group is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The hydride ions act as nucleophiles, attacking the carbonyl carbon of the ester.

Experimental Protocol:

  • Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and add a solution of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF).

  • Substrate Addition: Slowly add a solution of methyl 2,3-dihydroxy-2-methylpropanoate in the same dry solvent to the LiAlH₄ suspension at a low temperature (e.g., 0 °C).

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. Carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.

  • Filtration and Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Expertise & Experience: The cautious, dropwise addition of the ester to the powerful reducing agent is a critical safety measure to control the highly exothermic reaction. The specific quenching procedure (Fieser workup) is a standard and reliable method for safely handling and removing the aluminum salts.

Route 4: Biocatalytic Conversion of Glycerol

With the increasing availability of crude glycerol as a byproduct of biodiesel production, biocatalytic routes to value-added chemicals are gaining significant attention.[2] Engineered microorganisms can be designed to convert glycerol into 2-Methyl-1,2,3-propanetriol.

Metabolic Pathway: This typically involves the expression of a set of enzymes that can channel glycerol into a modified metabolic pathway. For instance, a glycerol kinase can phosphorylate glycerol, which is then acted upon by a series of engineered enzymes to introduce a methyl group and perform the necessary redox transformations. While specific high-yield pathways for 2-methylglycerol are still under development, the general principles of metabolic engineering are being applied to achieve this goal. The production of other diols like 2,3-butanediol from glycerol by engineered microorganisms has been successfully demonstrated, showcasing the potential of this approach.[3][4]

Experimental Protocol: Whole-Cell Bioconversion

  • Cultivation: Grow a culture of the engineered microorganism (e.g., E. coli or Saccharomyces cerevisiae) in a suitable growth medium.

  • Induction: Induce the expression of the genes encoding the desired enzymatic pathway.

  • Bioconversion: Add glycerol to the culture and maintain optimal conditions for cell growth and product formation (e.g., temperature, pH, aeration).

  • Product Recovery: After a set period, harvest the culture and separate the cells from the broth. Extract 2-Methyl-1,2,3-propanetriol from the broth using techniques like solvent extraction or chromatography.

Authoritative Grounding: The development of such biocatalytic routes relies heavily on advances in synthetic biology and metabolic engineering. The feasibility of converting glycerol to other valuable chemicals is well-documented in scientific literature, providing a strong foundation for the development of strains for 2-methylglycerol production.

Visualization of Synthesis Pathways

SynthesisRoutes cluster_0 Route 1: Dihydroxylation cluster_1 Route 2: Hydrolysis cluster_2 Route 3: Reduction cluster_3 Route 4: Biocatalysis 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol 2-Methyl-1,2,3-propanetriol_1 2-Methyl-1,2,3-propanetriol 2-Methyl-2-propen-1-ol->2-Methyl-1,2,3-propanetriol_1 OsO₄ / H₂O₂ Isobutylene oxide Isobutylene oxide 2-Methyl-1,2,3-propanetriol_2 2-Methyl-1,2,3-propanetriol Isobutylene oxide->2-Methyl-1,2,3-propanetriol_2 H₃O⁺ or OH⁻ Methyl 2,3-dihydroxy-2-methylpropanoate Methyl 2,3-dihydroxy-2-methylpropanoate 2-Methyl-1,2,3-propanetriol_3 2-Methyl-1,2,3-propanetriol Methyl 2,3-dihydroxy-2-methylpropanoate->2-Methyl-1,2,3-propanetriol_3 LiAlH₄ Glycerol Glycerol 2-Methyl-1,2,3-propanetriol_4 2-Methyl-1,2,3-propanetriol Glycerol->2-Methyl-1,2,3-propanetriol_4 Engineered Microorganism

Caption: Overview of the main synthetic routes to 2-Methyl-1,2,3-propanetriol.

Conclusion

The synthesis of 2-Methyl-1,2,3-propanetriol can be achieved through various chemical and biocatalytic routes. The choice of the most suitable method depends on several factors, including the desired scale of production, cost considerations, required stereochemical purity, and environmental impact. Classical chemical methods like dihydroxylation and epoxide hydrolysis offer high yields and are well-established, but often involve hazardous reagents and harsh conditions. Reduction of ester precursors provides excellent control over stereochemistry but is a multi-step process. Biocatalytic conversion of glycerol represents a promising green alternative, leveraging a renewable feedstock, although yields and product titers are currently a limitation. As research in metabolic engineering and enzyme discovery progresses, biocatalysis is poised to become an increasingly competitive and sustainable route for the production of 2-Methyl-1,2,3-propanetriol and other valuable bio-based chemicals.

References

  • MDPI. (2022). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • PubMed Central. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Retrieved from [Link]

  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • PubMed Central. (2018). Enhanced 2,3-butanediol production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens. Retrieved from [Link]

  • MDPI. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.
  • PubMed. (2011). Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Frontiers. (2021). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

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Efficacy of 2-Methyl-1,2,3-propanetriol as a Plasticizer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polymer science and drug formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties and ensuring product safety. While traditional plasticizers have long been the industry standard, the quest for novel, effective, and potentially safer alternatives is a continuous endeavor. This guide provides a comprehensive technical comparison of 2-Methyl-1,2,3-propanetriol, a structurally unique polyol, with established plasticizer standards.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a foundational understanding of the molecular mechanisms at play, supported by detailed experimental protocols to empower independent verification and further research.

Introduction: The Role of Plasticizers and the Quest for Innovation

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[1][2] This is achieved by inserting the plasticizer molecules between the polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg). The ideal plasticizer exhibits high efficiency, low volatility, minimal migration, and, crucially, a favorable safety profile.

For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have dominated the market due to their excellent performance and cost-effectiveness.[3][4] However, mounting concerns over their potential health and environmental impacts have spurred the adoption of alternatives, such as citrate esters like Acetyl Tributyl Citrate (ATBC).[3][5]

This guide introduces 2-Methyl-1,2,3-propanetriol as a potential candidate in this evolving field. Its structural similarity to glycerol, a well-known bio-derived plasticizer, suggests its potential efficacy.[6][7][8] We will explore its theoretical advantages and provide a framework for its empirical evaluation against industry benchmarks.

Molecular Architecture and its Implications for Plasticization

The efficacy of a plasticizer is intrinsically linked to its molecular structure. Here, we compare the chemical makeup of 2-Methyl-1,2,3-propanetriol with glycerol and two standard plasticizers, DEHP and ATBC.

2.1. 2-Methyl-1,2,3-propanetriol and Glycerol: The Polyol Analogy

2-Methyl-1,2,3-propanetriol, also known as 2-Methyl-glycerol, is a C4 triol.[9] Its structure is analogous to glycerol (propane-1,2,3-triol), with the key difference being the substitution of a hydrogen atom with a methyl group on the central carbon.

  • Hydroxyl Groups: Both molecules possess three hydroxyl (-OH) groups, which are capable of forming strong hydrogen bonds with polar polymer chains, such as those in polyvinyl chloride (PVC) or biopolymers like starch.[6][8] This interaction is the primary mechanism by which they are thought to increase intermolecular spacing and enhance polymer chain mobility.

  • Methyl Group Influence: The presence of the methyl group in 2-Methyl-1,2,3-propanetriol introduces a subtle but potentially significant change. This non-polar group may slightly reduce the overall polarity of the molecule compared to glycerol, which could influence its compatibility with different polymers. Furthermore, the increased molecular size and steric hindrance from the methyl group could affect its diffusion into the polymer matrix and its plasticizing efficiency.

2.2. Standard Plasticizers: DEHP and ATBC

  • Di(2-ethylhexyl) phthalate (DEHP): A diester of phthalic acid and 2-ethylhexanol, DEHP is a large, relatively non-polar molecule. Its plasticizing effect stems from the disruption of polymer chain packing by its bulky structure.[3]

  • Acetyl Tributyl Citrate (ATBC): A triester of citric acid, ATBC is considered a safer, non-toxic, and biodegradable alternative to DEHP.[3] Its polar ester groups contribute to its compatibility with a range of polymers.

The following diagram illustrates the fundamental structural differences between these molecules.

G cluster_0 Polyols cluster_1 Standard Plasticizers 2-Methyl-1,2,3-propanetriol 2-Methyl-1,2,3-propanetriol Glycerol Glycerol 2-Methyl-1,2,3-propanetriol->Glycerol Structural Analogue DEHP DEHP ATBC ATBC DEHP->ATBC Alternative To G A 1. Material Compounding (PVC Resin + Plasticizer + Stabilizer) B 2. Melt Blending (Two-roll mill or internal mixer) A->B C 3. Compression Molding (Formation of standardized test sheets) B->C D 4. Mechanical Testing (Tensile Strength, Elongation) C->D E 5. Thermal Analysis (DSC for Glass Transition Temp.) C->E F 6. Migration & Volatility Testing C->F

Caption: Experimental workflow for plasticizer evaluation.

4.2. Detailed Methodologies

4.2.1. Preparation of Plasticized PVC Sheets

  • Formulation: Prepare separate formulations containing PVC resin (e.g., K-value 67), a thermal stabilizer (e.g., a tin or mixed metal stabilizer), and the plasticizer to be tested (2-Methyl-1,2,3-propanetriol and ATBC) at varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr).

  • Dry Blending: Thoroughly mix the components in a high-speed mixer until a homogeneous powder blend is obtained.

  • Melt Compounding: Process the dry blend on a two-roll mill at a temperature suitable for PVC (e.g., 160-170°C) until a uniform, fused mass is formed.

  • Compression Molding: Press the milled sheet in a hydraulic press between polished plates at a controlled temperature and pressure to produce sheets of uniform thickness (e.g., 1 mm) for testing.

4.2.2. Mechanical Properties Evaluation (ASTM D638)

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the compression-molded sheets.

  • Tensile Testing: Using a universal testing machine, measure the tensile strength, elongation at break, and modulus of elasticity of the specimens at a constant crosshead speed. A higher elongation at break and lower modulus indicate better plasticizing efficiency.

4.2.3. Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)

  • Sample Preparation: Cut small, uniform samples (5-10 mg) from the molded sheets.

  • DSC Analysis: Heat the sample in a DSC instrument under a nitrogen atmosphere through a defined temperature range (e.g., -50°C to 150°C) at a controlled heating rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve. A significant reduction in Tg compared to unplasticized PVC indicates effective plasticization.

4.2.4. Plasticizer Migration and Volatility Testing

  • Volatility (ASTM D1203):

    • Weigh a sample of the plasticized PVC sheet.

    • Place the sample in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • Reweigh the sample to determine the percentage of weight loss, which corresponds to the amount of plasticizer that has volatilized.

  • Extraction in Solvent (ASTM D1239):

    • Weigh a sample of the plasticized PVC sheet.

    • Immerse the sample in a specific solvent (e.g., hexane or soapy water) at a controlled temperature for a defined time.

    • Remove, dry, and reweigh the sample to determine the percentage of weight loss due to plasticizer extraction.

Anticipated Results and Discussion

Based on its molecular structure, it is hypothesized that 2-Methyl-1,2,3-propanetriol will demonstrate effective plasticizing properties, particularly in polar polymers.

  • Mechanical Properties: It is expected to increase the elongation at break and decrease the tensile modulus of PVC, indicative of increased flexibility. The magnitude of this effect compared to ATBC will reveal its relative plasticizing efficiency.

  • Thermal Properties: A significant depression of the glass transition temperature is anticipated. The extent of Tg reduction per unit concentration will be a key metric of its efficiency.

  • Permanence: Due to its lower molecular weight, 2-Methyl-1,2,3-propanetriol may exhibit higher volatility and migration compared to ATBC. The methyl group might slightly decrease its water extractability compared to glycerol due to a minor increase in hydrophobicity.

The following diagram illustrates the logical flow of inference and validation for this research.

G A Structural Analogy to Glycerol B Hypothesis: 2-Methyl-1,2,3-propanetriol is an effective plasticizer A->B C Experimental Validation B->C D Mechanical Testing C->D E Thermal Analysis C->E F Migration & Volatility C->F G Comparative Efficacy Data D->G E->G F->G

Caption: Logic diagram for efficacy assessment.

Conclusion and Future Directions

While direct comparative data on the efficacy of 2-Methyl-1,2,3-propanetriol as a plasticizer is not yet available in the public domain, its molecular architecture strongly suggests its potential as a viable candidate, particularly for applications where biocompatibility and the use of smaller, polar plasticizers are desirable. The additional methyl group, when compared to glycerol, presents an interesting variable that could fine-tune its performance characteristics.

The experimental protocols outlined in this guide provide a robust framework for a thorough and objective evaluation. The results of such studies will be instrumental in determining the specific applications for which 2-Methyl-1,2,3-propanetriol may offer a competitive advantage over existing plasticizers. Further research into its long-term stability, biocompatibility, and performance in a wider range of polymers is warranted to fully elucidate its potential in the field of materials science and pharmaceutical development.

References

  • How Glycerol Contributes to Reduction of Plasticizer Use in Polymers. (2025).
  • 2-Methyl-1,2,3-propanetriol | 25245-58-3. Biosynth.
  • Glycerol as a Plasticizer in Biodegradable Films. (2025).
  • GLYCEROL DERIVATIVES AS A MODERN PLASTICIZERS FOR STARCH FILMS. (n.d.).
  • ATBC vs. DOP: A Comprehensive Comparison for Plasticizer Selection. (n.d.).
  • Eliminating DEHP Plasticizer in Medical-Grade PVC. (2016).
  • Glycerin triester plasticizer. (n.d.).
  • How to use glycerin as a plasticizer. (2021). Quora.
  • Well over a Decade Later... - the Saga of Non-DEHP PVC and Medical Devices. (n.d.). Spectrum Plastics Group.
  • 2-Methyl-1,2,3-propanetriol | 25245-58-3. Sigma-Aldrich.
  • Investigation of the primary plasticisers present in polyvinyl chloride (PVC)
  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021).
  • 2-Methylprop-1-ene;propane-1,2,3-triol. PubChem.
  • A Comparative Analysis of Isodecanol-Derived Plasticizers for PVC Formul
  • 2-METHYL-1,2,3-PROPANETRIOL. (n.d.). MySkinRecipes.
  • Citroflex™ Plasticizers for Flexible PVC, Product Article. (n.d.). ChemPoint.
  • Role of different plasticizers in PVC products. (n.d.). Bausano.
  • 2-Methyl-1,2,3-propanetriol, 2 g. (n.d.). Carl ROTH.
  • Environmentally Friendly Plasticizers for PVC. (n.d.). Diva-Portal.org.

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Safety Operating Guide

Guide to Personal Protective Equipment (PPE) for Handling 2-Methyl-1,2,3-propanetriol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), a triol used in various research and manufacturing applications, including as a monomer for polymer production.[1] Due to the limited availability of a comprehensive, standardized Safety Data Sheet (SDS), this document synthesizes information from analogous chemical structures (e.g., glycerol, other propanediols) and foundational laboratory safety standards to establish a robust framework for safe handling.

The core principle of this guide is risk mitigation. All laboratory personnel must adhere to their institution's written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[2][3][4][5] This plan should be tailored to the specific hazards present in your laboratory and include provisions for PPE, employee training, and emergency procedures.[2][3]

Hazard Assessment and Risk Profile

While 2-Methyl-1,2,3-propanetriol is not classified as a hazardous substance by GHS, a thorough risk assessment is crucial. Its structure, similar to glycerol (1,2,3-Propanetriol), suggests the following potential hazards:

  • Contact Irritation: Prolonged or repeated contact may cause mild skin or eye irritation.[6][7]

  • Low Acute Toxicity: Expected to have low toxicity if ingested or inhaled, similar to related polyols.

  • Low Volatility: A high boiling point (115°C) and flash point (145.8°C) indicate a low risk of vapor inhalation at ambient temperatures.[1]

Based on this profile, the primary routes of exposure are direct skin and eye contact. The following PPE recommendations are designed to prevent such contact.

Core PPE Requirements

A baseline of PPE is mandatory for all procedures involving 2-Methyl-1,2,3-propanetriol.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and direct contact with the eyes, which are a primary exposure route. For larger volumes (>1L) or splash-prone operations, chemical splash goggles are required.[8]
Hand Protection Disposable nitrile gloves.Provides an effective barrier against incidental skin contact. Nitrile is recommended for its broad chemical resistance for short-term use.[9] Gloves should be inspected before use and replaced immediately if contaminated or torn.
Body Protection Long-sleeved laboratory coat.Shields skin and personal clothing from minor spills and contamination.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and potential falling objects.[9][10]

Operational Plans: Step-by-Step Protocols

Adherence to procedural workflows is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational & PPE Donning Workflow

Before beginning any work, a systematic check ensures all safety measures are in place.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence A Verify Chemical Inventory & Location B Review Chemical Hygiene Plan (CHP) for Specific SOPs A->B C Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) B->C D 1. Don Lab Coat C->D Proceed to Donning E 2. Don Safety Glasses / Goggles D->E F 3. Don Nitrile Gloves (Inspect for integrity) E->F G cluster_decon Decontamination & Doffing A 1. Decontaminate Work Surface B 2. Remove Gloves (Avoid skin contact) A->B C 3. Remove Lab Coat B->C D 4. Remove Eye Protection C->D E 5. Wash Hands Thoroughly with Soap and Water D->E

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.